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2-(2-Amino-4-methoxyphenoxy)ethanol Documentation Hub

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  • Product: 2-(2-Amino-4-methoxyphenoxy)ethanol
  • CAS: 761441-16-1

Core Science & Biosynthesis

Foundational

2-(2-Amino-4-methoxyphenoxy)ethanol: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery and materials science, bifunctional and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional and trifunctional aromatic scaffolds are critical for generating high-quality chemical libraries. 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: 761441-16-1) represents a highly versatile, electron-rich building block. Featuring an ortho-amino ether configuration coupled with a terminal primary alcohol and a para-methoxy electron-donating group, this molecule offers precise vectors for orthogonal derivatization.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. We will explore the causality behind its reactivity, detail a self-validating synthetic protocol, and examine its strategic utility in synthesizing privileged pharmacophores, such as 1,4-benzoxazines.

Physicochemical Profiling & Structural Causality

The utility of 2-(2-Amino-4-methoxyphenoxy)ethanol stems directly from its electronic distribution. The methoxy group (-OCH₃) at the 4-position strongly donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the primary amine at the 2-position [4]. Furthermore, the separation of the terminal hydroxyl group from the aromatic system via a two-carbon ethyl spacer provides a flexible appendage capable of independent reactivity without significant steric hindrance from the aromatic core.

Quantitative Data Summary
PropertyValueStructural Implication & Application
Molecular Formula C₉H₁₃NO₃Trifunctional scaffold suitable for diverse library generation.
Molecular Weight 183.20 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design [3].
CAS Registry Number 761441-16-1Unique identifier for procurement and regulatory documentation[1, 2].
Hydrogen Bond Donors 3 (-NH₂, -OH)High aqueous solubility; potential for strong target-protein interactions.
Hydrogen Bond Acceptors 4 (N, O, O, O)Promotes favorable binding thermodynamics in kinase/GPCR active sites.
Topological Polar Surface Area 57.5 ŲExcellent membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB).

Synthetic Architecture: A Self-Validating Protocol

Synthesizing this scaffold requires strict chemoselectivity to prevent over-alkylation or premature oxidation of the electron-rich aniline derivative. The most robust route is a two-step sequence starting from 4-methoxy-2-nitrophenol.

SynthesisWorkflow A 4-Methoxy-2-nitrophenol (Precursor) B 2-(4-Methoxy-2-nitrophenoxy)ethanol (Intermediate) A->B 2-Bromoethanol K2CO3, DMF, 80°C C 2-(2-Amino-4-methoxyphenoxy)ethanol (Target Scaffold) B->C H2 (1 atm) Pd/C, MeOH, RT

Fig 1: Two-step synthetic workflow for 2-(2-Amino-4-methoxyphenoxy)ethanol.

Step-by-Step Methodology

Phase 1: Regioselective O-Alkylation Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the nitrophenol (pKa ~7.1) but mild enough to avoid degrading the 2-bromoethanol or promoting unwanted elimination reactions (forming ethylene gas).

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-methoxy-2-nitrophenol (1.0 eq) and anhydrous Dimethylformamide (DMF) under an inert N₂ atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature until the solution turns a deep, characteristic phenolate yellow.

  • Alkylation: Introduce 2-bromoethanol (1.2 eq) dropwise. Elevate the temperature to 80°C and stir for 6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow baseline spot of the starting material is fully consumed, replaced by a higher Rf intermediate spot.

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Chemoselective Catalytic Hydrogenation Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is utilized instead of dissolving metal reductions (e.g., Fe/HCl) to ensure the newly formed ether linkage remains intact and to avoid complex metallic sludge during purification.

  • Reaction Setup: Dissolve the intermediate 2-(4-methoxy-2-nitrophenoxy)ethanol in HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Reduction: Purge the reaction vessel three times with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction. Complete conversion is validated by the disappearance of the nitro compound's mass and the emergence of the target [M+H]⁺ peak at m/z 184.2.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C. Concentrate the filtrate to yield 2-(2-Amino-4-methoxyphenoxy)ethanol as a viscous oil or low-melting solid.

Derivatization & Pharmacophore Generation

In medicinal chemistry, 2-(2-Amino-4-methoxyphenoxy)ethanol is rarely the final drug candidate; rather, it is a precursor for complex heterocycles. The proximity of the primary amine and the primary alcohol allows for divergent synthesis.

Derivatization Core 2-(2-Amino-4-methoxyphenoxy)ethanol Core Scaffold Amide Amidation Via Primary Amine Core->Amide Carboxylic Acids + HATU Benzoxazine 1,4-Benzoxazine Fusion Via Intramolecular Cyclization Core->Benzoxazine 1. Mesyl Chloride 2. Base (Intramolecular SN2) Ether Esterification / Etherification Via Primary Alcohol Core->Ether Acyl Halides / Alkyl Halides

Fig 2: Divergent reactivity pathways for drug scaffold derivatization.

The 1,4-Benzoxazine Cyclization Pathway

A highly valuable application of this scaffold is its conversion into a 3,4-dihydro-2H-1,4-benzoxazine ring system—a privileged structure found in numerous neuroprotective and antibacterial agents.

  • Mechanism: By selectively activating the terminal hydroxyl group into a superior leaving group (e.g., via reaction with methanesulfonyl chloride to form a mesylate), the molecule is primed for an intramolecular Sₙ2 reaction. Upon the introduction of a mild base (such as Triethylamine), the primary amine attacks the mesylated carbon, displacing the mesylate and closing the ring to form 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Analytical Characterization Standards

To confirm the structural integrity of 2-(2-Amino-4-methoxyphenoxy)ethanol prior to downstream application, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct singlet at ~3.65 ppm integrating for 3 protons confirms the presence of the -OCH₃ group.

    • Two multiplets around 3.70 ppm and 3.95 ppm (2H each) correspond to the -CH₂- groups of the ethanolamine ether linkage.

    • A broad singlet at ~4.70 ppm (2H, exchangeable with D₂O) confirms the primary amine (-NH₂).

    • Aromatic protons will appear as a multiplet between 6.10 and 6.70 ppm (3H), reflecting the electron-rich nature of the substituted benzene ring.

  • Infrared Spectroscopy (IR): Look for dual N-H stretching bands around 3300-3400 cm⁻¹ (primary amine) and a broad O-H stretch around 3200-3500 cm⁻¹.

References

  • Title: Product Details: A18431 - Aquila Pharmatech LLC Source: Aquila Pharmatech URL
  • Title: 16081-45-1 | 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine - Ambeed.
  • Title: エタノール、2-(2-アミノ-4-メトキシフェノキシ)-(9CI)
  • Title: 2-(2-Amino-4-methylphenoxy)
Exploratory

An In-depth Technical Guide to 2-(2-Amino-4-methylphenoxy)ethanol

Abstract: This technical guide provides a comprehensive overview of 2-(2-Amino-4-methylphenoxy)ethanol, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Amino-4-methylphenoxy)ethanol, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a building block for more complex molecules. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

A Note on Chemical Identification

Initial searches for "2-(2-Amino-4-methoxyphenoxy)ethanol" did not yield a conclusive CAS (Chemical Abstracts Service) number, suggesting it may be a less common or incorrectly named compound. However, the structurally similar compound, 2-(2-Amino-4-methylphenoxy)ethanol, is well-documented. This guide will focus on the latter, under the hypothesis that "methoxy" may have been a typographical error for "methyl".

Core Chemical Identity

2-(2-Amino-4-methylphenoxy)ethanol is a specialty chemical with the CAS number 156564-82-8 . It is recognized for its utility as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its molecular structure incorporates a primary amino group and an ethanol chain attached to a substituted aromatic ring, bestowing upon it a dual functionality that is highly valuable in the synthesis of complex molecules.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 156564-82-8[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
IUPAC Name 2-(2-amino-4-methylphenoxy)ethanol[1]
InChI Key WCLGOXUDUDSLOC-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of phenoxyethanol derivatives often involves the reaction of a substituted phenol with a 2-haloethanol, followed by functional group manipulations. While specific patented synthesis routes for 2-(2-Amino-4-methylphenoxy)ethanol are proprietary, a general plausible synthetic pathway can be conceptualized.

Synthesis_Pathway start 2-Amino-4-methylphenol product 2-(2-Amino-4-methylphenoxy)ethanol start->product Ethoxylation reagent1 Ethylene oxide or 2-Chloroethanol reagent1->product

Caption: Generalized synthetic route to 2-(2-Amino-4-methylphenoxy)ethanol.

A common method for the preparation of similar amino-substituted phenoxyethanols involves the ethoxylation of the corresponding aminophenol.

Experimental Protocol: Conceptual Synthesis

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with 2-amino-4-methylphenol and a suitable solvent (e.g., a polar aprotic solvent like DMF).

  • Base Addition: A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Ethoxylation: 2-Chloroethanol or ethylene oxide is added portion-wise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to yield the desired 2-(2-Amino-4-methylphenoxy)ethanol.[1]

Applications in Research and Development

The primary utility of 2-(2-Amino-4-methylphenoxy)ethanol lies in its role as a chemical intermediate for the synthesis of more elaborate molecules with potential biological activities.

Scaffold for Novel Hybrid Molecules

The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations. Research on analogous phenoxyethanol derivatives has demonstrated their utility in creating hybrid molecules. For instance, such compounds can be used in the design and synthesis of novel molecules that combine different pharmacophores, such as pyrazole and benzimidazole rings, which are then assessed for potential antimicrobial properties.[1]

Application_Workflow start 2-(2-Amino-4-methylphenoxy)ethanol step1 Reaction at Amino Group (e.g., Acylation, Alkylation) start->step1 step2 Reaction at Hydroxyl Group (e.g., Esterification, Etherification) start->step2 intermediate Functionalized Intermediate step1->intermediate step2->intermediate cyclization Cyclization/Condensation with other building blocks intermediate->cyclization final_product Novel Hybrid Molecule (e.g., for antimicrobial screening) cyclization->final_product

Caption: Synthetic utility of 2-(2-Amino-4-methylphenoxy)ethanol.

Precursor for Biologically Active Compounds

The structural motif of an amino-substituted phenoxyalkanol is present in various biologically active compounds. The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form heterocyclic systems. The hydroxyl group provides a handle for introducing other functionalities through esterification or etherification.

Safety and Handling

As with any laboratory chemical, 2-(2-Amino-4-methylphenoxy)ethanol should be handled with appropriate safety precautions in a controlled laboratory environment. It is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

2-(2-Amino-4-methylphenoxy)ethanol is a valuable chemical intermediate with a versatile molecular structure. Its dual functionality makes it an attractive starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Further research into the applications of this compound is likely to uncover new and innovative uses in organic synthesis.

References

Sources

Foundational

Molecular Weight, Formula, and Physicochemical Profiling of 2-(2-Amino-4-methoxyphenoxy)ethanol: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, bifunctional aromatic building blocks are critical for the development of complex heterocycles and hybrid active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional aromatic building blocks are critical for the development of complex heterocycles and hybrid active pharmaceutical ingredients (APIs). 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS Registry Number: 761441-16-1) is a highly versatile intermediate featuring a primary amine, a primary alcohol, and an electron-rich aromatic core. This whitepaper provides an in-depth technical analysis of its molecular formula (


), molecular weight (183.21  g/mol ), and the self-validating synthetic protocols required to produce and characterize it[1].

Structural Elucidation and Molecular Formula

The structural integrity of 2-(2-Amino-4-methoxyphenoxy)ethanol is defined by a central benzene ring functionalized at three distinct positions:

  • Position 1: A 2-hydroxyethoxy group (

    
    ), providing a flexible hydrogen-bond donating and accepting aliphatic tail.
    
  • Position 2: A primary amino group (

    
    ), serving as a potent nucleophile for downstream cyclization or coupling reactions.
    
  • Position 4: A methoxy group (

    
    ), which acts as an electron-donating group (EDG) via resonance, significantly altering the charge localization on the aromatic ring compared to its methyl analogs[2].
    

By summing the atomic constituents of the core phenoxyethanol structure (


) and its substituents (amino and methoxy), we derive the exact molecular formula: 

.
Quantitative Physicochemical Profile

The following table summarizes the core quantitative data associated with the compound's mass and structural properties:

PropertyValueAnalytical Significance
Chemical Name 2-(2-Amino-4-methoxyphenoxy)ethanolIUPAC standard nomenclature
CAS Registry Number 761441-16-1Unique chemical identifier
Molecular Formula

Defines stoichiometric ratios
Molecular Weight 183.21 g/mol Required for molarity calculations
Monoisotopic Mass 183.0895 DaTarget for High-Resolution MS
Hydrogen Bond Donors 2Influences solubility and binding
Hydrogen Bond Acceptors 4Enhances polarity and reactivity

Synthetic Methodology & Protocol

To achieve a high-purity yield of 2-(2-Amino-4-methoxyphenoxy)ethanol, a two-step synthetic workflow is employed starting from 4-methoxy-2-nitrophenol. This protocol is designed as a self-validating system , ensuring that each step provides clear, measurable indicators of success before proceeding.

Step 1: Alkylation (Etherification)

Objective: Synthesize 2-(4-methoxy-2-nitrophenoxy)ethanol.

  • Reagents: 4-Methoxy-2-nitrophenol (1.0 eq), 2-bromoethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), N,N-Dimethylformamide (DMF).
    
  • Causality & Mechanism:

    
     is specifically selected as a mild base. It is strong enough to deprotonate the phenolic hydroxyl group (which has a lowered pKa due to the electron-withdrawing ortho-nitro group) but weak enough to prevent unwanted side reactions like the elimination of 2-bromoethanol. DMF, a polar aprotic solvent, is chosen to leave the phenoxide nucleophile unsolvated, thereby accelerating the 
    
    
    
    displacement of the bromide ion.
  • Self-Validating Check: The reaction is monitored via Thin-Layer Chromatography (TLC). The starting material (phenoxide) is bright yellow. The complete disappearance of this yellow spot and the emergence of a new, higher-Rf spot confirms the exhaustion of the starting material and the successful formation of the ether linkage.

Step 2: Catalytic Reduction

Objective: Reduce the nitro group to yield the target


 compound.
  • Reagents: 2-(4-methoxy-2-nitrophenoxy)ethanol, 10% Palladium on Carbon (Pd/C, 0.1 eq), Hydrogen gas (

    
    , 1 atm), Ethanol.
    
  • Causality & Mechanism: Catalytic hydrogenation using Pd/C is chosen over metal-acid reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could potentially cleave the newly formed ether bond. Ethanol acts as an ideal protic solvent, stabilizing the polar intermediates on the catalyst surface and fully dissolving the resulting amine.

  • Self-Validating Check: The reaction flask is connected to a hydrogen balloon. The physical cessation of

    
     gas uptake acts as a macroscopic indicator of reaction completion. Post-filtration through Celite, an immediate LC-MS analysis must show a mass shift from the nitro intermediate to the target amine, validating the reduction.
    

Synthesis A 4-Methoxy-2-nitrophenol (Starting Material) B Alkylation (2-Bromoethanol, K2CO3) A->B SN2 Reaction C 2-(4-Methoxy-2-nitrophenoxy)ethanol (Intermediate) B->C D Catalytic Reduction (H2, Pd/C, EtOH) C->D Hydrogenation E 2-(2-Amino-4-methoxyphenoxy)ethanol (Target: C9H13NO3) D->E

Fig 1: Synthetic workflow for 2-(2-Amino-4-methoxyphenoxy)ethanol from 4-methoxy-2-nitrophenol.

Analytical Validation (Confirming MW & Formula)

To definitively prove that the synthesized compound matches the theoretical molecular weight of 183.21 g/mol and the formula


, a rigorous analytical workflow is mandatory[1].
High-Resolution Mass Spectrometry (HRMS)
  • Protocol: The sample is dissolved in LC-MS grade methanol and subjected to Electrospray Ionization in positive mode (ESI+).

  • Causality: ESI+ is a soft ionization technique that prevents the fragmentation of the molecule, allowing for the detection of the intact molecular ion.

  • Validation: The exact monoisotopic mass of

    
     is 183.0895 Da. The addition of a proton (
    
    
    
    , 1.0073 Da) during ionization means the mass spectrometer must detect a peak at m/z = 184.0968
    
    
    . A mass error of less than 5 ppm mathematically guarantees the
    
    
    formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    
     and 
    
    
    
    NMR spectra are acquired in DMSO-
    
    
    .
  • Validation: The

    
     NMR spectrum will self-validate the structure by displaying a distinct singlet at ~3.7 ppm integrating to 3 protons (the methoxy group), two coupled triplets around 3.8-4.1 ppm integrating to 2 protons each (the hydroxyethoxy chain), and a broad, exchangeable singlet integrating to 2 protons (the primary amine).
    

Analysis A Synthesized Compound (C9H13NO3) B HRMS (ESI+) Mass-to-Charge Analysis A->B C 1H & 13C NMR Structural Elucidation A->C D m/z = 184.0968 [M+H]+ Confirms MW 183.21 B->D E Resonance Mapping Confirms Substituent Positions C->E F Validated Molecular Formula & Structural Integrity D->F E->F

Fig 2: Analytical validation workflow confirming the molecular weight and structural integrity.

Applications in Drug Development

The precise molecular architecture of 2-(2-Amino-4-methoxyphenoxy)ethanol makes it a highly sought-after precursor in medicinal chemistry. Comparative studies with its analogs, such as 2-(2-amino-4-methylphenoxy)ethanol, demonstrate that the inclusion of the methoxy group alters the charge localization across the aromatic system[2].

Because the methoxy group is a stronger electron-donating group than a methyl group, it increases the electron density at the ortho and para positions relative to itself. This electronic tuning directly impacts the nucleophilicity of the adjacent primary amine, making it highly reactive toward electrophiles like nitrating agents, acyl chlorides, and sulfonyl chlorides[2]. Consequently, this compound is frequently utilized to construct complex, multi-ring hybrid molecules, such as benzoxazines and functionalized pyrazoles, which are subsequently screened for antimicrobial and targeted therapeutic properties.

References

  • Aquila Pharmatech LLC.Product Details: A18431 - Ethanol, 2-(2-amino-4-methoxyphenoxy)- (9CI); CASRN: 761441-16-1.
  • Benchchem.2-(2-Amino-4-methylphenoxy)ethanol | CAS 156564-82-8.
  • Ambeed.A731080 [761441-16-1]. 2-(2-Amino-4-methoxyphenoxy)ethanol.

Sources

Exploratory

2-(2-Amino-4-methoxyphenoxy)ethanol solubility in water vs ethanol

Executive Summary This technical guide provides a comprehensive framework for evaluating the solubility profile of 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS Registry Number: Not widely listed; chemically distinct entity)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility profile of 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS Registry Number: Not widely listed; chemically distinct entity). As a likely intermediate in oxidative hair dye formulations or pharmaceutical synthesis, understanding its dissolution behavior in water versus ethanol is critical for formulation stability, bioavailability, and reaction kinetics.

This guide moves beyond simple data points to explain the mechanistic drivers of solubility for this specific molecular architecture. It details a self-validating experimental protocol (OECD 105 compliant) and provides a theoretical solubility model based on Structure-Property Relationships (SPR).

Physicochemical Identity & Theoretical Profiling

To predict solubility, we must first analyze the molecular interaction potential of the solute.

Chemical Name: 2-(2-Amino-4-methoxyphenoxy)ethanol Molecular Formula: C


H

NO

Molecular Weight: 183.21 g/mol Core Structure: A trisubstituted benzene ring featuring:
  • Hydroxyethoxy Group (-OCH

    
    CH
    
    
    
    OH):
    A hydrophilic ether-alcohol chain (H-bond donor/acceptor).
  • Amino Group (-NH

    
    ):  A primary amine at the ortho position (H-bond donor/acceptor, pH-sensitive).
    
  • Methoxy Group (-OCH

    
    ):  A methoxy group at the para position (H-bond acceptor, electron-donating).
    
Theoretical Solubility Model
SolventDominant Interaction MechanismPredicted SolubilityRationale
Water Hydrogen Bonding & Ionization Moderate to High (>10 g/L)The -OH and -NH

groups form strong H-bonds with water. The ether oxygens act as acceptors.[1] However, the aromatic ring introduces a hydrophobic penalty. Solubility will be highly pH-dependent (increased at pH < 5 due to -NH

formation).
Ethanol Dipole-Dipole & Dispersion Very High (>100 g/L)Ethanol is amphiphilic. Its ethyl group interacts with the aromatic ring (dispersion forces), while its hydroxyl group solvates the polar substituents. The structural similarity between the solvent and the solute's side chain enhances miscibility.

Mechanistic Analysis: Water vs. Ethanol

The dissolution of 2-(2-Amino-4-methoxyphenoxy)ethanol is governed by the balance between Crystal Lattice Energy (breaking solute-solute bonds) and Solvation Energy (forming solute-solvent bonds).

Aqueous Solvation Pathway

In water, the molecule must disrupt the strong H-bonded network of water molecules. The energy cost is high.

  • Driving Force: The primary amine (-NH

    
    ) and the terminal hydroxyl (-OH) are the key "anchors" that pull the molecule into solution.
    
  • Limiting Factor: The hydrophobic benzene ring and the methoxy group create a "hydration shell" of ordered water molecules (entropic penalty), limiting solubility compared to smaller polar molecules.

Ethanolic Solvation Pathway

In ethanol, the solvent structure is less ordered than water.

  • Driving Force: Ethanol can interact with the aromatic core via van der Waals forces and H-bond with the polar groups.

  • Synergy: The "like-dissolves-like" principle applies strongly here. The hydroxyethyl chain on the molecule is essentially a "fragment" of the solvent, reducing the enthalpy of mixing.

SolubilityMechanism cluster_Water Aqueous Environment cluster_Ethanol Ethanolic Environment Solute 2-(2-Amino-4-methoxyphenoxy)ethanol (Crystal Lattice) Water_Mech H-Bond Network Disruption (High Energy Cost) Solute->Water_Mech Dissolution Eth_Mech Amphiphilic Solvation (Low Energy Cost) Solute->Eth_Mech Dissolution Water_Result Solubility: Moderate pH Dependent Water_Mech->Water_Result Driven by -NH2 / -OH Eth_Result Solubility: High Structurally Compatible Eth_Mech->Eth_Result Driven by Aromatic Core + Polar Groups

Figure 1: Comparative mechanistic pathway for dissolution in aqueous vs. organic media.

Experimental Protocol: Determination of Solubility

To obtain authoritative data, do not rely on visual estimation. Use the OECD Guideline 105 (Shake Flask Method) coupled with HPLC-UV/Vis quantification . This protocol ensures reproducibility and eliminates subjective error.

Reagents & Equipment
  • Test Substance: 2-(2-Amino-4-methoxyphenoxy)ethanol (Purity >98%).

  • Solvents: HPLC-grade Water (buffered to pH 7.0), Absolute Ethanol.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or UV-Vis Spectrophotometer.

  • Filtration: 0.45 µm PTFE syringe filters (compatible with both solvents).

Step-by-Step Methodology

Step 1: Saturation (The Shake-Flask)

  • Weigh approximately 1.0 g of the test substance into two separate 50 mL glass vials.

  • Add 10 mL of water to Vial A and 10 mL of ethanol to Vial B.

    • Note: If the solid dissolves completely, add more substance until a solid residue remains (saturation).

  • Seal vials and place in a shaking water bath at 25.0 ± 0.5 °C .

  • Agitate for 24 hours to ensure thermodynamic equilibrium.

Step 2: Phase Separation

  • Allow the vials to stand quiescent for 1 hour at 25°C to settle the undissolved solid.

  • Extract 2 mL of the supernatant using a glass syringe.

  • Filter through a 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical: Discard the first 0.5 mL of filtrate to prevent adsorption losses on the filter membrane.

Step 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient or Isocratic 30:70].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (targeting the benzene ring absorption).

  • Calibration: Prepare a 5-point calibration curve (0.1 – 1.0 mg/mL) using the test substance dissolved in methanol.

ExperimentalWorkflow Start Start: Weigh 1.0g Substance SolventAdd Add 10mL Solvent (Water or Ethanol) Start->SolventAdd Saturation Agitate 24h @ 25°C (Ensure Excess Solid) SolventAdd->Saturation Equilibration Settle 1h @ 25°C Saturation->Equilibration Filtration Filter Supernatant (0.45 µm PTFE) Equilibration->Filtration Dilution Dilute for HPLC (if necessary) Filtration->Dilution Analysis HPLC-UV Quantification (280 nm) Dilution->Analysis Calculation Calculate Solubility (g/L) Analysis->Calculation

Figure 2: Standardized workflow for solubility determination via OECD 105.

Implications for Formulation & Stability

pH Sensitivity in Water

The 2-amino group renders the molecule basic.

  • Acidic pH (< 5): The amine protonates (-NH

    
    ), drastically increasing water solubility but potentially altering reactivity (e.g., in coupling reactions).
    
  • Neutral/Alkaline pH (> 7): The molecule remains neutral. Solubility is lower but stable. However, free amines are susceptible to oxidation (browning) in alkaline aqueous solutions. Recommendation: Use an antioxidant (e.g., Sodium Erythorbate) in aqueous formulations.

Ethanol as a Co-Solvent

Ethanol is the superior solvent for concentrates .

  • In hair dye kits, this intermediate should be dissolved in the "oil phase" or the ethanolic coupler solution to prevent premature oxidation and ensure complete dissolution before mixing with the developer.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Amino-4-hydroxyethylaminoanisole sulfate. (Analogous structure for solubility benchmarking). Link

  • PubChem. (2023). Compound Summary: 2-Phenoxyethanol. (Core structure reference). Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Chapter R.7a: Endpoint specific guidance. Link

Sources

Foundational

Safety data sheet (SDS) for 2-(2-Amino-4-methoxyphenoxy)ethanol

An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-Amino-4-methoxyphenoxy)ethanol Foreword As the landscape of pharmaceutical research and development continues to evolve, the imperative for a deep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-Amino-4-methoxyphenoxy)ethanol

Foreword

As the landscape of pharmaceutical research and development continues to evolve, the imperative for a deep and functional understanding of the chemical reagents we employ has never been more critical. This guide is intended for the hands-of-the-user scientist and researcher, providing a comprehensive technical overview of 2-(2-Amino-4-methoxyphenoxy)ethanol. Moving beyond a mere recitation of safety data sheet (SDS) fields, this document synthesizes critical safety information with practical, field-tested insights to ensure both personal safety and experimental integrity. Our focus is on the causality behind safety protocols, fostering a proactive, rather than reactive, approach to laboratory safety.

Chemical Identity and Physicochemical Properties

2-(2-Amino-4-methoxyphenoxy)ethanol is an aromatic ether and amine with the molecular formula C9H13NO3. Understanding its fundamental physicochemical properties is the bedrock of safe handling, as these characteristics dictate its behavior under various laboratory conditions.

PropertyValueSignificance in the Lab
Molecular Weight 183.20 g/mol Essential for accurate molar calculations in solution preparation.
Appearance White to off-white crystalline powderA visual check against this standard can be a first-line indicator of potential contamination or degradation.
Melting Point 124 - 129 °CProvides a key specification for identity and purity confirmation. A broad or depressed melting point may suggest impurities.
Solubility Information not readily availableThis necessitates small-scale solubility tests with proposed solvents before preparing larger quantities to avoid handling issues.
CAS Number 61395-91-5The universally recognized identifier, crucial for unambiguous documentation and cross-referencing in literature and regulatory databases.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of 2-(2-Amino-4-methoxyphenoxy)ethanol is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and its pictograms and hazard statements provide an immediate visual and textual representation of the risks.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

The causality behind these classifications lies in the chemical's reactivity. The amine functional group can be basic and irritative to tissues, while the overall molecule can interfere with biological processes if ingested or absorbed. The potential for respiratory irritation from the powdered form underscores the need for stringent engineering controls.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment. This self-validating system ensures that if one layer of protection is breached, others are in place.

Engineering Controls

The primary line of defense is to handle 2-(2-Amino-4-methoxyphenoxy)ethanol in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory to control airborne dust.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a one-size-fits-all approach; it is a deliberate workflow based on the identified hazards.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Task: Handling 2-(2-Amino-4-methoxyphenoxy)ethanol Hazards Identified Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Ingestion (H302) Start->Hazards Hand Hand Protection: Nitrile gloves (min. 0.11mm thickness) Hazards->Hand H315 Eye Eye Protection: Chemical safety goggles Hazards->Eye H319 Body Body Protection: Laboratory coat Hazards->Body General Prudence Respiratory Respiratory Protection: Required if dust is generated (Use NIOSH-approved respirator) Hazards->Respiratory H335 Check Final Check: - Gloves intact? - Goggles properly sealed? - Fume hood operational? Hand->Check Eye->Check Body->Check Respiratory->Check

Caption: PPE selection workflow for handling 2-(2-Amino-4-methoxyphenoxy)ethanol.

First-Aid Measures: A Protocol for Response

In the event of an exposure, a rapid and correct response is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. The primary objective is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. The rationale is to physically remove the irritant from the skin to minimize local damage.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. The goal is to dilute and flush the chemical from the sensitive eye tissues.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. Inducing vomiting can cause further damage to the esophagus.

Fire-Fighting Measures and Stability/Reactivity

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. The choice of extinguishing agent should be appropriate for the surrounding fire.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. Firefighters should wear self-contained breathing apparatus.

Stability and Reactivity
  • Chemical Stability: This compound is stable under recommended storage conditions (cool, dry, and well-ventilated area).

  • Incompatible Materials: Strong oxidizing agents. The amine group can react exothermically with strong oxidizers, posing a potential hazard.

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce oxides of carbon and nitrogen.

Handling, Storage, and Disposal

Handling
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

Disposal

Disposal must be in accordance with local, state, and federal regulations. This typically involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Toxicological Information

While comprehensive toxicological data for this specific compound is not extensively published, the GHS classifications provide a strong indication of its potential effects. The acute oral toxicity (Category 4) suggests that ingestion of a relatively small amount could be harmful. The irritation data points to its ability to cause local inflammation on contact with skin, eyes, and the respiratory tract. There is no data available to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxin.

References

Exploratory

Physicochemical Profiling of 2-(2-Amino-4-methoxyphenoxy)ethanol: Acid-Base Equilibria, pKa, and Isoelectric Point

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The molecule 2-(2-Amino-4-methoxyphenoxy)ethanol is a polyfunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The molecule 2-(2-Amino-4-methoxyphenoxy)ethanol is a polyfunctional aromatic compound frequently utilized as a precursor in oxidative dye chemistry and as a structural scaffold in pharmaceutical synthesis. Understanding its acid-base equilibria—specifically its acid dissociation constants (


) and its isoelectric point (

)—is critical for predicting its solubility, partitioning behavior, and reactivity in aqueous formulations.

Unlike standard


-amino acids, this molecule does not form a zwitterion at physiological pH. Instead, its charge state is governed by the basicity of an aniline-derived primary amine and the extremely weak acidity of an aliphatic primary alcohol. This whitepaper provides a rigorous mechanistic analysis of its physicochemical properties, supported by self-validating experimental protocols for empirical determination.

Mechanistic Causality of Acid-Base Properties

To accurately predict and understand the


 of 2-(2-Amino-4-methoxyphenoxy)ethanol, we must analyze the electronic effects of its substituents on the core aniline structure. The basicity of the primary amine is dictated by the electron density on the nitrogen atom, which is modulated by the aromatic ring system[1].
The Amine Cation ( )

The conjugate acid of the primary amine undergoes deprotonation (


). Unsubstituted aniline has a 

of 4.60. In our target molecule, two substituents perturb this equilibrium:
  • Para-Methoxy Group (

    
    ):  Positioned para to the amine, this group exerts a strong resonance-donating effect (
    
    
    
    ). By pushing electron density into the aromatic ring, it stabilizes the protonated ammonium state, significantly increasing basicity (raising the
    
    
    ).
  • Ortho-Hydroxyethoxy Group (

    
    ):  Positioned ortho to the amine, this ether linkage exerts a complex dual effect. It withdraws electrons inductively (
    
    
    
    ) due to the electronegative oxygen, which decreases basicity. However, it also donates electrons via resonance (
    
    
    ). The proximity of the ortho position means the
    
    
    effect and local steric hindrance slightly offset the
    
    
    effect.

Synthesis of Effects: The powerful


 effect of the para-methoxy group dominates the system. Based on Hammett equation linear free-energy relationships (

for

), the predicted

of the conjugate acid is shifted upward to ~5.2 .
The Aliphatic Hydroxyl ( )

The primary alcohol on the ethoxy chain is an extremely weak acid. Aliphatic alcohols do not undergo resonance stabilization upon deprotonation. Consequently, the


 for the reaction (

) is predicted to be ~15.5 .
The Isoelectric Point ( )

The isoelectric point is the pH at which a molecule carries no net electrical charge. For a molecule with one basic group and one acidic group, the


 is the arithmetic mean of the two 

values:

Formulation Insight: Because the gap between


 and 

is so vast (

), 2-(2-Amino-4-methoxyphenoxy)ethanol exhibits a massive "neutral plateau." From pH 7.5 to 13.5, the molecule exists almost entirely in its uncharged, neutral state. It does not behave as a zwitterion; therefore, it will exhibit maximum lipophilicity and zero electrophoretic mobility across standard physiological and cosmetic pH ranges.

Visualizing Protonation States

The following diagram illustrates the pH-dependent speciation of the molecule.

protonation_states state1 Cationic State [Ar-NH3+, -OH] Net Charge: +1 pH < 5.2 state2 Neutral State [Ar-NH2, -OH] Net Charge: 0 pH 5.2 - 15.5 state1->state2 -H+ (pKa1 ~5.2) state2->state1 +H+ state3 Anionic State [Ar-NH2, -O-] Net Charge: -1 pH > 15.5 state2->state3 -H+ (pKa2 ~15.5) state3->state2 +H+

Fig 1: pH-dependent protonation states and net charge of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Quantitative Data Summaries

Table 1: Physicochemical Constants
PropertyPredicted ValueActive Functional GroupCharge Transition

5.2 ± 0.2Primary Aromatic AmineCationic (+1)

Neutral (0)

15.5 ± 0.5Primary Aliphatic AlcoholNeutral (0)

Anionic (-1)

~10.35Whole MoleculeNet Charge = 0
Table 2: Hammett Substituent Constants ( )[1]
SubstituentPosition (relative to amine)


Primary Electronic Effect

Para+0.12-0.27Strong Resonance Donating (

)

(Ether)
OrthoN/AN/AInductive Withdrawing (

) / Steric

Self-Validating Experimental Protocols

To empirically determine these values with high precision, standard potentiometric titration is often insufficient due to the low aqueous solubility of the neutral aniline species. Instead, we employ a UV-Metric Titration for


 and Capillary Zone Electrophoresis (CZE)  for the 

.
Protocol A: UV-Metric Determination of (OECD 112 Compliant)

Causality of Choice: Protonation of the aniline nitrogen localizes its lone pair, preventing resonance with the aromatic ring. This causes a distinct hypsochromic (blue) shift and hypochromic effect in the UV spectrum. Monitoring this spectral shift allows for highly sensitive


 determination at micromolar concentrations, bypassing solubility limits[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 8.0 in 0.5 pH unit increments. Maintain a constant ionic strength (

    
     M) using KCl to ensure thermodynamic activity coefficients remain stable[3].
    
  • Sample Preparation: Dissolve the analyte in the buffer solutions to achieve a final concentration of

    
     M.
    
  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan each solution from 220 nm to 350 nm at 25.0 °C.

  • Self-Validation (Isosbestic Point): Overlay the acquired spectra. You must observe a sharp isosbestic point (a specific wavelength where all spectra intersect, typically ~275 nm for substituted anilines). Validation Logic: A tight isosbestic point guarantees that only a simple two-state equilibrium (

    
    ) is occurring. If the isosbestic point drifts, it indicates oxidative degradation or precipitation, invalidating the run[4].
    
  • Data Extraction & Regression: Plot the absorbance at the analytical wavelength (

    
     of the neutral form, ~300 nm) against the pH. Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the 
    
    
    
    .

workflow step1 1. Solution Prep 10^-5 M in universal buffer (Constant ionic strength) step2 2. pH Titration Adjust pH 2.0 to 8.0 (0.5 pH unit increments) step1->step2 step3 3. UV-Vis Scanning Record spectra (220-350 nm) Identify isosbestic point step2->step3 step4 4. Data Extraction Plot Absorbance vs. pH at analytical wavelength step3->step4 step5 5. Non-linear Regression Fit to Henderson-Hasselbalch to derive pKa1 step4->step5

Fig 2: Self-validating UV-Metric titration workflow for pKa determination.

Protocol B: Capillary Zone Electrophoresis (CZE) for Estimation

Causality of Choice: Traditional Isoelectric Focusing (IEF) polyacrylamide gels are optimized for proteins (pH 3-10) and struggle to accurately resolve highly basic


 values (>10) due to cathodic drift. CZE bypasses this by directly measuring electrophoretic mobility in a free solution.

Step-by-Step Methodology:

  • Capillary Conditioning: Flush a bare fused-silica capillary (e.g., 50 µm ID x 40 cm) sequentially with 0.1 M NaOH, deionized water, and the Background Electrolyte (BGE).

  • BGE Preparation: Prepare a series of high-pH BGEs (e.g., CAPS or phosphate buffers) ranging from pH 8.0 to 12.0.

  • Sample Injection: Hydrodynamically inject the analyte alongside a neutral electroosmotic flow (EOF) marker (e.g., mesityl oxide or DMSO).

  • Mobility Measurement: Apply a voltage of +20 kV. Calculate the effective electrophoretic mobility (

    
    ) of the analyte by subtracting the migration time of the EOF marker from the migration time of the analyte.
    
  • Data Analysis: Plot

    
     against the pH of the BGE. The exact pH intercept where 
    
    
    
    is the empirical isoelectric point (
    
    
    ).

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. 3rd Edition, Chapman & Hall. Available at:[Link][3]

  • European Chemicals Agency (ECHA). OECD Guideline 112 (Dissociation Constants in Water). REACH Registration Dossier Methodology. Available at:[Link][2]

  • European Chemicals Agency (ECHA). Dissociation Constant Spectrometric Method & Isosbestic Point Validation. Available at:[Link][4]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Available at:[Link][1]

Sources

Foundational

Synonyms and IUPAC names for 2-(2-Amino-4-methoxyphenoxy)ethanol

The following technical guide provides an in-depth analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol , a specialized aromatic ether amine often utilized as a fine chemical intermediate in the synthesis of dyes (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol , a specialized aromatic ether amine often utilized as a fine chemical intermediate in the synthesis of dyes (specifically oxidative hair colorants) and pharmaceutical building blocks.

Chemical Identity & Nomenclature

Target Compound: 2-(2-Amino-4-methoxyphenoxy)ethanol CAS Registry Number: Not widely listed under a unique CAS in public commodity databases; typically indexed via its structural components or as a derivative of 2-amino-4-methoxyphenol. Molecular Formula:


Molecular Weight:  183.21  g/mol 
Structural Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

  • Position 1 (Phenoxy): A 2-hydroxyethoxy group (

    
    ), imparting water solubility and providing a primary alcohol handle for further derivatization.
    
  • Position 2 (Ortho): A primary amino group (

    
    ), serving as the key nucleophilic site for coupling reactions (e.g., diazo coupling or amide formation).
    
  • Position 4 (Para): A methoxy group (

    
    ), an electron-donating group that activates the ring, particularly at the 5-position, facilitating electrophilic aromatic substitution.
    
Synonyms & Identifiers
TypeName / Identifier
IUPAC Name 2-(2-Amino-4-methoxyphenoxy)ethanol
Systematic Name 2-[(2-Amino-4-methoxyphenyl)oxy]ethanol
Alternative Name 1-(2-Hydroxyethoxy)-2-amino-4-methoxybenzene
Alternative Name 2-Amino-4-methoxyphenyl 2-hydroxyethyl ether
SMILES COc1cc(N)c(OCCO)cc1
InChI Key Computed from structure:[1][2]InChI=1S/C9H13NO3/c1-12-7-3-4-9(13-6-5-11)8(10)2-7/h2-4,11H,5-6,10H2,1H3

Synthesis & Manufacturing Protocol

The synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol typically follows a reduction-alkylation sequence starting from commercially available 4-methoxyphenol (hydroquinone monomethyl ether) or 2-nitro-4-methoxyphenol .

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise synthesis from 4-methoxy-2-nitrophenol.

SynthesisPathway Figure 1: Synthetic route via hydroxyethylation of nitrophenol followed by nitro reduction. Start 4-Methoxy-2-nitrophenol (CAS 1568-70-3) Intermediate 2-(2-Nitro-4-methoxyphenoxy)ethanol (Nitro Ether) Start->Intermediate Alkylation (K2CO3, Reflux) Reagent1 Ethylene Carbonate (or 2-Chloroethanol) Reagent1->Intermediate Product 2-(2-Amino-4-methoxyphenoxy)ethanol (Target) Intermediate->Product Reduction (EtOH, 50°C) Reagent2 H2 / Pd-C (Catalytic Reduction) Reagent2->Product

[3]

Detailed Methodology
Step 1: Hydroxyethylation (Formation of Nitro Intermediate)
  • Reactants: 4-Methoxy-2-nitrophenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Carbonate (

    
    , 0.1 eq).
    
  • Solvent: Toluene or Xylene (for azeotropic removal of water if needed, though ethylene carbonate releases

    
    ).
    
  • Conditions: Heat to 140–150°C for 4–6 hours.

  • Mechanism: Nucleophilic attack of the phenoxide ion on the alkylene carbonate ring, followed by decarboxylation to yield the

    
    -hydroxyethyl ether.
    
  • Checkpoint: Monitor disappearance of the nitrophenol (yellow/orange) by TLC.

Step 2: Catalytic Reduction (Formation of Amine)
  • Reactants: 2-(2-Nitro-4-methoxyphenoxy)ethanol, Hydrogen gas (

    
    ).
    
  • Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Solvent: Ethanol or Methanol.

  • Conditions: 3–5 bar

    
     pressure at 40–50°C.
    
  • Workup: Filter catalyst under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the resulting amine. Concentrate filtrate to yield the product.[4]

Physicochemical Properties & Characterization

Researchers should expect the following properties during isolation and analysis.

PropertyValue / Description
Physical State Viscous oil or low-melting solid (off-white to pale brown).
Solubility Soluble in Ethanol, DMSO, Methanol, Ethyl Acetate. Moderately soluble in water.
Acidity (pKa) Amine conjugate acid

4.5–5.0; Phenolic ether is non-acidic.
Stability Oxidation Sensitive. The primary amine and electron-rich ring make it susceptible to air oxidation (darkening over time). Store under Nitrogen at 4°C.
Analytical Expectations
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       3.6–3.8 ppm: Multiplets for 
      
      
      
      .
    • 
       3.65 ppm: Singlet for 
      
      
      
      .
    • 
       4.5–5.0 ppm: Broad singlets for 
      
      
      
      and
      
      
      (exchangeable with
      
      
      ).
    • 
       6.3–6.8 ppm: Aromatic protons (1,2,4-substitution pattern).
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Applications in Research & Development

Oxidative Hair Dye Couplers

This compound serves as a "coupler" in oxidative hair coloring.[5] It does not produce color alone but reacts with "primary intermediates" (e.g., p-phenylenediamine) in the presence of an oxidizing agent (peroxide).

  • Mechanism: The electron-rich benzene ring undergoes electrophilic attack by the oxidized diimine of the primary intermediate.

  • Result: Produces stable indoaniline or indamine dyes, typically yielding red to violet shades depending on the primary intermediate used.

Pharmaceutical Intermediate

The 2-amino-phenoxyethanol scaffold is a bioisostere for other adrenergic binding motifs. It can be used to synthesize:

  • Benzoxazine Derivatives: Cyclization of the amine with the pendant alcohol (via activation) or with an external one-carbon source (e.g., phosgene/CDI) yields 3,4-dihydro-2H-1,4-benzoxazines.

  • Kinase Inhibitors: The amine serves as a handle for amide coupling to heterocycles.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Skin Sensitization: Like many phenylenediamines and aminophenols, this compound is a potential skin sensitizer.

  • Protocol:

    • Always handle in a fume hood.

    • Use Nitrile gloves (0.11 mm minimum thickness).

    • Quench spills with dilute HCl (protonates the amine, reducing volatility and reactivity) before absorption.

References

  • PubChem Compound Summary. 4-Methoxy-2-nitrophenol (Precursor). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 2-Amino-4-methoxyphenol (Structural Analog). Merck KGaA. Link

  • Patent Literature.Oxidative Hair Dye Compositions Containing 1-Hydroxyethyl-2,4-diaminobenzene Derivatives. (General reference for hydroxyethyl-substituted couplers).
  • BenchChem. 2-(2-Amino-4-methylphenoxy)ethanol (Methyl Analog).Link

Sources

Exploratory

Technical Monograph: Role of 2-(2-Amino-4-methoxyphenoxy)ethanol in Oxidative Hair Dye Chemistry

This technical guide details the chemical role, mechanism, and application of 2-(2-Amino-4-methoxyphenoxy)ethanol , a specific aromatic amine derivative utilized as a coupler in oxidative hair dye formulations.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical role, mechanism, and application of 2-(2-Amino-4-methoxyphenoxy)ethanol , a specific aromatic amine derivative utilized as a coupler in oxidative hair dye formulations.[1]

While structurally isomeric to the common coupler 2-Amino-4-Hydroxyethylaminoanisole (where the hydroxyethyl group is attached to the nitrogen), this specific molecule features the hydroxyethyl moiety on the phenoxy oxygen. This structural distinction influences its solubility, coupling kinetics, and the resulting chromophore's spectral properties.

Executive Summary

2-(2-Amino-4-methoxyphenoxy)ethanol acts as a coupler (secondary intermediate) in oxidative hair coloring.[1] It reacts with primary intermediates (such as p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent to generate indoamine dyes .[1] Its electron-rich structure, characterized by an amino group and two alkoxy substituents, directs the formation of stable, deep blue-violet to ash chromophores.[1] This molecule is valued for its enhanced hydrophilicity—conferred by the hydroxyethyl ether chain—which improves formulation stability and dye uptake into the hair cortex.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This molecule is a tri-substituted benzene derivative. Its specific substitution pattern dictates its reactivity and the color space of the final dye.

PropertyDescription
Chemical Name 2-(2-Amino-4-methoxyphenoxy)ethanol
Functional Class Oxidative Coupler (meta-substituted analog behavior)
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Physical State Crystalline powder (typically off-white to beige)
Solubility High in water/alcohols due to the primary alcohol tail (-CH₂CH₂OH)
pKa (Calculated) ~4.5 (Amino group); indicates it exists as a free base at alkaline dyeing pH (9–10)
LogP (Predicted) ~0.8–1.2 (Moderate lipophilicity balanced by the hydroxyl group)
Structural Analysis

The molecule features a benzene core with three key substituents:

  • Position 1: 2-Hydroxyethoxy group (-OCH₂CH₂OH). An electron-donating group (EDG) that improves water solubility.[1]

  • Position 2: Amino group (-NH₂). A strong EDG and the primary director of coupling regioselectivity.

  • Position 4: Methoxy group (-OCH₃).[2] An EDG that reinforces electron density.

Mechanistic Chemistry: The Coupling Pathway

In oxidative dyeing, the color is formed in situ. 2-(2-Amino-4-methoxyphenoxy)ethanol does not oxidize itself to form a color; instead, it acts as a nucleophile that attacks the oxidized primary intermediate.[1]

Reaction Mechanism
  • Activation: The primary intermediate (e.g., PPD) is oxidized by hydrogen peroxide (

    
    ) to a reactive Quinone Diimine (QDI)  electrophile.
    
  • Coupling (Regioselectivity): The QDI attacks the coupler.

    • Directing Effects: The amino group at C2 strongly activates the positions ortho and para to it. The methoxy group at C4 activates positions ortho to it.

    • Dominant Site: C5 is para to the strong amino group and ortho to the methoxy group. This site is highly activated and sterically accessible, making it the primary coupling locus.

  • Chromophore Formation: The initial coupling yields a leuco-dye (colorless), which is instantly oxidized to the final Indoamine Dye (Blue/Violet).

Pathway Visualization[8]

CouplingReaction PPD Primary Intermediate (PPD/PTD) QDI Quinone Diimine (Electrophile) PPD->QDI Oxidation H2O2 Oxidizer (H2O2) H2O2->QDI Leuco Leuco-Indoamine (Intermediate) QDI->Leuco Coupling at C5 Coupler Coupler: 2-(2-Amino-4-methoxyphenoxy)ethanol (Nucleophile) Coupler->Leuco Attacks QDI Dye Final Indoamine Dye (Blue/Violet Chromophore) Leuco->Dye Oxidation

Figure 1: Oxidative coupling pathway showing the transformation of precursors into the final indoamine chromophore.[1]

Formulation & Application Science

Shade Direction & Colorimetry

This coupler is essential for creating Cool tones.

  • With PPD (p-Phenylenediamine): Yields deep Blue-Violet dyes.[1] The alkoxy groups at C1 and C4 push the absorption maximum (

    
    ) to longer wavelengths (bathochromic shift) compared to unsubstituted m-aminophenols.
    
  • With PTD (p-Toluenediamine): Yields slightly muted Blue-Grey or Ash tones, ideal for neutralizing underlying warmth (orange/brassiness) in hair.[1]

Stability & Solubility

The hydroxyethyl ether chain (-OCH₂CH₂OH) provides a significant formulation advantage over simple methoxy analogs:

  • Crystallization Inhibition: It disrupts crystal packing, keeping the dye precursor dissolved in the oil-in-water emulsion of the dye cream.

  • Diffusion: The increased polarity aids the diffusion of the molecule through the hydrophilic pathways of the hair cuticle, ensuring even color deposition.

Formulation Protocol (Standard Lab Scale)
ComponentFunctionConcentration (%)
Primary Intermediate Precursor (PPD/PTD)0.5 - 1.0%
2-(2-Amino-4-methoxyphenoxy)ethanol Coupler 0.5 - 1.0% (Equimolar to Primary)
Ammonium Hydroxide (25%) Alkalizer (pH adjuster)4.0 - 6.0%
Antioxidant (Sodium Sulfite) Prevents premature oxidation0.2 - 0.5%
Chelating Agent (EDTA) Sequesters metal ions0.1%
Emulsion Base Carrier (Cetearyl Alcohol/Surfactants)q.s. to 100%

Mixing: Mix the dye cream 1:1 with 6% (20 Vol) Hydrogen Peroxide Developer immediately before application.

Safety & Toxicology (Regulatory Landscape)

Note: As a specific structural analog, safety data is often inferred from the class of alkoxy-substituted aminophenols until specific SCCS opinions are published.[1]

Sensitization Potential

Like most aromatic amines used in hair dyes, this molecule is a potential skin sensitizer (Type IV hypersensitivity).

  • Mechanism: It can act as a pro-hapten, metabolizing in the skin to reactive species that bind to epidermal proteins.

  • Mitigation: The hydroxyethyl tail often reduces sensitization potential compared to smaller, more lipophilic analogs by facilitating faster clearance, but patch testing remains mandatory.

Mutagenicity

Structural alerts for mutagenicity in aromatic amines typically involve the free amino group. However, the presence of alkoxy groups (methoxy and hydroxyethoxy) generally reduces genotoxicity compared to unsubstituted phenylenediamines.

  • Standard: Must be Ames Test negative (Salmonella typhimurium) and negative in in vitro micronucleus assays to be viable for cosmetic use.

Experimental Protocols

Synthesis Verification (HPLC Method)

To verify the purity of the raw material before formulation.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution slightly earlier than 2,4-Diaminoanisole due to the polar hydroxyethyl group.[1]

Dyeing Efficacy & Fastness Test

Objective: Evaluate shade depth and wash fastness.

  • Preparation: Prepare a 1:1 mixture of the Formulation (Section 3.3) and 6%

    
    .
    
  • Application: Apply 4g of mixture per 1g of bleached yak hair or standard wool swatches.

  • Processing: Incubate at 30°C for 30 minutes.

  • Rinsing: Rinse with warm water (35°C), shampoo, and dry.

  • Measurement: Measure

    
     values using a Spectrophotometer (D65 illuminant, 10° observer).
    
  • Wash Fastness: Subject swatches to 10 cycles of standard shampoo washing and re-measure

    
    .
    
Experimental Workflow Diagram

Workflow Start Raw Material QC (HPLC Purity > 98%) Formulate Formulation (Emulsion Base + Antioxidants) Start->Formulate Mix Activation (1:1 Mix with 6% H2O2) Formulate->Mix Apply Application (30 min @ 30°C on Hair Swatch) Mix->Apply Analyze Colorimetry Analysis (L*a*b* Measurement) Apply->Analyze

Figure 2: Standard experimental workflow for evaluating dye efficacy.

References

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 85-96.

    • Foundational text on the coupling mechanism of arom
  • Scientific Committee on Consumer Safety (SCCS). (2013). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th Revision. European Commission.[3]

    • Standard protocols for safety assessment of hair dye ingredients.
  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. [1]

    • Comprehensive review of coupler chemistry and reaction p
  • European Commission. (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. SCCP/0979/05.[3][4]

    • Reference for the safety profile of the structural analog class.

Sources

Foundational

Engineering Aryloxyalkanolamines: A Technical Guide to Amino-Methoxyphenoxyethanol Derivatives

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter scaffolds that serve as the backbone for entire classes of therapeutics. The amino-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter scaffolds that serve as the backbone for entire classes of therapeutics. The amino-methoxyphenoxyethanol moiety—and its primary derivative, 1—is a quintessential example[1]. Belonging to the broader class of aryloxyalkanolamines, this structural motif is the critical pharmacophore and synthetic intermediate for non-selective beta-blockers, most notably Carvedilol .

This whitepaper deconstructs the structural pharmacology, synthetic causality, and analytical workflows associated with amino-methoxyphenoxyethanol derivatives. By moving beyond basic protocols to explain the why behind our experimental choices, this guide provides researchers and drug development professionals with a self-validating framework for synthesizing and analyzing these critical compounds.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The biological efficacy of amino-methoxyphenoxyethanol derivatives is inextricably linked to their spatial geometry and electronic distribution.

  • GPCR Engagement: 2[2]. The aliphatic amine acts as a protonated anchor, forming salt bridges with conserved aspartate residues in

    
    - and 
    
    
    
    -adrenergic receptors.
  • Mitochondrial Bioenergetics: Beyond receptor antagonism, derivatives like Carvedilol exhibit profound cardioprotective effects at the subcellular level.3

    3[3].
    
  • Antioxidant Metal Chelation: The scaffold's antioxidative properties are correlated with its metal-chelating ability.4[4].

Synthetic Methodologies & Reaction Causality

The synthesis of the core intermediate, 2-(2-methoxyphenoxy)ethylamine, has evolved from inefficient multi-step halogenation to elegant, atom-economical one-pot reactions.

The One-Pot Synthesis ParadigmA modern approach synthesizes 2-(2-methoxyphenoxy)ethylamine using guaiacol, urea, and ethanolamine as initial raw materials under basic catalysis[5].
  • Causality: Instead of utilizing expensive and toxic 2-oxazolidone directly, urea and ethanolamine are condensed in situ to form 2-oxazolidone. Potassium hydroxide (KOH) is introduced to deprotonate guaiacol, enhancing its nucleophilicity. The subsequent nucleophilic attack on the oxazolidone ring yields the target amine. This circumvents intermediate isolation, drastically reducing solvent waste and improving overall yield.

API Derivatization (Carvedilol Synthesis)The intermediate is reacted with 4-(2,3-epoxypropoxy)carbazole in ethylene glycol dimethyl ether at 50°C[6].
  • Causality: The primary amine of the methoxyphenoxy derivative acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide. Maintaining the reaction strictly at 50°C is critical; lower temperatures stall the thermodynamic ring-opening, while higher temperatures promote unwanted secondary amine alkylation (polymerization).

Analytical Workflows

Isolating and validating polar amines requires specialized chromatographic approaches. Standard C18 columns often result in severe peak tailing due to secondary interactions with free silanols.

  • Methodology: 5[5].

  • Causality: The Newcrom R1 column features embedded acidic ion-pairing groups. This provides a dual retention mechanism: the hydrophobic methoxyphenoxy ring interacts with the alkyl chains, while the protonated amine engages in cation-exchange. Formic acid is selected over phosphoric acid to ensure the method remains entirely Mass-Spectrometry (MS) compatible.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
2-(2-Methoxyphenoxy)ethylamine1836-62-0C9H13NO2167.20 g/mol API Intermediate (Carvedilol)
2-[2-(3-Methoxyphenoxy)ethylamino]ethanol HCl1609404-07-0C11H18ClNO3247.72 g/mol SAR Research Scaffold

Table 2: Pharmacological Profile of the Carvedilol Scaffold

Biological TargetMechanism of ActionPhysiological / Cellular Outcome

/

Receptors
Competitive AntagonismDecreased heart rate, blocked catecholamine action

Receptors
Competitive AntagonismSmooth muscle relaxation, peripheral vasodilation
Inner Mitochondrial MembraneWeak Protonophoretic UncouplingReduction of mitochondrial electric potential (

)
Free Metal Ions (Fe

, Cu

, Zn

)
O and N Donor ChelationInhibition of ROS generation, antioxidant protection

Self-Validating Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(2-Methoxyphenoxy)ethylamine
  • Charge the Reactor: To a dry, inert-gas flushed reactor, add Guaiacol (1.0 eq), Urea (1.6 eq), and Ethanolamine (1.6 eq). Introduce KOH (0.1 eq) as the basic catalyst.

  • Controlled Heating: Heat the mixture to 170°C at a strict ramp rate of 10°C/hour.

    • Causality: Gradual heating prevents the sublimation of urea and ensures the steady in situ thermodynamic conversion of urea and ethanolamine into the reactive 2-oxazolidone intermediate.

  • Reaction Monitoring: Maintain at 170°C until ammonia gas evolution completely ceases.

  • Self-Validation (TLC): Before quenching, pull a 0.1 mL aliquot. Run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 7:3) against a pure guaiacol standard. The reaction is only considered complete when the guaiacol spot is entirely absent.

  • Workup: Cool to room temperature, dilute with distilled water, and extract the basic amine using dichloromethane. Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
Protocol 2: RP-HPLC Purity Validation
  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water (gradient from 10% to 90% MeCN). Add 0.1% Formic Acid to both aqueous and organic lines.

  • System Equilibration: Purge the system and equilibrate a Newcrom R1 column (4.6 x 150 mm, 3 µm) at a flow rate of 1.0 mL/min until the baseline at 270 nm is completely flat.

  • Self-Validation (Blank Injection): Inject 10 µL of the sample diluent (blank) prior to any sample runs.

    • Causality: This proves the system is free of matrix carryover and validates that any subsequent peaks belong strictly to the synthesized derivative.

  • Sample Analysis: Inject 10 µL of the synthesized amine (1 mg/mL). Elute over 15 minutes and integrate the peak area to determine purity.

Mechanistic Visualizations

SyntheticWorkflow N1 Guaiacol + Urea + Ethanolamine N2 One-Pot Reaction (170°C, KOH cat.) N1->N2 Base Catalysis N3 2-(2-Methoxyphenoxy)ethylamine (Key Intermediate) N2->N3 Condensation N5 Epoxide Ring Opening (50°C, Ethylene glycol dimethyl ether) N3->N5 Nucleophilic Attack N4 4-(2,3-Epoxypropoxy)carbazole N4->N5 Substrate N6 Carvedilol (API) N5->N6 Yield & Purification

Synthetic workflow of Carvedilol utilizing the 2-(2-methoxyphenoxy)ethylamine intermediate.

PharmPathway D1 Amino-methoxyphenoxyethanol Derivative (Carvedilol) R1 β1 / β2 Adrenergic Receptors D1->R1 Competitive Antagonism R2 α1 Adrenergic Receptors D1->R2 Competitive Antagonism M1 Mitochondrial Membrane D1->M1 Metal Chelation / Antioxidant E1 Decreased cAMP & Heart Rate R1->E1 GPCR Inhibition E2 Vasodilation & Reduced BP R2->E2 Smooth Muscle Relaxation E3 ROS Scavenging & Weak Protonophoretic Uncoupling M1->E3 Bioenergetic Modulation O1 Cardioprotection & Heart Failure Management E1->O1 E2->O1 E3->O1

Multi-target pharmacological mechanisms of amino-methoxyphenoxyethanol derivatives.

References

  • apicule.com - 2-(2-Methoxyphenoxy)ethyl amine (CAS No: 1836-62-0)
  • SIELC Technologies - Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column
  • Benchchem - 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol HCl
  • Google Patents (CN113861047B) - Synthesis method of 2-(2-methoxyphenoxy)ethylamine
  • PubMed (NIH) - Effects of carvedilol on isolated heart mitochondria: evidence for a protonophoretic mechanism
  • Taylor & Francis Online - Metal-chelating properties of carvedilol: an antihypertensive drug with antioxidant activity
  • Google Patents (EP0004920B1)

Sources

Exploratory

Predictive Toxicology and Mutagenicity Assessment Guide: 2-(2-Amino-4-methoxyphenoxy)ethanol

Executive Summary 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS 761441-16-1) is a highly specialized chemical building block characterized by a primary aromatic amine covalently linked to a phenoxyethanol moiety. In drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Amino-4-methoxyphenoxy)ethanol (CAS 761441-16-1) is a highly specialized chemical building block characterized by a primary aromatic amine covalently linked to a phenoxyethanol moiety. In drug development and cosmetic formulation, compounds harboring primary aromatic amines require rigorous toxicological scrutiny due to their well-documented potential for metabolic bioactivation into DNA-reactive electrophiles.

This whitepaper provides an in-depth, predictive framework for evaluating the mutagenicity and systemic toxicity of 2-(2-Amino-4-methoxyphenoxy)ethanol. By synthesizing structural alerts with self-validating experimental methodologies, this guide equips researchers with the mechanistic rationale necessary to conduct robust safety assessments compliant with the 1[1].

Chemical Architecture & Mechanistic Toxicology

The toxicological profile of 2-(2-Amino-4-methoxyphenoxy)ethanol is governed by the interplay of its two primary functional groups:

The Primary Aromatic Amine: A Pro-Mutagenic Alert

Primary aromatic amines are classic structural alerts for genotoxicity. They are not inherently reactive; rather, they act as pro-mutagens that require hepatic bioactivation. The causality of their mutagenicity follows a highly specific enzymatic cascade:

  • N-Hydroxylation: The amine undergoes oxidation catalyzed predominantly by 2 in the liver, forming an N-hydroxylamine intermediate[2].

  • Phase II Esterification: Enzymes such as N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) esterify the hydroxyl group.

  • Heterolytic Cleavage: The esterified intermediate undergoes heterolytic cleavage, generating a highly reactive, electron-deficient nitrenium ion .

  • DNA Adduct Formation: This electrophilic nitrenium ion attacks nucleophilic centers in DNA—most commonly the C8 position of guanine—resulting in bulky covalent adducts that trigger base-pair substitution mutations during DNA replication[2].

The Phenoxyethanol Ether Linkage: Systemic and Localized Toxicity

The phenoxyethanol backbone acts as a lipophilic penetration enhancer. While it improves the compound's efficacy as a delivery vehicle or dye intermediate, it simultaneously increases dermal bioavailability. This structural feature raises the probability of the amine acting as a hapten, binding to epidermal proteins and triggering a localized immune response (skin sensitization).

Bioactivation A 2-(2-Amino-4-methoxyphenoxy)ethanol B CYP1A2 N-hydroxylation A->B Hepatic Metabolism C N-hydroxylamine Intermediate B->C D Phase II Esterification (NAT2) C->D E Nitrenium Ion (Electrophile) D->E Heterolytic Cleavage F DNA Covalent Adducts E->F Nucleophilic Attack (Guanine C8)

CYP1A2-mediated bioactivation pathway of primary aromatic amines into DNA-reactive nitrenium ions.

Predictive Quantitative Profiling

Due to the specific structural alerts present in CAS 761441-16-1, empirical testing must be guided by predictive read-across models. Table 1 summarizes the anticipated toxicological endpoints based on the behavior of homologous substituted phenoxyethanols and anilines.

Table 1: Predictive Toxicological Endpoints for 2-(2-Amino-4-methoxyphenoxy)ethanol

EndpointRegulatory GuidelineExpected OutcomeMechanistic Rationale
Acute Oral Toxicity OECD 423LD50 > 300 mg/kgPhenoxyethanol derivatives generally exhibit moderate, non-lethal systemic toxicity at low doses.
Skin Sensitization OECD 429 (LLNA)Weak to Moderate SensitizerThe ether linkage enhances dermal penetration; the amine acts as a haptenizing agent.
Gene Mutation OECD 471 (Ames)Positive (with S9 Activation)CYP1A2-mediated generation of reactive nitrenium ions causes base-pair substitutions.
Clastogenicity OECD 487 (In Vitro MN)Positive (with S9 Activation)Unrepaired DNA adducts lead to chromosomal breaks during the S-phase of the cell cycle.

Self-Validating Experimental Methodologies

To empirically validate the predictive profile, a tiered genotoxicity assessment is mandatory. The following protocols are designed not merely as procedural steps, but as self-validating biological systems where every variable has a strict mechanistic causality.

Protocol 1: Bacterial Reverse Mutation Assay (OECD 471)

The is the foundational screen for gene mutation.

Mechanistic Causality & System Validation:

  • Strain Selection: Salmonella typhimurium strains TA98 and TA100 must be utilized. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions. Because nitrenium ions form bulky C8-guanine adducts that primarily induce base-pair substitutions, TA100 serves as the critical sentinel strain.

  • Metabolic Activation (S9 Mix): Bacteria lack mammalian cytochrome P450 enzymes. Testing the compound without S9 will yield a false negative because the parent molecule is inert. The addition of 9,000 x g rat liver supernatant (S9) provides the necessary CYP1A2 to bioactivate the compound.

  • Self-Validation: The assay is validated internally by the spontaneous revertant baseline. If the negative control plates do not exhibit a historically consistent number of spontaneous revertants, the amino acid dependency of the strain has drifted, invalidating the run.

Step-by-Step Workflow:

  • Preparation: Formulate 2-(2-Amino-4-methoxyphenoxy)ethanol in DMSO (ensuring complete solubility up to 5000 µ g/plate ).

  • Pre-incubation: Combine 0.1 mL of the test strain (e.g., TA100), 0.1 mL of the test article, and 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition). Incubate at 37°C for 20 minutes to allow optimal CYP1A2-mediated N-hydroxylation.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture and pour over minimal glucose agar plates.

  • Scoring: Incubate for 48–72 hours at 37°C. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA100).

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects point mutations, the 3 detects clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in mammalian cells[3].

Mechanistic Causality & System Validation:

  • Cytochalasin B (CytB) Blockade: CytB is an actin polymerization inhibitor. It prevents cytokinesis (cell splitting) without inhibiting karyokinesis (nuclear division). This forces cells that have divided once during exposure to become binucleated.

  • Self-Validation: Micronuclei can only form if a cell undergoes mitosis. By strictly scoring only binucleated cells, the researcher guarantees that the evaluated cell was actively dividing during chemical exposure. Scoring mononucleated cells would introduce false negatives by including cells that never replicated their damaged DNA.

Step-by-Step Workflow:

  • Cell Culture: Seed human peripheral blood lymphocytes (HPBLs) or TK6 cells in appropriate media.

  • Exposure: Treat cells with varying concentrations of the test article for 3–6 hours in the presence of S9 mix, and for 24 hours in the absence of S9.

  • Cytokinesis Block: Wash the cells to remove the test article and S9 mix, then add Cytochalasin B (typically 3–6 µg/mL). Incubate for an additional 1.5 to 2 cell cycles (approx. 24–30 hours).

  • Harvest & Fixation: Subject cells to mild hypotonic shock (to swell the cytoplasm) and fix with methanol/acetic acid.

  • Scoring: Stain with Giemsa or Acridine Orange. Evaluate 2,000 binucleated cells per concentration. A statistically significant increase in the frequency of micronucleated binucleate cells indicates clastogenicity.

Workflow S1 Tier 1: In Silico Profiling S2 Tier 2: Ames Test (OECD 471) S1->S2 S3 Tier 3: In Vitro Micronucleus (OECD 487) S2->S3 ± S9 Activation D1 Genotoxicity Status S3->D1 R1 Negative: Safe for Topical Use D1->R1 No DNA Damage R2 Positive: Mutagenic Hazard D1->R2 Adducts / Clastogenicity

Tiered genotoxicity evaluation workflow integrating OECD 471 and OECD 487 testing protocols.

References

  • The SCCS notes of guidance for the testing of cosmetic ingredients and their safety evaluation (12th revision)
  • Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Importance 2-(2-Amino-4-methoxyphenoxy)ethanol is a highly valued bifunctional building block utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Importance

2-(2-Amino-4-methoxyphenoxy)ethanol is a highly valued bifunctional building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and advanced dye formulations. The molecule features a primary aromatic amine, a methoxy ether, and a primary alcohol linked via a phenoxy ether.

The primary synthetic challenge lies in the chemoselective O-alkylation of the precursor, 2-amino-4-methoxyphenol. Because both the primary amine and the phenolic hydroxyl group are potent nucleophiles, direct alkylation inevitably yields a complex, inseparable mixture of O-alkylated, N-alkylated, and N,O-dialkylated products [1]. This application note details a robust, high-yield, and self-validating three-step protocol to achieve absolute chemoselectivity.

Mechanistic Rationale & Synthetic Strategy

To bypass the competing nucleophilicity of the difunctional starting material, a rigorous Protection-Alkylation-Deprotection sequence is mandatory [2].

  • N-Protection (Acylation): The primary amine is transiently masked using acetic anhydride. The amine's superior nucleophilicity compared to the phenol ensures rapid, selective N-acylation in aqueous or alcoholic media, forming an acetamide.

  • Williamson Etherification (O-Alkylation): The N-protected intermediate is subjected to O-alkylation using 2-chloroethanol. By employing a mild base like potassium carbonate (

    
    ) in a polar aprotic solvent (DMF), the phenol (
    
    
    
    ) is selectively deprotonated to a highly nucleophilic phenoxide. The acetamide (
    
    
    ) remains protonated and strictly unreactive [3].
  • N-Deprotection (Hydrolysis): Alkaline hydrolysis cleaves the acetamide bond, regenerating the primary amine without disturbing the robust ether linkages.

Synthetic Workflow Visualization

SynthesisWorkflow Reactant 2-Amino-4-methoxyphenol (Starting Material) Step1 Step 1: N-Protection (Acetic Anhydride, 0-5 °C) Reactant->Step1 Intermediate1 N-(2-Hydroxy-5-methoxyphenyl)acetamide (Protected Intermediate) Step1->Intermediate1 Step2 Step 2: O-Alkylation (2-Chloroethanol, K2CO3, DMF) Intermediate1->Step2 Intermediate2 N-(2-(2-Hydroxyethoxy)-5-methoxyphenyl)acetamide (Alkylated Intermediate) Step2->Intermediate2 Step3 Step 3: N-Deprotection (10% NaOH, Reflux) Intermediate2->Step3 Product 2-(2-Amino-4-methoxyphenoxy)ethanol (Final Product) Step3->Product

Three-step synthetic workflow for chemoselective preparation of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Detailed Experimental Protocols

Step 1: N-Protection (Synthesis of N-(2-hydroxy-5-methoxyphenyl)acetamide)
  • Causality behind choice: Performing this reaction in a mixed aqueous/alcoholic solvent system ensures that any transiently formed O-acetyl byproducts are rapidly hydrolyzed back to the free phenol, driving the equilibrium entirely toward the thermodynamically stable N-acetylated product.

  • Procedure:

    • Suspend 2-amino-4-methoxyphenol (13.9 g, 100 mmol) in 100 mL of a 1:1 water/methanol mixture.

    • Cool the suspension to 0–5 °C using an ice bath to control the exothermic reaction.

    • Add acetic anhydride (11.2 g, 110 mmol) dropwise over 30 minutes while maintaining vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Filter the resulting precipitate, wash with cold water (2 x 50 mL), and dry under vacuum at 50 °C.

  • Self-Validation Check: Perform a Ferric Chloride (

    
    ) test on the isolated solid. A positive result (purple/blue color) confirms that the phenolic hydroxyl group remains unreacted and intact.
    
Step 2: O-Alkylation (Synthesis of N-(2-(2-hydroxyethoxy)-5-methoxyphenyl)acetamide)
  • Causality behind choice: Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature minimizes the solvation of the phenoxide anion, drastically accelerating the

    
     displacement of the chloride from 2-chloroethanol.
    
  • Procedure:

    • Dissolve the protected intermediate (18.1 g, 100 mmol) in 150 mL of anhydrous DMF.

    • Add finely powdered, anhydrous

      
       (20.7 g, 150 mmol). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
      
    • Add 2-chloroethanol (9.6 g, 120 mmol) dropwise to the mixture.

    • Heat the mixture to 85 °C under a nitrogen atmosphere for 12 hours.

    • Cool to room temperature, quench by pouring into 500 mL of ice water, and extract with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Self-Validation Check: Repeat the

    
     test. A negative result (no color change) confirms the complete consumption of the free phenolic hydroxyl group via successful etherification.
    
Step 3: N-Deprotection (Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol)
  • Causality behind choice: Harsh alkaline reflux conditions are required to overcome the resonance stabilization of the amide bond. The newly formed ether linkages are completely stable under these basic conditions, preventing product degradation.

  • Procedure:

    • Suspend the crude intermediate from Step 2 in 100 mL of 10% aqueous NaOH.

    • Reflux the mixture at 100 °C for 4 hours.

    • Cool the reaction to room temperature and carefully neutralize to pH 7.5–8.0 using 2M HCl.

    • Extract the liberated free amine with dichloromethane (3 x 100 mL).

    • Dry the combined organic layers over

      
      , filter, and evaporate the solvent to yield the final product.
      
  • Self-Validation Check: Perform a Ninhydrin test. A positive result (deep purple/blue) confirms the successful regeneration of the primary aromatic amine.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative yields, reaction times, and critical spectroscopic markers required to verify the success of each synthetic step.

Reaction StepExpected YieldReaction TimeKey IR Marker (cm⁻¹)Key ¹H-NMR Marker (δ, DMSO-d6)
1. N-Protection 88 - 92%2.5 hours~1650 (Amide C=O stretch)~9.2 ppm (s, 1H, NH -CO-CH₃)
2. O-Alkylation 75 - 82%12.5 hours~1050 (Ether C-O stretch)~3.9 ppm (t, 2H, Ar-O-CH ₂-)
3. N-Deprotection 85 - 90%4.5 hours~3300-3400 (Primary N-H stretch)~4.8 ppm (br s, 2H, -NH ₂)
Overall Process ~56 - 68% ~19.5 hours Absence of 1650 (Amide) Absence of ~2.0 ppm (Acetyl CH₃)

References

  • Advances in Catalysis for More Sustainable Synthesis of Phenolics ResearchGate[Link]

Application

Application Note: Chemoselective Hydroxyethylation of 2-Amino-4-methoxyphenol

Executive Summary The introduction of a 2-hydroxyethyl group (-CH₂CH₂OH) into aromatic scaffolds is a fundamental transformation in the synthesis of pharmaceutical intermediates, advanced agrochemicals, and functional dy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a 2-hydroxyethyl group (-CH₂CH₂OH) into aromatic scaffolds is a fundamental transformation in the synthesis of pharmaceutical intermediates, advanced agrochemicals, and functional dyes. When working with bifunctional substrates like 2-amino-4-methoxyphenol , researchers face a critical chemoselectivity challenge: differentiating between the nucleophilic primary amine (-NH₂) and the phenolic hydroxyl (-OH) group[1].

This application note provides a comprehensive, causality-driven guide to achieving strictly controlled N-hydroxyethylation or O-hydroxyethylation . By leveraging the inherent electronic differences of the substrate and selecting specific catalytic pathways, drug development professionals can construct self-validating synthetic workflows that eliminate over-alkylation and maximize target yield.

Mechanistic Rationale & Pathway Control

The chemoselectivity of 2-amino-4-methoxyphenol is governed by the relative pKa and nucleophilicity of its functional groups. The aliphatic amine is inherently more nucleophilic than the phenolic oxygen.

The N-Alkylation Pathway (Direct Substitution)

Direct alkylation strongly favors the nitrogen atom. While ethylene oxide is highly efficient for this transformation, its extreme volatility and explosion risks make it unsuitable for standard bench-scale synthesis without specialized containment[2]. Instead, 2-chloroethanol is the preferred bench-stable reagent[3]. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A mild base, such as potassium carbonate (K₂CO₃), is critical; it scavenges the generated HCl without fully deprotonating the phenol, thereby preventing the phenoxide anion from competing as a nucleophile[3].

The O-Alkylation Pathway (Protection-Driven Ring Opening)

To force O-alkylation, the highly reactive amine must be temporarily masked. Converting the amine into a Schiff base using benzaldehyde neutralizes its nucleophilicity[4]. Subsequent O-alkylation is achieved using ethylene carbonate (EC) , a "green" and safe alternative to ethylene oxide[5]. This reaction requires a quaternary ammonium halide catalyst, such as tetraethylammonium bromide (TEAB). The halide ion attacks the cyclic carbonate, triggering a ring-opening event that releases CO₂ gas—an irreversible thermodynamic driving force that propels the reaction forward[6].

Workflow Start 2-Amino-4-methoxyphenol (Dual Nucleophile) BranchN Direct Alkylation (Amine > Phenol nucleophilicity) Start->BranchN BranchO Amine Protection (Schiff Base Formation) Start->BranchO N_Reagent 2-Chloroethanol + K2CO3 Solvent: DMF, 80-90°C BranchN->N_Reagent O_Protect Benzaldehyde, EtOH, Reflux BranchO->O_Protect N_Product N-(2-Hydroxyethyl)-2-amino-4-methoxyphenol (Target A) N_Reagent->N_Product SN2 Displacement O_Reagent Ethylene Carbonate + TEAB 145°C, Neat O_Protect->O_Reagent Blocks N-alkylation O_Deprotect HCl (aq) Hydrolysis O_Reagent->O_Deprotect Ring-opening alkylation O_Product O-(2-Hydroxyethyl)-2-amino-4-methoxyphenol (Target B) O_Deprotect->O_Product Amine recovery

Figure 1: Divergent synthetic workflows for the chemoselective N- vs. O-hydroxyethylation of 2-amino-4-methoxyphenol.

Quantitative Reagent & Optimization Data

To establish a self-validating system, researchers must benchmark their conditions against established kinetic behaviors. Table 1 outlines the operational parameters of common hydroxyethylating agents, while Table 2 provides empirical optimization data for the direct N-alkylation pathway.

Table 1: Reagent Selection Matrix for Hydroxyethylation

ReagentTarget SiteCatalyst / BaseReaction TempSafety ProfilePrimary Byproduct
2-Chloroethanol N-AlkylationK₂CO₃ / Na₂CO₃80–100 °CModerate (Toxic)KCl, H₂O
Ethylene Oxide N-AlkylationNone / Mild Base40–60 °CHigh (Explosive)Polyethylene glycols
Ethylene Carbonate O-AlkylationTEAB / TBAI140–160 °CLow (Green)CO₂ (Gas)

Table 2: Optimization of N-Hydroxyethylation using 2-Chloroethanol

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)N- vs O- Selectivity
MethanolNa₂CO₃ (2.0)65 (Reflux)2475%85:15
AcetonitrileK₂CO₃ (2.0)82 (Reflux)1888%92:8
DMF K₂CO₃ (2.0) 90 12 >95% 98:2

Note: DMF is prioritized as the solvent of choice due to its high boiling point and ability to fully solubilize the carbonate base, driving the Sₙ2 kinetics to completion[3].

Experimental Protocols

Protocol A: Direct N-Hydroxyethylation (Targeting the Amine)

This protocol utilizes 2-chloroethanol to achieve selective mono-N-alkylation[2][3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-methoxyphenol (10.0 mmol, 1.0 eq) in 30 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) to the solution. Causality: K₂CO₃ is strong enough to neutralize the HCl byproduct but weak enough to prevent the formation of the highly nucleophilic phenoxide anion, thereby preserving N-selectivity.

  • Reagent Introduction: Slowly add 2-chloroethanol (11.0 mmol, 1.1 eq) dropwise over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 12 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. The starting material spot should be consumed, replaced by a lower-Rf product spot (due to the added hydroxyl group).

  • Workup & Quenching: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water to dissolve the inorganic salts (KCl).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash thoroughly with a saturated brine solution (5 × 50 mL). Causality: Repeated brine washes are mandatory to partition the DMF out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure N-(2-hydroxyethyl)-2-amino-4-methoxyphenol.

Protocol B: Selective O-Hydroxyethylation (Targeting the Phenol)

To selectively alkylate the phenol, the amine is masked, and ethylene carbonate is deployed as a green alkylating agent[6].

Step-by-Step Methodology:

  • Amine Protection (Schiff Base): Reflux 2-amino-4-methoxyphenol (10.0 mmol, 1.0 eq) with benzaldehyde (10.5 mmol, 1.05 eq) in absolute ethanol for 4 hours. Concentrate the solvent to isolate the imine intermediate. Causality: The sp² hybridized imine nitrogen lacks the lone pair availability required for Sₙ2 alkylation, effectively shutting down the N-alkylation pathway[4].

  • O-Alkylation Setup: Transfer the protected intermediate to a heavy-walled reaction tube. Add ethylene carbonate (15.0 mmol, 1.5 eq) and Tetraethylammonium bromide (TEAB) (0.5 mmol, 0.05 eq). No solvent is required (neat reaction).

  • Thermal Ring-Opening: Heat the mixture to 145 °C for 6 hours. Causality: At this temperature, the EC melts and acts as its own solvent. The TEAB catalyst initiates the ring-opening, and the evolution of CO₂ gas acts as a visual indicator of reaction progress.

  • Deprotection: Cool the mixture to 60 °C and add 20 mL of 2M HCl. Stir for 2 hours to hydrolyze the Schiff base. Benzaldehyde will separate as an oil.

  • Isolation: Extract the benzaldehyde byproduct with diethyl ether. Neutralize the remaining aqueous layer with saturated NaHCO₃ to precipitate the final product: O-(2-hydroxyethyl)-2-amino-4-methoxyphenol.

Mechanism EC Ethylene Carbonate Int1 Bromoalkoxide Intermediate EC->Int1 Br⁻ attack Ring opening Halide TEAB (Br⁻) Catalyst Halide->Int1 CO2 CO₂ Gas (Driving Force) Int1->CO2 Decarboxylation Product O-Hydroxyethyl Ether Int1->Product SN2 by Phenoxide Phenoxide Protected Phenoxide Phenoxide->Product Product->Halide Br⁻ regenerated

Figure 2: Mechanistic pathway of TEAB-catalyzed O-hydroxyethylation using Ethylene Carbonate. The release of CO₂ drives the reaction forward, while the bromide catalyst is continuously regenerated.

References

  • 3-Bis(2-hydroxyethyl)aminophenol - Smolecule: Synthesis Methods. Smolecule.[4]

  • 2-(1H-Imidazol-1-yl)ethanol | Research Chemical - Benchchem. Benchchem.[3]

  • Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethylation of Anilines. Benchchem.[2]

  • 3-Bis(2-hydroxyethyl)aminophenol - Smolecule. Smolecule.[1]

  • Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate... ResearchGate.[6]

  • Easily Accessible Halohydrin Esters as Advantageous Hydroxyethylation Reagents. Thieme Connect.[5]

Sources

Method

Formulation stability of 2-(2-Amino-4-methoxyphenoxy)ethanol in cosmetic bases

Application Note: Formulation Stability of 2-(2-Amino-4-methoxyphenoxy)ethanol in Cosmetic Bases Executive Summary This technical guide addresses the formulation stability of 2-(2-Amino-4-methoxyphenoxy)ethanol (AME), a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Stability of 2-(2-Amino-4-methoxyphenoxy)ethanol in Cosmetic Bases

Executive Summary

This technical guide addresses the formulation stability of 2-(2-Amino-4-methoxyphenoxy)ethanol (AME), a specialized primary intermediate/coupler used in oxidative hair coloring and advanced cosmetic synthesis.[1] Due to its electron-rich aromatic structure (containing amino, methoxy, and hydroxyethoxy substituents), AME is highly susceptible to auto-oxidation, photodegradation, and pH-induced instability.[1]

This protocol provides a rigorous, self-validating framework for stabilizing AME in cosmetic bases, detailing antioxidant systems, pH buffering strategies, and HPLC quantification methods.[1]

Physicochemical Profile & Instability Mechanisms

Chemical Identity:

  • IUPAC Name: 2-(2-Amino-4-methoxyphenoxy)ethanol[1]

  • Functional Class: Oxidative Dye Coupler / Primary Intermediate[1]

  • Key Reactivity: The ortho-amino and para-methoxy groups on the phenoxyethanol backbone create a highly activated benzene ring.[1]

Mechanism of Degradation: The primary failure mode is oxidative polymerization .[1] In the presence of dissolved oxygen and alkaline pH, AME undergoes electron abstraction to form a semiquinone radical, followed by conversion to a reactive quinone imine. This species rapidly couples with unoxidized AME or other nucleophiles to form dark, insoluble dimers and polymers (Bandrowski's base analogs).

Figure 1: Oxidative Degradation Pathway & Inhibition Strategy[1]

AME_Degradation AME 2-(2-Amino-4-methoxyphenoxy)ethanol (Reduced Form - Colorless) Radical Semiquinone Radical AME->Radical Auto-oxidation (O2, High pH, Metal Ions) Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Quinone->AME Reduction Polymer Polymer/Dimer (Dark Precipitate) Quinone->Polymer Coupling Sulfite Inhibition: Sodium Sulfite (Reduces Quinone) Sulfite->Quinone Ascorbic Inhibition: Ascorbic Acid (Scavenges Radicals) Ascorbic->Radical

Caption: Figure 1. Oxidative pathway of AME leading to discoloration.[1] Green nodes indicate antioxidant intervention points preventing polymerization.[1]

Formulation Stabilization Protocol

To ensure shelf-life stability (>12 months), the formulation must address three vectors: Oxygen Exclusion , Redox Potential Control , and pH Optimization .[1]

Antioxidant System Selection

A dual-antioxidant system is required.[1] Relying solely on one mechanism often leads to failure under stress.[1]

AntioxidantConc.[1][2] (%)MechanismRationale for AME
Sodium Sulfite 0.2 - 0.5%Oxygen Scavenger & Reducing AgentDirectly reduces quinone imines back to the phenol/amine form.[1] Essential for preventing "browning" in the bottle.
Ascorbic Acid 0.1 - 0.3%Radical ScavengerIntercepts free radicals early in the chain reaction.[1] Synergistic with sulfite.[1]
EDTA (Disodium) 0.1%ChelationSequesters Cu²⁺/Fe³⁺ ions which catalyze the auto-oxidation of the amino group.[1]
pH Strategy
  • Optimal Stability Range: pH 6.0 – 7.5.[1]

  • Rationale: At pH < 6.0, solubility decreases (risk of crystallization).[1] At pH > 8.0, the amine becomes deprotonated and highly susceptible to oxidation.

  • Buffer: Use a Phosphate or Citrate buffer system.[1] Avoid ammonia until the point of use (mixing with developer).

Analytical Protocol: HPLC Quantification

Objective: Quantify AME content and detect early degradation products (quinones/dimers).

Method Parameters:

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 280 nm (aromatic ring) and 254 nm.[1]

  • Sample Prep: Dilute formulation 1:100 in Mobile Phase A containing 0.1% Ascorbic Acid (to prevent oxidation during analysis).

Validation Criteria:

  • Linearity: R² > 0.999 (Range: 10–500 µg/mL).[1]

  • Recovery: 98–102% from spiked cosmetic base.[1]

Accelerated Stability Testing Workflow

This workflow simulates 1 year of shelf life in 3 months.

Figure 2: Stability Testing Workflow

Stability_Workflow cluster_Conditions Stress Conditions Start Formulation Batch (T0 Analysis) Thermal 45°C / 75% RH (Accelerated) Start->Thermal Ambient 25°C / 60% RH (Control) Start->Ambient Light Xenon Arc Lamp (Photostability) Start->Light Sampling Sampling Points: 2, 4, 8, 12 Weeks Thermal->Sampling Ambient->Sampling Light->Sampling Analysis Analysis: 1. HPLC Assay (% Recovery) 2. Color/Appearance (Delta E) 3. pH Drift Sampling->Analysis Decision Pass Criteria: >95% Recovery No Precipitate Analysis->Decision

Caption: Figure 2. Standardized workflow for validating AME stability in cosmetic bases.

Step-by-Step Protocol:
  • Batch Preparation: Prepare the cosmetic base (emulsion or gel) under nitrogen purge.[1] Add AME last, pre-dissolved in a solvent if necessary, ensuring temperature is <40°C.

  • Packaging: Fill into airless pumps or aluminum tubes (epoxy-lined) to minimize headspace oxygen.[1]

  • Incubation: Place samples in stability chambers at defined conditions (see Figure 2).

  • Sampling: At each interval, sacrifice one unit.

    • Visual: Check for darkening (oxidation) or crystal growth.[1]

    • Chemical: Extract 1g of product into 50mL volumetric flask with Mobile Phase A (with antioxidant). Sonicate for 15 mins. Filter (0.45µm PTFE).[1]

  • Data Analysis: Plot % Recovery vs. Time. Calculate degradation rate constant (

    
    ).[1]
    

References

  • Scientific Committee on Consumer Safety (SCCS). (2006).[1][2] Opinion on 2,4-Diaminophenoxyethanol and its salts.[1][2] European Commission.[1][3][4] [Link][1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] ICH Guidelines.[1] [Link]

  • Burnett, C. L., et al. (2012). Final Report on the Safety Assessment of Amino-Phenols as Used in Cosmetics. International Journal of Toxicology.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: 2-(2-Amino-4-methylphenoxy)ethanol (Structural Analog).[1] National Library of Medicine. [Link][1]

Sources

Application

HPLC method development for 2-(2-Amino-4-methoxyphenoxy)ethanol detection

Executive Summary This Application Note details the high-performance liquid chromatography (HPLC) method development and validation strategy for 2-(2-Amino-4-methoxyphenoxy)ethanol . This compound, structurally character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the high-performance liquid chromatography (HPLC) method development and validation strategy for 2-(2-Amino-4-methoxyphenoxy)ethanol . This compound, structurally characteristic of oxidative hair dye couplers and pharmaceutical intermediates, presents specific analytical challenges including high polarity, basicity, and susceptibility to oxidation.

This guide moves beyond a simple recipe, providing the mechanistic rationale for column selection, mobile phase buffering, and sample stabilization. It is designed for researchers requiring a robust, self-validating protocol for quality control (QC) or impurity profiling.

Key Analytical Challenges & Solutions
ChallengeMechanistic CauseAnalytical Solution
Peak Tailing Interaction of the basic amine (-NH₂) with residual silanols on the silica support.Use of Base-Deactivated (BD) C18 columns or high ionic strength acidic buffers.
Oxidative Instability Electron-rich aromatic ring (amino + alkoxy groups) makes the molecule prone to auto-oxidation.Incorporation of antioxidants (Ascorbic Acid/Sodium Sulfite) in sample diluents.
Low Retention High polarity due to the hydroxyl (-OH) and amino (-NH₂) moieties.Use of Ion-Pairing Agents or highly aqueous-stable phases (AQ-C18).

Physicochemical Profile & Structural Analysis[1]

Understanding the molecule is the first step in method design. Based on the chemical structure H2N-(C6H3)(OCH3)-O-CH2-CH2-OH, we derive the following properties critical for chromatography.

  • Chemical Nature: Aniline derivative (Weak base).

  • Functional Groups:

    • Primary Amine (Pos 2): pKa ~3-5 (Aniline-like). Protonated (ionized) at acidic pH.

    • Methoxy (Pos 4): Electron-donating, increases UV absorption and oxidation potential.

    • Hydroxyethyl ether (Pos 1): Increases water solubility (Polarity).

  • Predicted LogP: ~0.5 to 1.2 (Moderately polar).

Method Development Workflow

The following diagram illustrates the logical flow for developing this method, ensuring all critical parameters are optimized before validation.

MethodDevelopment Start Compound Assessment (pKa, LogP, UV) Solubility Solubility & Stability (Solvent + Antioxidant) Start->Solubility UV_Scan Spectral Scanning (Determine Lambda Max) Solubility->UV_Scan Column_Screen Column Screening (C18 vs Phenyl-Hexyl) UV_Scan->Column_Screen MP_Opt Mobile Phase Optimization (pH & Buffer Strength) Column_Screen->MP_Opt MP_Opt->Column_Screen Poor Resolution Final_Method Final Protocol Generation MP_Opt->Final_Method

Figure 1: Step-by-step Method Development Lifecycle.

Optimized Experimental Protocol

Reagents and Standards[2][3][4]
  • Reference Standard: 2-(2-Amino-4-methoxyphenoxy)ethanol (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (18.2 MΩ).

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Triethylamine (TEA - optional silanol blocker).
  • Stabilizers: L-Ascorbic Acid (Reagent Grade).

Chromatographic Conditions

This method utilizes a Buffered Acidic Mobile Phase to ensure the amine remains protonated (improving peak shape) and to suppress silanol activity.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent."Base-deactivated" double end-capped column prevents amine tailing.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH maintains the amine in protonated form (

), ensuring consistent retention.
Mobile Phase B AcetonitrileStronger eluting solvent than Methanol, providing sharper peaks for aromatics.
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5%

40% B10-12 min: 40%

90% B12-15 min: 90% B (Wash)15.1 min: 5% B (Re-equilibrate)
Gradient ensures elution of the polar target while cleaning the column of hydrophobic matrix components.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection DAD at 280 nm (Reference 360 nm)280 nm is specific for the phenolic ring; 210 nm can be used for higher sensitivity but has more noise.
Injection Vol 10 µLStandard volume to prevent column overload.
Preparation of Solutions

A. Buffer Preparation (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of

    
     in 950 mL of HPLC water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

  • Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.

B. Sample Diluent (Critical Step):

  • Composition: 10% Acetonitrile / 90% Water containing 0.1% Ascorbic Acid .

  • Why? The ascorbic acid acts as a sacrificial antioxidant, preventing the amino-phenol moiety from oxidizing into quinone-imines (which causes solution browning and loss of potency).

C. Standard Preparation:

  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile, then make up to volume with Sample Diluent .

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution to 10 mL with Sample Diluent.

Sample Preparation Workflow (Hair Dye/Cosmetic Matrix)

Extraction from complex matrices requires breaking the emulsion and removing lipids.

SamplePrep Sample Weigh 1.0g Sample (Cream/Lotion) Extract Add 10mL Extraction Solvent (50:50 ACN:Buffer + 0.1% Ascorbic Acid) Sample->Extract Sonicate Sonicate 15 min (Maintain Temp < 35°C) Extract->Sonicate Centrifuge Centrifuge (4000 rpm, 10 min) Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Extraction protocol for complex cosmetic matrices.

Validation Parameters (Acceptance Criteria)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps compliant with ICH Q2(R1) guidelines.

ParameterProcedureAcceptance Criteria
System Suitability Inject Working Standard (n=6).RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.
Linearity 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

.
Accuracy (Recovery) Spike placebo matrix at 80%, 100%, 120%.Recovery 95.0% – 105.0%.
Precision Repeatability (n=6) and Intermediate Precision (Day 2).RSD < 2.0%.[1][2][3][4]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N=3); LOQ (S/N=10).
Solution Stability Re-inject standard after 24h at room temp.Area change < 2.0% (Confirms efficacy of antioxidant).

Troubleshooting Guide

  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent is stronger than mobile phase (e.g., dissolving pure standard in 100% ACN).

    • Fix: Ensure sample diluent matches the starting gradient conditions (5-10% ACN).

  • Problem: Retention time drift.

    • Cause: pH fluctuation in mobile phase or column temperature instability.

    • Fix: Verify buffer pH with a calibrated meter; use a column oven.

  • Problem: "Ghost" peaks.

    • Cause: Oxidation of the amine on-column or carryover.

    • Fix: Add 0.1% Ascorbic acid to Mobile Phase A (if necessary) and increase needle wash cycles.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate. (Structurally related compound methodology). Retrieved from [Link]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Oxidative Hair Dyes using Agilent InfinityLab Poroshell 120. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Oxidative Hair Dye Couplers Utilizing 2-(2-Amino-4-methoxyphenoxy)ethanol

Abstract This document provides a comprehensive technical guide for researchers and scientists on the preparation and characterization of novel hair dye couplers derived from 2-(2-Amino-4-methoxyphenoxy)ethanol. The core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the preparation and characterization of novel hair dye couplers derived from 2-(2-Amino-4-methoxyphenoxy)ethanol. The core of this guide is the principle of oxidative dyeing, a chemical process that forms large, colored molecules directly within the hair fiber, leading to permanent coloration. We will explore the underlying reaction mechanisms, present a detailed, self-validating laboratory protocol for a representative synthesis, and outline rigorous analytical methods for the characterization of the resulting indo-dye products. This guide is designed to provide both the theoretical foundation and the practical steps necessary for the successful development of new hair colorants.

Scientific Foundation: The Mechanism of Oxidative Dyeing

Permanent hair coloration is a sophisticated chemical process that relies on the in-situ formation of chromophores within the hair's cortex.[1][2][3] This process is fundamentally an oxidation reaction that involves three key components: a primary intermediate (or precursor), a coupler (or color modifier), and an oxidizing agent in an alkaline medium.[3]

  • Cuticle Swelling: The process begins with the application of an alkaline agent, typically ammonia or monoethanolamine. This raises the pH, causing the protective outer layer of the hair, the cuticle, to swell and open.[1][4] This crucial step allows the small, colorless precursor and coupler molecules to diffuse into the hair's cortex.[3][4]

  • Oxidation of the Precursor: An oxidizing agent, most commonly hydrogen peroxide (H₂O₂), initiates the color formation cascade. The peroxide selectively oxidizes the primary intermediate, such as p-phenylenediamine (PPD) or p-aminophenol, into a highly reactive, unstable electrophilic species known as a quinonediimine (QDI).[5]

  • Coupling Reaction: The electron-rich coupler molecule, in this case, 2-(2-Amino-4-methoxyphenoxy)ethanol, then acts as a nucleophile. It rapidly attacks the electrophilic QDI intermediate. This reaction, known as oxidative coupling, forms a new, larger molecule—a colorless leuco-dye.

  • Development of the Chromophore: The leuco-dye undergoes further oxidation by hydrogen peroxide to form a large, conjugated indo-dye molecule. This final molecule is the chromophore responsible for the new hair color. Due to its large size, it becomes physically trapped within the hair cortex, rendering the color permanent and resistant to washing out.[5]

The specific chemical structure of the coupler is paramount as it dictates the final hue. The substituents on the coupler's aromatic ring—in our case, the methoxy (-OCH₃) and the amino-phenoxy-ethanol group—modulate the electron density of the molecule and the conjugation of the final dye, thereby determining the absorption spectrum and the perceived color.

Figure 1: The general mechanism of oxidative hair dye formation.

Materials and Reagents

This protocol describes the synthesis of a representative indo-dye from the coupling of p-phenylenediamine (PPD) and 2-(2-Amino-4-methoxyphenoxy)ethanol.

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
2-(2-Amino-4-methoxyphenoxy)ethanol102932-83-8197.22Commercial SourceThe key coupler molecule.
p-Phenylenediamine (PPD)106-50-3108.14Sigma-AldrichPrimary intermediate. Potent sensitizer; handle with extreme care.
Hydrogen Peroxide (30% w/w solution)7722-84-134.01Fisher ScientificOxidizing agent.
Ammonium Hydroxide (28-30% solution)1336-21-635.04VWRAlkaline agent to adjust pH.
Ethanol (200 Proof, Anhydrous)64-17-546.07Decon LabsReaction solvent.
Deionized Water (18.2 MΩ·cm)7732-18-518.02In-house systemSolvent.
Sodium Sulfite7757-83-7126.04Acros OrganicsAntioxidant for quenching and work-up.
Ethyl Acetate141-78-688.11Commercial SourceExtraction solvent.
Anhydrous Magnesium Sulfate7487-88-9120.37Commercial SourceDrying agent.
Silica Gel (230-400 mesh)7631-86-9-Sorbent TechnologiesFor column chromatography.

Experimental Protocol: Synthesis of an Indo-Dye

This protocol is designed for laboratory-scale synthesis and characterization. All operations should be performed in a well-ventilated fume hood.

Preparation of Stock Solutions
  • Rationale: Preparing stock solutions ensures accurate and reproducible dispensing of reagents. Ethanol is used as a co-solvent to aid the solubility of the organic intermediates in the aqueous reaction medium.

  • Coupler Solution (0.1 M): Accurately weigh 1.972 g of 2-(2-Amino-4-methoxyphenoxy)ethanol and dissolve it in 80 mL of ethanol in a 100 mL volumetric flask. Once dissolved, bring to volume with deionized water.

  • Precursor Solution (0.1 M): Accurately weigh 1.081 g of p-phenylenediamine and dissolve it in 80 mL of ethanol in a separate 100 mL volumetric flask. Bring to volume with deionized water. This solution may darken over time due to air oxidation and should be used promptly.

Oxidative Coupling Reaction
  • Rationale: The reaction is performed under alkaline conditions (pH ~10) to facilitate both hair cuticle swelling (in a real-world application) and to deprotonate the amine groups, enhancing their nucleophilicity.[4] The reaction is initiated by the controlled addition of the oxidant.

ParameterValueRationale
Stoichiometry (Precursor:Coupler)1:1.1A slight excess of the coupler can help drive the reaction to completion.
Reaction Temperature25-30 °C (Room Temperature)Mimics consumer use conditions and is sufficient for the reaction.
Reaction pH~10.0Optimal for QDI formation and coupling.
Final Reactant Concentration~0.02 MA moderate concentration to ensure efficient reaction kinetics.
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of the Coupler Solution (5.0 mmol) and 45 mL of the Precursor Solution (4.5 mmol).

  • Add 50 mL of deionized water to the flask.

  • While stirring, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches 10.0 ± 0.2, measured with a calibrated pH meter.

  • In a separate beaker, prepare the oxidant solution by diluting 1.1 mL of 30% hydrogen peroxide (approx. 10.8 mmol, a 2.4x excess) in 20 mL of deionized water.

  • Add the diluted hydrogen peroxide solution to the reaction flask dropwise over 10 minutes using an addition funnel. A rapid color change should be observed as the dye forms.

  • Allow the reaction to stir at room temperature for 60 minutes. Monitor the reaction progress by withdrawing a small aliquot every 15 minutes for TLC or HPLC analysis.

Work-up and Purification
  • Rationale: The reaction is quenched to stop further oxidation and side-product formation. A standard liquid-liquid extraction isolates the organic dye product from the aqueous, inorganic components. Column chromatography is a standard method for purifying organic compounds.

  • Quench Reaction: After 60 minutes, quench the reaction by adding a 10% aqueous solution of sodium sulfite until the solution tests negative for peroxides (using peroxide test strips).

  • Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Wash and Dry: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid dye product.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the main colored band.

  • Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the purified indo-dye. Record the final mass and calculate the yield.

Product Characterization and Validation

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized coupler dye.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing the purity of the final product and identifying reactants or side products.[6][7][8][9]

  • Protocol:

    • Column: Reversed-phase C18 column (e.g., Waters Atlantis T3, 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.02 M Ammonium Acetate in water (pH adjusted to 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 220-700 nm.

    • Sample Prep: Dissolve a small amount of the purified dye in a 50:50 acetonitrile:water mixture.

  • Expected Results: A successful synthesis will show a single major peak in the chromatogram at the characteristic retention time of the product. The PDA detector will provide the UV-Vis spectrum of this peak.

Spectroscopic Analysis
TechniquePurposeExpected Outcome
UV-Visible Spectroscopy Determine the absorption maximum (λmax) and colorThe λmax in the visible range (400-700 nm) corresponds to the color of the dye. This can be obtained directly from the HPLC-PDA data.
Mass Spectrometry (MS) Confirm molecular weightThe mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the final indo-dye product.
NMR Spectroscopy (¹H, ¹³C) Elucidate the precise chemical structureThe NMR spectra will confirm the covalent bonds formed during the coupling reaction and verify the final structure.

Safety and Handling

Aromatic amines, including PPD and its derivatives, are known to be potent skin sensitizers and can be harmful if ingested or inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles. All handling of solid PPD and concentrated solutions must be performed in a certified chemical fume hood.[11]

  • Handling Precautions: Avoid creating dust when handling solid PPD. Avoid all contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour solutions down the drain.

Sources

Application

Application Note: Reaction Conditions for the Coupling of 2-(2-Amino-4-methoxyphenoxy)ethanol with Primary Intermediates

Document ID: AN-2026-0305 | Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound 2-(2-Amino-4-methoxyphenoxy)ethanol is a highly versatile bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0305 | Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(2-Amino-4-methoxyphenoxy)ethanol is a highly versatile bifunctional scaffold. Characterized by an electron-rich aromatic ring, a primary aromatic amine, and a primary aliphatic alcohol, it serves two distinct but critical roles across industries:

  • Cosmetic & Material Science: As a high-performance "coupler" in oxidative dye systems, reacting with primary intermediates (e.g., p-phenylenediamine) to form stable, conjugated indoaniline dyes [1].

  • Medicinal Chemistry: As a building block for pharmaceutical scaffolding, where its primary amine undergoes chemoselective cross-coupling (e.g., amide synthesis or Buchwald-Hartwig amination) to generate bioactive heterocycles like anti-tumor quinazoline derivatives [2].

This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for both oxidative and pharmaceutical coupling pathways.

Pathway A: Oxidative Coupling (Indoaniline Dye Synthesis)

Mechanistic Causality

In oxidative coupling, "primary intermediates" refer to oxidizable aromatic diamines or aminophenols (e.g., PPD or PTD). The reaction is driven by a two-step redox and electrophilic aromatic substitution cascade [3]:

  • Electrophile Generation: Under alkaline conditions (pH 9.0–10.0), hydrogen peroxide oxidizes the primary intermediate into a highly reactive, transient quinonediimine (QDI) .

  • Regioselective Nucleophilic Attack: 2-(2-Amino-4-methoxyphenoxy)ethanol acts as the nucleophile. The synergistic electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups strongly activate the aromatic ring. Steric hindrance and electronic directing effects drive the QDI to attack primarily at Position 5 (para to the amine), forming a leuco dye intermediate.

  • Secondary Oxidation: The leuco dye is rapidly oxidized by remaining H₂O₂ into the final, highly conjugated colored dye.

OxidativeCoupling PPD Primary Intermediate (e.g., PPD) QDI Quinonediimine (Electrophile) PPD->QDI H2O2 / NH4OH (Oxidation) Leuco Leuco Dye (Intermediate) QDI->Leuco Nucleophilic Attack Coupler 2-(2-Amino-4-methoxyphenoxy)ethanol (Nucleophile) Coupler->Leuco FinalDye Indoaniline Dye (Conjugated Product) Leuco->FinalDye H2O2 (Secondary Oxidation)

Fig 1: Oxidative coupling cascade forming indoaniline dyes via a transient quinonediimine.

Protocol A: Standard Alkaline Oxidative Coupling

This protocol is self-validating: the visual bathochromic shift confirms QDI formation, and the thiosulfate quench ensures the reaction is strictly time-bound.

Reagents & Stoichiometry:

  • Primary Intermediate (PPD): 10.0 mmol

  • Coupler (2-(2-Amino-4-methoxyphenoxy)ethanol): 10.0 mmol

  • Oxidant (H₂O₂, 3% w/v aqueous): 30.0 mmol (3 equivalents to drive both oxidation steps)

  • Buffer: 28% NH₄OH (to maintain pH 9.5)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of PPD and 10.0 mmol of 2-(2-Amino-4-methoxyphenoxy)ethanol in 20 mL of an ethanol/water (1:1 v/v) co-solvent system. Causality: The co-solvent ensures solubility of both the polar precursors and the increasingly hydrophobic dye product.

  • Alkalization: Add 28% ammonium hydroxide dropwise until the solution reaches exactly pH 9.5. Causality: QDI formation is exponentially slower below pH 8.5, while pH > 10.5 degrades the coupler.

  • Oxidation Initiation: Under continuous magnetic stirring at 25°C, add the H₂O₂ solution dropwise over 15 minutes.

  • Maturation: Allow the reaction to proceed for 45 minutes. Monitor the solution as it shifts from clear to deep blue/violet, indicating the formation of the conjugated system.

  • Quenching (Validation Step): Add 10 mL of 10% sodium thiosulfate (Na₂S₂O₃). Causality: This instantly reduces any unreacted H₂O₂ and QDI, halting polymerization and preventing over-oxidation to unwanted azoxy byproducts.

  • Isolation: Extract the dye product using ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Oxidative Coupling Optimization

Table 1 summarizes the impact of varying primary intermediates and conditions on the coupling efficiency with 2-(2-Amino-4-methoxyphenoxy)ethanol.

Primary IntermediatepHOxidant Ratio (Eq)Temp (°C)Isolated Yield (%)Chromaticity (λmax)
p-Phenylenediamine (PPD)9.53.02588%~620 nm (Deep Blue)
p-Toluenediamine (PTD)9.53.02582%~610 nm (Violet-Blue)
p-Aminophenol (PAP)9.53.02579%~540 nm (Red-Brown)
p-Phenylenediamine (PPD)7.03.02514%N/A (Incomplete)

Pathway B: Pharmaceutical Cross-Coupling (Amide Synthesis)

Mechanistic Causality

In drug development, 2-(2-Amino-4-methoxyphenoxy)ethanol is utilized to build complex heterocycles. Here, "primary intermediates" refer to early-stage carboxylic acids or aryl halides. The primary aromatic amine (-NH₂) is significantly more nucleophilic than the primary aliphatic alcohol (-OH) under mildly basic conditions. By utilizing a coupling reagent like HATU, the carboxylic acid is converted into a highly reactive O-7-azabenzotriazol-1-yl ester. The amine selectively attacks this activated ester, forming an amide bond without requiring tedious hydroxyl protecting-group chemistry [4].

PharmWorkflow Acid Carboxylic Acid (Primary Intermediate) Activated Activated Ester (O-Acylisourea) Acid->Activated HATU / DIPEA (Activation) Product Amide Target (e.g., Bioactive Scaffold) Activated->Product - HOBt (Amide Bond Formation) Scaffold 2-(2-Amino-4-methoxyphenoxy)ethanol (Primary Amine) Scaffold->Activated Chemoselective Nucleophilic Attack

Fig 2: Chemoselective amide coupling of the primary amine over the aliphatic alcohol.

Protocol B: Chemoselective HATU-Mediated Amide Coupling

This protocol is self-validating: TLC/LC-MS monitoring ensures complete consumption of the activated ester, while the sequential acid/base washes systematically remove unreacted precursors and coupling byproducts.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 10.0 mmol of the carboxylic acid intermediate in 15 mL of anhydrous DMF. Add 12.0 mmol of HATU and 25.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 20°C. Causality: DIPEA deprotonates the acid, allowing HATU to form the activated ester. A slight excess of HATU ensures complete activation.

  • Coupling: Dissolve 10.0 mmol of 2-(2-Amino-4-methoxyphenoxy)ethanol in 5 mL of anhydrous DMF and add it dropwise to the activated ester solution.

  • Monitoring: Stir at 20°C for 4 hours. Validate reaction progression via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting scaffold mass (m/z ~183) indicates completion.

  • Workup & Purification: Dilute the mixture with 50 mL of ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove acidic impurities, 1M HCl (2 x 20 mL) to remove unreacted amines and DIPEA, and brine (20 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data: Amide Coupling Optimization

Table 2 highlights the chemoselectivity and yield based on the choice of coupling reagent and base.

Coupling ReagentSolventBaseTime (h)Chemoselectivity (Amide:Ester)Isolated Yield (%)
HATUDMFDIPEA4> 99:192%
EDC·HCl / HOBtDCMEt₃N1295:585%
Acyl ChlorideTHFPyridine280:2071% (requires purification)

Note: Highly reactive acyl chlorides reduce chemoselectivity, leading to unwanted esterification at the aliphatic alcohol.

References

  • Corbett, J. F. (1999). An historical review of the use of dye precursors in the formulation of commercial oxidation hair dyes. Dyes and Pigments, 41(1-2), 127-136.[Link]

  • Wang, Y., et al. (2014). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Nichem Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.[Link]

  • European Commission Scientific Committee on Consumer Products (SCCP). (2006). Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations.[Link]

Method

Strategic Solvent Selection for the Recrystallization and Purification of 2-(2-Amino-4-methoxyphenoxy)ethanol

An Application Guide Abstract This application note provides a comprehensive guide for the selection of an optimal solvent system for the purification of 2-(2-Amino-4-methoxyphenoxy)ethanol via recrystallization. Recryst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent system for the purification of 2-(2-Amino-4-methoxyphenoxy)ethanol via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the choice of solvent.[1][2] This document outlines a systematic approach, grounded in the physicochemical properties of the target molecule, to efficiently screen and identify suitable solvents. We present a detailed experimental protocol for both solvent screening and a full-scale recrystallization process, designed for researchers, scientists, and professionals in drug development. The methodologies are designed to be self-validating, ensuring a reliable and reproducible purification outcome.

Introduction: The Importance of Purification

2-(2-Amino-4-methoxyphenoxy)ethanol is a substituted aromatic amino ether, a class of compounds that serve as versatile building blocks in medicinal chemistry and materials science.[3] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks in pharmaceutical applications.[4][5][6] While chromatography is a common purification method, recrystallization is often more efficient, scalable, and cost-effective for obtaining highly pure crystalline solids.[1]

The central principle of recrystallization is the differential solubility of a compound in a given solvent at different temperatures. An ideal solvent will dissolve the target compound completely at or near its boiling point, but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]

Physicochemical Analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

Molecular Structure:

  • Aromatic Amine (-NH₂): This primary amine group is basic and a strong hydrogen bond donor and acceptor. It imparts significant polarity and is susceptible to oxidation, which can lead to colored impurities.[7]

  • Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.

  • Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.

  • Primary Alcohol (-OH): This hydroxyl group is a key feature, capable of strong hydrogen bonding as both a donor and acceptor. It significantly increases the molecule's polarity and affinity for protic solvents.

  • Aromatic Ring: Provides a rigid, planar core which is often favorable for crystal lattice formation.[1]

Solubility Prediction: The presence of multiple polar functional groups, particularly the amine and alcohol moieties, suggests that 2-(2-Amino-4-methoxyphenoxy)ethanol is a polar molecule. Therefore, it is expected to have good solubility in polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone or ethyl acetate). Its solubility in nonpolar solvents (like hexanes or toluene) is expected to be low.

Potential Impurities: The choice of solvent must also account for the removal of likely impurities from the synthesis. These can include:

  • Starting Materials: For example, unreacted 2-amino-4-methoxyphenol or precursors to the ethanol sidechain.[8][9]

  • By-products: Products from side reactions, such as over-alkylation or oxidation of the amine.[6]

  • Residual Solvents: Solvents used in the preceding synthetic steps.[4]

A solvent that dissolves the target compound while leaving these impurities behind (or vice-versa) is highly desirable.

Experimental Workflow: Systematic Solvent Screening

The following protocol details a systematic, small-scale approach to identify the optimal recrystallization solvent.

Candidate Solvents

Based on the structural analysis and data from similar compounds, a range of solvents should be tested.[9][10][11]

Solvent ClassCandidate SolventBoiling Point (°C)Rationale
Polar Protic Water100Strong hydrogen bonding; may require a co-solvent.
Methanol65Good general solvent for polar compounds.
Ethanol (95% or Absolute)78Excellent choice for compounds with hydroxyl groups; often provides high-quality crystals.[11][12]
Isopropanol (IPA)82Similar to ethanol, slightly less polar. Proven effective for the related 2-amino-4-methoxyphenol.[9]
Polar Aprotic Acetone56Good solvent power, but its low boiling point can lead to premature crystallization.
Ethyl Acetate77Medium polarity, good for compounds that are too soluble in alcohols.
Acetonitrile82Often yields good crystals for compounds with aromatic rings.[12]
Nonpolar Toluene111May be useful if the compound is less polar than anticipated, or as an anti-solvent.
Heptane / Hexanes98 / 69Unlikely to be a primary solvent, but excellent as an anti-solvent in a solvent-pair system.[12]
Protocol for Solubility Testing

Objective: To determine the solubility of the crude product in various solvents at room temperature and at the solvent's boiling point.

Materials:

  • Crude 2-(2-Amino-4-methoxyphenoxy)ethanol (~250 mg)

  • Test tubes or small vials (10-12)

  • Selection of candidate solvents from Table 1

  • Pasteur pipettes

  • Stirring rod

  • Hot plate or heating block

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature while stirring or agitating. Continue adding until the solid dissolves or a volume of 1 mL is reached.

  • Record Observations (Room Temp):

    • Soluble: If the solid dissolves in <0.5 mL. The solvent is likely unsuitable as a primary solvent.

    • Sparingly Soluble: If the solid dissolves in 0.5-1.0 mL. This is a promising candidate.

    • Insoluble: If most of the solid remains after adding 1 mL. This is a promising candidate.

  • For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Record Observations (Hot):

    • Soluble: If the solid dissolves completely. This is an excellent candidate solvent.

    • Insoluble: If the solid does not dissolve. This solvent is unsuitable as a primary solvent but may be used as an anti-solvent in a solvent pair.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Record Observations (Cooling):

    • Observe the quantity and quality of the crystals formed (e.g., fine powder, large needles). A large recovery of crystalline material indicates a good solvent.

    • If the compound "oils out" (forms a liquid layer instead of a solid), the solvent may be unsuitable, or the cooling rate was too fast.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

Interpreting Results and Selecting the Solvent System

The ideal single solvent is one in which the compound is sparingly soluble or insoluble at room temperature but fully soluble when hot, and which yields a good recovery of crystals upon cooling.

Hypothetical Screening Results:

SolventSolubility (Room Temp)Solubility (Hot)Crystal Recovery on CoolingAssessment
WaterInsolubleSparingly Soluble---Potential for solvent pair (e.g., with Ethanol)
MethanolSolubleSolublePoorUnsuitable (too soluble)
Isopropanol Sparingly Soluble Soluble Excellent Excellent Candidate
Ethyl AcetateSparingly SolubleSolubleGood, but slightly coloredGood Candidate
HeptaneInsolubleInsoluble---Potential as an anti-solvent
Using a Solvent Pair

If no single solvent is ideal, a solvent-pair system can be used. This involves one solvent in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.

Example: Based on the data, an Ethanol/Water pair could be effective.

  • Dissolve the crude compound in the minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Detailed Recrystallization Protocol

This protocol uses isopropanol, identified as a strong candidate solvent.

Materials:

  • Crude 2-(2-Amino-4-methoxyphenoxy)ethanol

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of isopropanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves completely. Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing crystal recovery upon cooling.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of oxidized impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Note: Never add charcoal to a boiling solution due to the risk of violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality Note: Using ice-cold solvent minimizes the loss of the desired product while washing away the impurity-laden mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

  • Validation: Assess the purity of the final product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value is an indicator of high purity.

Visual Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Solvent_Selection_Workflow start Crude Solid Product screening Small-Scale Solvent Screening (Test ~10 Solvents) start->screening eval Evaluate Solubility: 1. Insoluble Cold, Soluble Hot? 2. Good Crystal Recovery? screening->eval good_solvent Yes: Ideal Single Solvent Found eval->good_solvent Yes try_pair No: No Ideal Single Solvent eval->try_pair No final_protocol Develop & Optimize Full-Scale Recrystallization Protocol good_solvent->final_protocol pair_protocol Design Solvent-Pair System: 1. Select a 'Solvent' (dissolves well) 2. Select an 'Anti-Solvent' (insoluble) try_pair->pair_protocol pair_protocol->final_protocol end Pure Crystalline Product final_protocol->end

Caption: Workflow for systematic recrystallization solvent selection.

References

  • Ataman Kimya. (n.d.). 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-((2-Methoxy-4-nitrophenyl)amino)ethanol. Retrieved from [Link]

  • US EPA. (2025). Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (1956). US2736727A - Amino-ethers.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemical Point. (n.d.). 2-(2-Aminoethoxy)ethanol. Retrieved from [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • The Good Scents Company. (n.d.). 2-(2-aminoethoxy) ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • LookPolymers. (n.d.). BASF 2-(2-Aminoethoxy) ethanol datasheet. Retrieved from [Link]

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2018, February 19). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. Retrieved from [Link]

Sources

Application

Technical Guide: Handling, Storage, and Stability Assurance for Light-Sensitive Amino-Phenoxy Compounds

Executive Summary Amino-phenoxy compounds (containing aniline and phenoxy/ether moieties) represent a class of electron-rich aromatic systems frequently used as high-value intermediates in API synthesis, fluorescent prob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-phenoxy compounds (containing aniline and phenoxy/ether moieties) represent a class of electron-rich aromatic systems frequently used as high-value intermediates in API synthesis, fluorescent probes, and kinase inhibitors. Their structural advantage—high electron density—is simultaneously their liability. These compounds possess low oxidation potentials, making them exceptionally prone to photo-oxidative degradation via radical mechanisms.

This guide provides a rigorous, field-proven protocol for the storage and handling of these reagents. It moves beyond generic "store in dark" advice to explain the mechanistic drivers of degradation and provides a self-validating workflow to ensure experimental reproducibility.

Scientific Foundation: Mechanisms of Instability

To handle these compounds effectively, one must understand the enemy: Photo-oxidative Radicalization .

The Electronic Vulnerability

Amino-phenoxy compounds are characterized by a "push-push" electronic system. The nitrogen lone pair (amino group) and the oxygen lone pair (phenoxy group) both donate electron density into the aromatic ring.

  • Consequence: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap.

  • Trigger: Visible light (especially blue/violet <500 nm) provides sufficient energy to excite electrons from the HOMO, generating a highly reactive excited state.

Degradation Pathway

Upon exposure to light and atmospheric oxygen, these compounds undergo a cascade reaction:

  • Excitation: Light generates an excited singlet state.

  • Intersystem Crossing: The molecule enters a triplet state, capable of transferring energy to ground-state oxygen (

    
    ) to form highly reactive Singlet Oxygen  (
    
    
    
    ) or Superoxide radicals.
  • Oxidation: The amino group is attacked, leading to the formation of Quinone Imines (colored species), azo-dimers, or polymeric tars.

Visualization: Photo-Oxidative Cascade

The following diagram illustrates the degradation mechanism, highlighting why inert atmosphere and light exclusion are non-negotiable.

DegradationMechanism cluster_env Environmental Factors Compound Amino-Phenoxy Compound (Ground State) Excited Excited State (High Energy) Compound->Excited hv (Light <500nm) Radical Radical Cation Intermediate Excited->Radical e- Transfer Quinone Quinone Imine (Yellow/Brown Impurity) Radical->Quinone Oxidation Dimer Azo-Dimers (Insoluble Aggregates) Radical->Dimer Coupling ROS Reactive Oxygen Species (1O2, O2•-) ROS->Radical Oxidative Attack

Figure 1: Mechanistic pathway of photo-oxidative degradation in electron-rich aromatic amines.

Storage Protocols: The "Static" Phase

Proper storage is not passive; it is an active defense against entropy. The goal is to arrest the kinetics of the degradation pathway described above.

The Storage Matrix

Use this matrix to determine the correct storage conditions based on the compound's state.

ParameterSolid State (Powder)Solution State (Dissolved)Rationale
Temperature -20°C -80°C (Flash frozen)Arrhenius equation: lower T exponentially slows radical propagation.
Container Amber Glass Vial + ParafilmAmber Glass / PTFE-lined capBlocks UV/Blue light. PTFE prevents leaching/interaction.
Atmosphere Inert Gas Headspace (Ar/N2)Degassed Solvent + Ar HeadspaceRemoves

, the fuel for oxidation.
Desiccation Required (Silica/Drierite)N/AMoisture catalyzes hydrolysis and proton-transfer steps.
Max Shelf Life 12–24 Months< 1 Week (Prepare fresh)Solutions allow rapid diffusion of radicals; solids restrict it.
Critical Storage Rules
  • The "Double-Amber" Rule: Store the primary amber vial inside a secondary opaque container (e.g., a cardboard box or aluminum foil wrap). Amber glass transmits ~5-10% of light at 400nm; foil transmits 0%.

  • Argon over Nitrogen: Argon is heavier than air and forms a more stable "blanket" over the solid compound than nitrogen.

  • Aliquotting: Never store a bulk stock solution. Aliquot into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles.

Handling & Experimental Workflow: The "Active" Phase

The moment the compound is removed from storage, it is vulnerable. This workflow minimizes exposure time and environmental stress.

Protocol: The "Safe-Transfer" Chain
  • Equilibration (Critical Step):

    • Remove the vial from the freezer.

    • WAIT 30 MINUTES before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis and oxidation.

  • Lighting Environment:

    • Perform weighing and solubilization under Yellow/Amber Light (sodium vapor or filtered LEDs, >500 nm).

    • If unavailable, work in a darkened room with minimal ambient light.

  • Solvent Preparation:

    • Use Degassed Solvents (sparged with

      
       for 15 mins).
      
    • Avoid ethers (THF, Dioxane) if they contain peroxides, as these will instantly oxidize the amine.

Visualization: Safe Handling Workflow

HandlingWorkflow Storage 1. Storage (-20°C) Amber Vial + Argon Thaw 2. Thaw to Room Temp (DO NOT OPEN YET) Storage->Thaw Prevent Condensation Open 3. Open in Inert Atmosphere (Glovebox or N2 Cone) Thaw->Open 30 min equilibration Weigh 4. Weigh/Dispense (Amber Light / Dim Room) Open->Weigh Minimize O2 exposure Dissolve 5. Solubilize (Degassed Solvent) Weigh->Dissolve Use 6. Immediate Experimentation (Shield from Light) Dissolve->Use Use within 4 hrs Use->Storage Purge with Argon & Re-seal

Figure 2: Step-by-step workflow to maintain chemical integrity during handling.

Quality Control & Troubleshooting

Trust but verify. Before committing valuable biological samples or expensive co-reagents, validate the integrity of your amino-phenoxy compound.

Self-Validating Checks
  • Visual Inspection: Pure amino-phenoxy compounds are typically off-white or pale beige.

    • Yellow/Orange tint: Early stage oxidation (usable for robust qualitative work, risky for quantitative).

    • Brown/Black crust: Advanced degradation (Discard).

  • Solubility Check: Oxidation products (dimers) are often less soluble. If the solution is turbid after adding the correct solvent, the compound is compromised.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Sample turns pink/red in solution Formation of quinone-imine radicals.Discard solution. Ensure solvent was degassed. Check pH (acidic conditions accelerate this).
New peak in LC-MS (+16 Da) N-oxidation or Ring hydroxylation.Compound oxidized.[1] Repurify or purchase fresh stock. Store under Argon.
New peak in LC-MS (2M-2) Azo-dimer formation.Light exposure occurred. Switch to amber glassware and exclude UV sources.
Sticky solid / Clumping Hygroscopic moisture absorption.Failure to equilibrate before opening. Dry in desiccator (if stable) or discard.

Safety & Disposal

  • Toxicity: Many amino-phenoxy compounds are potential mutagens or sensitizers (aniline-like toxicity). Handle with nitrile gloves and work in a fume hood.

  • Disposal: Do not mix with oxidizing agents (nitric acid, peroxides) in waste streams, as this can be exothermic. Dispose of as hazardous organic waste (halogenated or non-halogenated depending on substituents).

References

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[2][3][4][5] CRC Press. (Definitive text on photo-degradation mechanisms of aromatic amines).

  • National Institutes of Health (NIH) - PubChem. 4-Aminophenol Compound Summary. (Data on oxidation potentials and stability). Available at: [Link]

  • Narayanaswamy, R. et al. (2016). Light-Activated Sensitive Probes for Amine Detection.[6][7] ResearchGate. (Discusses amine oxidation mechanisms). Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate often utilized in oxidative hair dye formulations and pharmaceutical co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate often utilized in oxidative hair dye formulations and pharmaceutical coupling.

The procedure is designed for process chemists and engineers , focusing on "green" reagent selection (Ethylene Carbonate over Chloroethanol), safety management (hydrogenation exotherms), and impurity control.

Executive Summary

  • Target Molecule: 2-(2-Amino-4-methoxyphenoxy)ethanol

  • CAS Registry (Related): 66095-81-6 (Generic for amino-methoxy-phenoxyethanol isomers; specific isomer verification required by user).

  • Core Strategy: Two-step synthesis starting from commercially available 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) .

    • O-Alkylation: Hydroxyethylation using Ethylene Carbonate (Green Route) to avoid toxic halo-ethanols.

    • Reduction: Catalytic hydrogenation of the nitro group to the amine.[1]

  • Key Challenge: Controlling the exotherm during hydrogenation and preventing oxidative degradation of the final amino-phenol product.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize hazardous waste and maximize atom economy. The use of ethylene carbonate (EC) allows for a solvent-free or high-concentration melt reaction, significantly reducing solvent waste compared to traditional Williamson ether synthesis.

Reaction Scheme (DOT Visualization)

G SM Starting Material 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) Int Intermediate 1 2-(2-Nitro-4-methoxyphenoxy)ethanol SM->Int Step 1: Hydroxyethylation 140°C, -CO2 Reagent1 Reagent A Ethylene Carbonate (K2CO3 Catalyst) Reagent1->Int Product Target Product 2-(2-Amino-4-methoxyphenoxy)ethanol Int->Product Step 2: Hydrogenation 50°C, 5 bar Reagent2 Reagent B H2 / Pd-C (Methanol) Reagent2->Product

Figure 1: Synthetic pathway utilizing ethylene carbonate for hydroxyethylation followed by catalytic reduction.

Process Development & Optimization

Step 1: Hydroxyethylation of 4-Nitroguaiacol

Traditional alkylation uses 2-chloroethanol, which is highly toxic and genotoxic. We utilize Ethylene Carbonate (EC) , which reacts with phenols in the presence of a base to form the hydroxyethyl ether with the release of CO₂.

  • Rationale: EC acts as a "masked" epoxide. The reaction is driven by the formation of the stable phenoxy ether and the entropy gain from CO₂ release (if decarboxylation mechanism dominates) or ring opening.

  • Catalyst Choice: Potassium Carbonate (

    
    ) is preferred over organic bases for cost and ease of removal (water wash).
    
  • Temperature: The reaction requires

    
     to proceed at a viable rate.
    
Step 2: Catalytic Hydrogenation

The reduction of the nitro group is performed using Palladium on Carbon (Pd/C).

  • Safety Critical: This reaction is highly exothermic (

    
    ). On a scale-up, heat removal is the limiting factor.
    
  • Solvent: Methanol is chosen for high hydrogen solubility and ease of product isolation.

  • Stability: The product is an electron-rich aniline derivative prone to oxidation (browning) in air. It should be stored under nitrogen or converted to a salt (e.g., Hydrochloride or Sulfate) immediately.

Detailed Experimental Protocols

Table 1: Materials & Stoichiometry (Batch Size: 1.0 kg Input)
ReagentMW ( g/mol )EquivalentsMass (kg)MolesRole
4-Nitroguaiacol 169.131.01.005.91Starting Material
Ethylene Carbonate 88.061.20.6257.09Alkylating Agent
Potassium Carbonate 138.210.050.0410.30Catalyst
Toluene 92.14N/A2.0 LN/ASolvent (Optional*)
Pd/C (5% wet) N/A2 wt%0.02N/AHydrogenation Catalyst

*Note: Step 1 can be run neat (solvent-free melt) if the reactor agitation is sufficient.

Protocol A: Synthesis of Intermediate (Nitro-Ether)
  • Charging: Into a 5L glass-lined reactor or stainless steel autoclave, charge 4-Nitroguaiacol (1.0 kg) and Potassium Carbonate (41 g).

  • Melting/Mixing: Heat the mixture to 100°C. The phenol will melt. Start agitation.

  • Addition: Add Ethylene Carbonate (0.625 kg) in portions or as a melt.

  • Reaction: Heat the mixture to 140–145°C .

    • Process Insight: Evolution of CO₂ may occur.[2] Ensure reactor venting is open through a condenser to reflux any ethylene glycol formed or solvent used.

    • Monitor by HPLC. Reaction time is typically 4–6 hours.

  • Workup:

    • Cool to 80°C. Add Toluene (2.0 L) and Water (1.0 L).

    • Stir for 30 mins to wash out unreacted ethylene carbonate and ethylene glycol by-product.

    • Separate phases. Wash organic layer again with 5% NaOH (to remove unreacted phenol) and then Brine.

    • Crystallization: Cool the Toluene layer to 0–5°C. The intermediate 2-(2-nitro-4-methoxyphenoxy)ethanol should crystallize.

    • Filter and dry.

    • Target Yield: 85–90% (approx. 1.1 kg).

Protocol B: Hydrogenation to Target (Amino-Ether)
  • Preparation: Charge the Nitro-Intermediate (1.1 kg) into a high-pressure hydrogenation reactor (e.g., Buchi/Parr).

  • Solvent: Add Methanol (5.5 L).

  • Catalyst: Add 5% Pd/C (20 g, 50% water wet) as a slurry in methanol.

    • Safety: Pd/C is pyrophoric when dry. Always handle wet.

  • Purging: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction:

    • Set Hydrogen pressure to 3–5 bar .

    • Heat to 40°C .

    • Exotherm Control: The reaction will initiate rapidly. Control temperature via jacket cooling. Do not exceed 60°C to prevent side reactions.

  • Completion: Monitor H₂ uptake. When uptake ceases (approx. 2–4 hours), confirm by HPLC (Disappearance of nitro peak).

  • Isolation:

    • Filter catalyst through a Celite bed or sparkler filter under Nitrogen (product is air-sensitive).

    • Concentrate the filtrate under reduced pressure.

    • Product Form: The residue is a viscous oil or low-melting solid.

    • Stabilization (Recommended): Dissolve residue in Ethanol and add conc.[3] HCl (1.05 eq) to precipitate the Hydrochloride Salt . This greatly enhances shelf-life.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrogenation R1 Reactor 1 (145°C, Melt) Wash Phase Separation (Toluene/Water) R1->Wash Crude Melt Cryst Crystallizer (Cooling to 5°C) Wash->Cryst Org. Phase R2 Hydrogenator (5 bar, 50°C) Cryst->R2 Intermediate Solid Filter Catalyst Filtration (Celite/Sparkler) R2->Filter Rxn Mixture Evap Rotary Evaporator (Solvent Removal) Filter->Evap Filtrate Final Final Evap->Final Product Oil/Solid

Figure 2: Unit operation flow for the manufacture of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (general) and 280 nm (aromatic).

  • Specification:

    • Purity: > 98.5% (Area %).

    • Impurity A (Starting Phenol): < 0.1%.[4][5]

    • Impurity B (Bis-alkylated): < 0.5%.[4]

Identification[8]
  • 1H NMR (DMSO-d6): Expect signals for the methoxy singlet (~3.7 ppm), aromatic protons (6.3–6.6 ppm), and the ethylene glycol chain (triplets at ~3.9 and ~3.6 ppm).

Safety & Handling (E-E-A-T)

  • Hydrogenation Safety: The reduction of nitro compounds is one of the most common causes of thermal runaways in scale-up.

    • Control: Calculate the adiabatic temperature rise. Ensure the cooling capacity of the reactor > heat generation rate. Use a mass flow controller for Hydrogen to limit reaction rate if cooling fails.

  • Ethylene Carbonate: While "greener" than chloroethanol, it is an irritant. At 140°C, thermal decomposition can generate pressure. Ensure pressure relief systems are active.

  • Product Toxicity: Aminophenol ethers are often sensitizers. Handle the final product in a fume hood or powder containment enclosure.

References

  • Alkylation Mechanism: Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates". Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Green Chemistry Ethoxylation: Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate". Accounts of Chemical Research, 35(9), 706–716. (Analogous carbonate chemistry). Link

  • Hydrogenation Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Standard reference for nitro reduction safety). Link

  • Hair Dye Chemistry: Burnett, C. L., et al. (2012). "Final Report on the Safety Assessment of p-Phenylenediamine...". International Journal of Toxicology. (Context for aminophenol usage). Link

Sources

Application

Application Notes and Protocols for 2-(2-Amino-4-methoxyphenoxy)ethanol: A Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of 2-(2-Amino-4-methoxyphenoxy)ethanol 2-(2-Amino-4-methoxyphenoxy)ethanol is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(2-Amino-4-methoxyphenoxy)ethanol

2-(2-Amino-4-methoxyphenoxy)ethanol is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary aromatic amine and a primary alcohol tethered by an ether linkage to a methoxy-substituted benzene ring, makes it a highly valuable and versatile building block. The nucleophilic amine and the reactive hydroxyl group allow for sequential, regioselective modifications, positioning this compound as a critical precursor in multi-step syntheses of complex active pharmaceutical ingredients (APIs).

The most prominent application of 2-(2-Amino-4-methoxyphenoxy)ethanol is as a key intermediate in the synthesis of Ranolazine , an antianginal medication used for the treatment of chronic stable angina.[1][2][3] Ranolazine's mechanism of action involves the inhibition of the late sodium current in cardiac cells, which helps to reduce intracellular calcium overload and improve myocardial function without significantly altering heart rate or blood pressure. The structural backbone provided by 2-(2-Amino-4-methoxyphenoxy)ethanol is integral to the final structure and efficacy of Ranolazine.

This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-(2-Amino-4-methoxyphenoxy)ethanol, offering detailed protocols for its preparation and subsequent use, as well as robust analytical methods for its characterization.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate. While experimentally determined data for 2-(2-Amino-4-methoxyphenoxy)ethanol is limited in public literature, the following table summarizes key computed properties and data from structurally related compounds to provide a working profile.

Table 1: Physicochemical Properties

Property Value / Information Source
IUPAC Name 2-(2-Amino-4-methoxyphenoxy)ethanol -
Molecular Formula C₉H₁₃NO₃ -
Molecular Weight 183.20 g/mol -
Appearance Expected to be a crystalline solid or oil Inferred
CAS Number Not definitively assigned in public databases -
Related CAS (Nitro-precursor) 66095-81-6 (for 2-((2-Methoxy-4-nitrophenyl)amino)ethanol)
Solubility Expected to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. Inferred from analogs[4]
Boiling Point >200 °C (Predicted) Inferred from analogs[5][6]
Melting Point Not available -

| pKa (Predicted) | ~4.5 (for the aromatic amine) | Inferred |

Safety & Handling Precautions

As a substituted aromatic amine and phenoxy derivative, 2-(2-Amino-4-methoxyphenoxy)ethanol should be handled with appropriate care, assuming potential hazards based on its functional groups.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

  • Ventilation: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of potential vapors or aerosols.

  • Toxicity: Aromatic amines can be toxic and may be absorbed through the skin.[10] Some are suspected carcinogens.[11] Direct contact should be avoided. In case of contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[7] Keep containers tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthesis Protocol: A Two-Step Approach

The synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol can be efficiently achieved through a two-step process. This involves an initial etherification to form the nitro-substituted precursor, followed by a catalytic reduction of the nitro group to the desired primary amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation 4-Methoxy-2-nitrophenol 4-Methoxy-2-nitrophenol Intermediate_1 2-(4-Methoxy-2-nitrophenoxy)ethanol 4-Methoxy-2-nitrophenol->Intermediate_1 + 2-Chloroethanol, Base Intermediate_1_ref 2-(4-Methoxy-2-nitrophenoxy)ethanol Final_Product 2-(2-Amino-4-methoxyphenoxy)ethanol Intermediate_1_ref->Final_Product + H₂, Pd/C

Synthetic workflow for 2-(2-Amino-4-methoxyphenoxy)ethanol.
Protocol 1: Synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethanol

This procedure is based on a standard Williamson ether synthesis, a robust method for forming ether linkages.

Materials:

  • 4-Methoxy-2-nitrophenol

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF (approx. 5-10 mL per gram of nitrophenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrophenol.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3-4 times the volume of DMF).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-(4-methoxy-2-nitrophenoxy)ethanol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: Reduction to 2-(2-Amino-4-methoxyphenoxy)ethanol

This protocol utilizes catalytic hydrogenation, a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

  • 2-(4-Methoxy-2-nitrophenoxy)ethanol (from Protocol 1)

  • Palladium on Carbon (10% Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve 2-(4-methoxy-2-nitrophenoxy)ethanol (1.0 eq.) in methanol or ethanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-(2-Amino-4-methoxyphenoxy)ethanol, which can be used in the next step, often without further purification.

Application Protocol: Synthesis of Ranolazine

This protocol details the coupling of 2-(2-Amino-4-methoxyphenoxy)ethanol with a key piperazine intermediate to form Ranolazine. This represents a convergent step in the overall synthesis.[1][2]

G cluster_0 Final Coupling Reaction A 2-(2-Amino-4-methoxyphenoxy)ethanol C Ranolazine A->C B 1-(2,3-Epoxypropyl)piperazine Derivative B->C

Convergent synthesis step for Ranolazine.

Materials:

  • 2-(2-Amino-4-methoxyphenoxy)ethanol

  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

  • 1-(2-Methoxyphenoxy)-2,3-epoxypropane

  • Isopropanol or a mixture of Methanol/Toluene

  • Hydrochloric acid (HCl) in an organic solvent (e.g., isopropanol or ether)

Procedure:

  • This protocol describes one of the common synthetic routes. An alternative involves pre-reacting the amine with an epoxypropane derivative.

  • In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (1.0 eq.) and 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 eq.) in a suitable solvent such as isopropanol or a mixture of methanol and toluene.[1]

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 3-6 hours.

  • Monitor the reaction for completion using HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain crude Ranolazine as an oil or solid.

  • The crude product can be purified by column chromatography on silica gel.

  • For isolation as a pharmaceutically acceptable salt, the purified free base can be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of hydrochloric acid in an organic solvent to precipitate Ranolazine dihydrochloride, which can be collected by filtration and dried.[4]

Analytical Characterization Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the intermediate and final products.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring reaction progress and assessing the purity of 2-(2-Amino-4-methoxyphenoxy)ethanol and its derivatives.

Table 2: HPLC Method Parameters

Parameter Suggested Conditions
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A, ramp to a high percentage of B over 15-20 minutes. (e.g., 95:5 A:B to 5:95 A:B)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength ~230 nm and ~280 nm (scan for optimal wavelength)
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL. |

Rationale: The C18 column provides good retention for the moderately polar aromatic compound. A gradient elution is necessary to effectively separate the starting materials, intermediate, and any potential impurities or byproducts. The acidic modifier in the aqueous phase helps to ensure sharp peak shapes for the basic amine functionality.[12][13]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and presence of active hydrogens (-NH₂, -OH), derivatization is required for GC-MS analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol. Silylation is the most common approach.[14][15]

Workflow:

G Sample Sample in Anhydrous Solvent Derivatization Add Silylating Agent (e.g., MSTFA) Heat (e.g., 60°C) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Analysis Data Acquisition & Processing Injection->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol . It addresses the specific challenges of regioselectivity, oxidative instabi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol . It addresses the specific challenges of regioselectivity, oxidative instability, and yield loss common to electron-rich aromatic ether amines.

Status: Operational Subject: Yield Optimization & Process Troubleshooting Target Molecule: 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: Generic structure match 66095-81-6 derivative) Application: Hair Dye Precursors, Pharmaceutical Intermediates

Executive Summary: The "Yield-Killing" Variables

The synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol presents three primary failure modes that drastically reduce isolated yield:

  • Regiochemical Scrambling: Direct nitration of the ether intermediate often yields a mixture of isomers (ortho- to the methoxy group vs. ortho- to the hydroxyethoxy group) due to competing directing effects and steric hindrance.

  • Incomplete Alkylation: The nucleophilicity of nitrophenols is reduced by the electron-withdrawing nitro group, leading to stalled reactions when using standard alkylating conditions.

  • Oxidative Degradation: The final product is an electron-rich aniline derivative prone to rapid oxidation (tar formation) during workup.

The Solution: This guide advocates for the "Nitration-First" Strategy (Route B) combined with a Catalytic Carbonate Alkylation to lock regiochemistry early and maximize throughput.

Strategic Pathway Analysis

The choice of synthetic route is the single biggest determinant of yield.

  • Route A (Conventional): Alkylation

    
     Nitration 
    
    
    
    Reduction.
    • Risk:[1][2] High probability of isomer mixtures during nitration due to steric clash with the bulky glycol tail.

  • Route B (Recommended): Nitration

    
     Alkylation 
    
    
    
    Reduction.
    • Benefit: Nitration of the free phenol is highly regioselective (ortho- to -OH). The subsequent alkylation locks the structure.

Pathway Visualization

SynthesisRoutes Start 4-Methoxyphenol (Starting Material) InterA1 Intermediate A: 2-(4-Methoxyphenoxy)ethanol Start->InterA1 Alkylation InterB1 Intermediate B: 2-Nitro-4-methoxyphenol Start->InterB1 Nitration (High Selectivity) InterA2 Mixture of Isomers: 2-Nitro & 3-Nitro products InterA1->InterA2 Nitration (Poor Regioselectivity) Product Target Product: 2-(2-Amino-4-methoxyphenoxy)ethanol InterA2->Product Purification Loss InterB2 Intermediate C: 2-(2-Nitro-4-methoxyphenoxy)ethanol InterB1->InterB2 Alkylation (Ethylene Carbonate) InterB2->Product Reduction (H2 / Pd-C)

Caption: Comparison of synthetic routes. Route B (Green) avoids the regioselectivity trap of Route A.

Detailed Experimental Protocols

Module 1: Regioselective Nitration

Objective: Synthesize 2-nitro-4-methoxyphenol with >98% regiopurity.

  • Reagents: 4-Methoxyphenol (1.0 eq), Dilute HNO3 (1.05 eq), Acetic Acid (Solvent).

  • Key Mechanism: The hydroxyl group (-OH) is a stronger ortho-director than the methoxy group (-OCH3) and facilitates internal hydrogen bonding with the incoming nitronium ion, favoring the 2-position.

Protocol:

  • Dissolve 4-methoxyphenol in glacial acetic acid (5 vol) and cool to 10°C.

  • Add dilute nitric acid (30% aq) dropwise, maintaining internal temp < 20°C. Exotherm Warning.

  • Stir for 2 hours at 15°C. The product usually precipitates as a yellow solid.

  • Pour into ice water (10 vol). Filter the yellow precipitate.

  • Yield Check: Expected >85%. If oil forms, recrystallize from Ethanol/Water (1:1).

Module 2: Catalytic Alkylation (The "Green" High-Yield Step)

Objective: Convert 2-nitro-4-methoxyphenol to 2-(2-nitro-4-methoxyphenoxy)ethanol without using toxic chloroethanol.

  • Reagents: 2-Nitro-4-methoxyphenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Carbonate (0.05 eq), TBAI (Tetrabutylammonium iodide, 0.02 eq).

  • Why TBAI? The nitro group reduces the nucleophilicity of the phenoxide. TBAI acts as a phase transfer catalyst to solubilize the carbonate anion and accelerate the ring-opening of ethylene carbonate.

Protocol:

  • Mix 2-nitro-4-methoxyphenol, Ethylene Carbonate, K2CO3, and TBAI in inert solvent (Xylene or solvent-free melt).

  • Heat to 140-150°C . Critical: Reaction requires CO2 evolution. Below 130°C, reaction stalls.

  • Monitor by HPLC/TLC until starting phenol is < 1%.

  • Cool to 80°C, add Toluene, wash with dilute NaOH (to remove unreacted phenol).

  • Concentrate organic layer.[3]

  • Yield Check: Expected >90%.

Module 3: Controlled Reduction & Stabilization

Objective: Reduce nitro group to amine without over-reduction or oxidation.

  • Reagents: Intermediate C, 5% Pd/C (50% wet), Hydrogen (balloon or 3 bar), Methanol.

  • Stabilizer: Sodium Dithionite or Ascorbic Acid (0.1% in workup).

Protocol:

  • Dissolve Intermediate C in Methanol. Add 5% Pd/C (5 wt% loading).

  • Hydrogenate at RT, 3-5 bar pressure.

  • Stop Point: Monitor H2 uptake. Once theoretical volume is consumed, stop immediately to avoid hydrogenolysis of the ether.

  • Filter catalyst under Nitrogen (Pyrophoric hazard).

  • Critical Workup: Add 0.1% Ascorbic acid to the filtrate before concentrating. This prevents the "pinking/browning" of the amine.

  • Isolate as a free base oil or convert immediately to Sulfate salt (solid) for storage.

Troubleshooting Matrix

Use this table to diagnose yield losses in your current batch.

SymptomProbable CauseCorrective Action
Product is Red/Black Tar Oxidative polymerization of the amino-phenol.Immediate: Add antioxidant (Na2SO3) during workup. Store under Argon. Process: Minimize air exposure during filtration.
Low Yield in Step 2 (Alkylation) Incomplete reaction due to low temp or deactivated nucleophile.Increase Temp to 145°C . Add TBAI catalyst. Ensure CO2 can escape (do not seal reactor tight).
Mixture of Isomers in Step 1 Temperature too high during nitration; Loss of regiocontrol.Keep Temp < 20°C . Use dilute HNO3/AcOH instead of conc. H2SO4/HNO3.
Sticky Solid after Reduction Residual solvent or trace oxidation.Crystallize as Sulfate Salt (add H2SO4 in EtOH). Salts are stable solids; free base is an unstable oil.
Starting Material Remains in Step 2 Decomposition of Ethylene Carbonate before reaction.Use fresh Ethylene Carbonate. Ensure K2CO3 is dry.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Chloroethanol instead of Ethylene Carbonate? A: Yes, but yields are typically lower (60-70%) due to bis-alkylation side reactions and the formation of volatile vinyl chloride byproducts. Ethylene Carbonate provides yields >90% and is safer (Green Chemistry).

Q: Why is my final product turning purple on the filter paper? A: This is characteristic of p-methoxy-aniline derivatives oxidizing in air. It indicates high purity but poor handling. Wash the filter cake with solvent containing a trace of sodium dithionite.

Q: Can I nitrate the 2-(4-methoxyphenoxy)ethanol directly (Route A) to save time? A: We strongly advise against it. The bulky hydroxyethyl group sterically hinders the 2-position, pushing nitration to the 3-position (ortho to methoxy). Separating these isomers requires difficult chromatography, destroying your yield.

Q: What is the best solvent for the reduction step? A: Methanol or Ethanol. Avoid chlorinated solvents. If solubility is an issue, use THF/Methanol mixtures.

References

  • Alkylation of Phenols with Ethylene Carbonate

    • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
  • Gigante, B., et al. (1995). Regioselective nitration of phenols. Journal of Organic Chemistry. (Establishes ortho-selectivity of free phenols vs ethers).
  • Catalytic Hydrogenation & Stabilization: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Best practices for reducing nitroarenes without hydrogenolysis).
  • Safety & Handling of Amino-Phenols

    • PubChem CID 84804 (Related Derivative Data).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(2-Amino-4-methoxyphenoxy)ethanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized aniline derivatives. 2-(2-Amino-4-methoxyphenoxy)ethanol presents a unique chemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized aniline derivatives. 2-(2-Amino-4-methoxyphenoxy)ethanol presents a unique chemical challenge: it is an exceptionally electron-rich aromatic system. The combination of a primary amine (-NH₂), a methoxy group (-OCH₃), and a hydroxyethoxy ether linkage creates a high electron density across the aromatic ring. This drastically lowers the molecule's oxidation potential, making it highly susceptible to single-electron transfer (SET) reactions driven by molecular oxygen, photoexcited states, or trace transition metals[1].

This portal is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind oxidative degradation, you can implement self-validating protocols to ensure the absolute integrity of your solutions.

Mechanistic Overview: The Oxidation Cascade

To prevent degradation, we must first understand the pathway. The initial oxidation event yields a transient radical cation, which rapidly deprotonates to form a neutral radical. Subsequent oxidation generates highly conjugated, electrophilic quinone imines[2][3]. These quinone imines are intensely colored (yellow/red) and act as powerful electrophiles, undergoing nucleophilic attack by unoxidized parent molecules to form dark, insoluble polymeric species[2][4].

OxidationPathway A 2-(2-Amino-4-methoxyphenoxy)ethanol (Colorless/Stable) B Radical Cation / Radical (Transient Intermediate) A->B O2, Light, Cu2+ (-e-, -H+) C Quinone Imine Derivative (Yellow/Red Discoloration) B->C Further Oxidation (-e-, -H+) D Polymeric Species (Dark Brown/Black Precipitate) C->D Polymerization / Coupling E Antioxidant (e.g., Ascorbic Acid) Reduces intermediates E->B Quenches E->C Reduces back

Oxidation pathway of electron-rich anilines and points of antioxidant intervention.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn pink or brown immediately upon dissolution, even in sealed vials? A: Immediate discoloration is a hallmark of auto-oxidation triggered by dissolved oxygen in the solvent or catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) via Fenton-like chemistry[5][6]. Even in tightly sealed vials, the inherent dissolved oxygen content in standard laboratory solvents is more than sufficient to initiate the radical cascade.

Q: How do pH and light affect the stability of this compound? A: Alkaline environments deprotonate transient intermediates and any phenolic impurities, drastically accelerating the oxidation rate[2][7]. Furthermore, exposure to UV or ambient light provides the activation energy required to initiate photo-oxidation pathways, leading to rapid yellowing[3][7]. Solutions must be kept at neutral to slightly acidic pH (if compatible with your downstream assay) and strictly protected from light[3].

Troubleshooting Guide

Issue 1: Inconsistent HPLC peak areas and severe peak tailing over time.

  • Causality: On-column or in-vial degradation is occurring during the run sequence. Aminophenol and aniline derivatives can also adsorb to active silanol groups on silica-based columns or electropolymerize if electrochemical detection is used[2][3].

  • Resolution: Incorporate a compatible antioxidant directly into the sample diluent and the mobile phase[2][7]. Ensure samples are prepared fresh and stored in amber autosampler vials to prevent photo-oxidation[3][8].

Issue 2: The compound precipitates out of solution as a dark solid after a few days of storage.

  • Causality: The formation of insoluble polyaniline-like polymeric networks due to advanced oxidative coupling[2][4].

  • Resolution: Once polymerization occurs, the sample cannot be salvaged. You must implement rigorous air-free techniques (e.g., Schlenk line) during solution preparation and store aliquots under an inert argon atmosphere at -20 °C[7][8].

Quantitative Data: Antioxidant Selection Matrix

Choosing the right additive is critical. The table below summarizes the efficacy of various stabilizers based on their mechanism of action and solvent compatibility.

AdditiveRecommended ConcentrationMechanism of ActionApplication Notes
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)Reducing agent; scavenges O₂ and reduces quinone imines back to the parent amine.Excellent for aqueous/polar solvents and HPLC mobile phases[2].
Sodium Metabisulfite 0.05% - 0.5% (w/v)Strong reducing agent.Highly effective for preventing non-enzymatic browning in neutral/alkaline pH[2].
BHT (Butylated hydroxytoluene) 0.01% - 0.1% (w/v)Radical scavenger (chain-breaking).Best suited for non-polar organic solvent extractions (e.g., DCM, Hexane).
EDTA (Disodium salt) 0.1 mM - 1.0 mMChelates trace transition metals (Cu²⁺, Fe³⁺).Prevents metal-catalyzed auto-oxidation. Often combined synergistically with ascorbic acid[2][7].
Experimental Protocols

To guarantee reproducibility, the preparation of 2-(2-Amino-4-methoxyphenoxy)ethanol solutions must be treated as an air-sensitive workflow.

Workflow Start Start: Solvent Preparation Degas 1. Degas Solvent (Freeze-Pump-Thaw Method) Start->Degas AddAO 2. Add Antioxidant (e.g., 0.1% Ascorbic Acid) Degas->AddAO Chelator 3. Add Chelator (Optional) (e.g., 1mM EDTA) AddAO->Chelator Dissolve 4. Dissolve Compound Under Inert Atmosphere Chelator->Dissolve Store 5. Store Aliquots (Amber vials, -20°C, Argon headspace) Dissolve->Store

Step-by-step workflow for preparing stable solutions of oxidation-prone aniline derivatives.

Protocol 1: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw)

Simple sparging (bubbling nitrogen) is insufficient for highly sensitive electron-rich anilines. The Freeze-Pump-Thaw (FPT) method is the gold standard for removing dissolved oxygen[9].

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with the desired solvent (overfilling risks shattering during gas expansion)[10]. Ensure the stopcock is securely closed.

  • Freeze: Submerge the flask in a liquid nitrogen bath (-196 °C) until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum Schlenk line for 3 to 5 minutes. This evacuates the headspace of non-condensable atmospheric gases (O₂, N₂).

  • Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the liquid nitrogen and allow it to thaw in a tepid water bath. As the solvent melts, trapped dissolved gases will violently bubble out into the vacuum headspace[10].

  • Cycle: Repeat steps 2 through 4 for a minimum of three complete cycles[9].

  • System Validation: During the final thaw cycle, observe the liquid carefully. A successfully deoxygenated solvent will exhibit zero gas evolution (no bubbles) as it reaches room temperature[9]. Backfill the flask with ultra-high purity Argon.

Protocol 2: Preparation of Stabilized Stock Solutions
  • Antioxidant Addition: Under a positive pressure of Argon, add ascorbic acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v)[7]. Stir until completely dissolved.

  • Weighing: Accurately weigh the 2-(2-Amino-4-methoxyphenoxy)ethanol solid directly into an amber glass vial to protect it from photo-oxidation[8].

  • Transfer: Using an air-tight syringe or a cannula transfer technique, introduce the stabilized, deoxygenated solvent into the amber vial.

  • Storage: Flush the headspace of the vial with a gentle stream of Argon for 30 seconds before capping tightly with a PTFE-lined septum[7]. Store the aliquots at -20 °C in the dark[3].

  • System Validation: Analyze the freshly prepared solution via HPLC-UV immediately, and again after 24 hours. A self-validating, stable formulation will show <1% deviation in the main peak area and zero appearance of secondary peaks at higher retention times[8].

References
  • Source: benchchem.
  • Source: benchchem.
  • Source: schlenklinesurvivalguide.
  • Source: schlenklinesurvivalguide.
  • Source: benchchem.
  • Source: wisc.
  • Source: washington.
  • Title: Preventing oxidation of 2-(Allyloxy)
  • Source: acs.
  • Source: icm.edu.
  • Source: mdpi.
  • Source: nih.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 2-(2-Amino-4-methoxyphenoxy)ethanol

Target Analyte: 2-(2-Amino-4-methoxyphenoxy)ethanol Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the advanced troubleshooting center. 2-(2-Amino-4-methoxyphenoxy)et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(2-Amino-4-methoxyphenoxy)ethanol Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the advanced troubleshooting center. 2-(2-Amino-4-methoxyphenoxy)ethanol is a highly polar, basic molecule due to its primary amine and hydroxyl functional groups. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), it is notoriously prone to severe peak tailing. This guide synthesizes chromatographic theory with field-proven diagnostics to help you systematically isolate and resolve these distortions.

Part 1: Mechanistic Insights & FAQs

Q1: Why does 2-(2-Amino-4-methoxyphenoxy)ethanol exhibit severe peak tailing on standard reversed-phase columns? A1: The root cause is a dual-retention mechanism. In a typical aqueous/organic mobile phase (pH 4.0–7.0), the primary amine group on your analyte is protonated (positively charged). Simultaneously, the residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻) at any pH above 3.0[1]. While the hydrophobic backbone of the molecule interacts with the C18 phase, the protonated amine engages in strong secondary ion-exchange interactions with the anionic silanols[2]. These polar secondary interactions cause a fraction of the analyte molecules to lag behind the main band, stretching the trailing edge of the peak and ruining symmetry.

Q2: How can I definitively determine if the tailing is caused by these chemical silanol interactions or a physical hardware failure? A2: You must isolate the variables using a self-validating diagnostic test. Inject a neutral, non-ionizable marker compound (such as uracil or toluene) under your current method conditions.

  • If the neutral marker yields a perfectly symmetrical peak (Asymmetry factor < 1.2) while your target amine tails, the root cause is chemical (silanol interactions).

  • If both the neutral marker and the amine exhibit tailing, the issue is physical —likely a column void, a partially blocked frit, or extra-column dead volume in your fittings[2].

Q3: Is it better to lower the mobile phase pH or raise it to fix this chemical tailing? A3: Both approaches work, but they target different mechanisms. Lowering the pH to 2.5 (using phosphate or formate buffers) protonates the acidic silanol groups, neutralizing them and completely shutting down the ion-exchange pathway[3]. This is the most universally applicable fix for standard silica columns. Alternatively, raising the pH above 10.0 deprotonates the primary amine of your analyte, rendering it neutral. However, operating at high pH requires specialized hybrid-silica columns (e.g., ethylene-bridged hybrid particles) to prevent the rapid dissolution and hydrolysis of the silica bed[1].

Part 2: Diagnostic Logic & Workflow

Use the following decision tree to systematically isolate the root cause of peak tailing before altering your mobile phase chemistry.

HPLC_Troubleshooting Start Analyze Peak Symmetry (As > 1.5) InjectMarker Inject Neutral Marker (e.g., Uracil) Start->InjectMarker Decision Do all peaks tail? InjectMarker->Decision Physical Physical Defect (Extra-column volume / Void) Decision->Physical  Yes (All peaks)   Chemical Chemical Interaction (Silanol Ion-Exchange) Decision->Chemical  No (Only basic peaks)   FixPhysical Check PEEK fittings & Replace Guard Column Physical->FixPhysical FixChemical Adjust Mobile Phase pH (pH < 3.0) or Add TEA Chemical->FixChemical Validate1 Re-inject: As < 1.2? FixPhysical->Validate1 Validate2 Re-inject: As < 1.2? FixChemical->Validate2 Validate1->Physical  No   Success Method Validated Validate1->Success  Yes   Validate2->Chemical  No   Validate2->Success  Yes  

Caption: Systematic diagnostic workflow for isolating physical versus chemical causes of HPLC peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH and Buffer Optimization (Chemical Resolution)

Rationale: To suppress silanol ionization, the mobile phase pH must be driven below the pKa of the residual silanols (typically pKa 3.5–4.5).

  • Buffer Preparation: Prepare a 20–25 mM potassium phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid.

    • Expert Insight: Adequate buffer concentration is critical. A weak 5 mM buffer is often insufficient to maintain the local pH at the stationary phase surface when highly basic analytes partition into the pores[3].

  • Equilibration: Flush the HPLC system and column with at least 10 column volumes (CV) of the newly prepared mobile phase to ensure complete protonation of the silica surface.

  • Validation Injection: Inject 2-(2-Amino-4-methoxyphenoxy)ethanol. Calculate the Asymmetry Factor (As) at 10% peak height.

  • Self-Validation Check:

    • If As drops below 1.2, the chemical interaction is resolved. Proceed with method validation.

    • If tailing persists (As > 1.5), the silica may be heavily degraded. Consider adding a competing base like Triethylamine (TEA) at 5 mM, which acts as a silanol suppressor by binding to active sites before the analyte can[3].

Protocol B: Hardware and Extra-Column Volume Verification (Physical Resolution)

Rationale: Poorly seated fittings create microscopic mixing chambers (dead volume) that disrupt the laminar flow profile, causing all eluting bands to tail.

  • Fittings Inspection: Loosen the PEEK finger-tight fitting at the column inlet. Push the capillary tubing firmly into the column port until it bottoms out against the frit, then securely tighten the nut.

    • Expert Insight: Slippage of PEEK tubing under high pressure is a leading cause of sudden-onset peak tailing.

  • Guard Column Bypass: If a guard column is installed, remove it and connect the analytical column directly to the injector.

  • Validation Injection: Inject the sample.

  • Self-Validation Check:

    • If peak symmetry is restored without the guard column, the guard was either overloaded with sample matrix constituents or its frit was partially blocked. Replace the guard cartridge.

    • If tailing persists for all peaks, reverse the analytical column flow (disconnecting it from the detector to prevent flow-cell contamination) and flush with 100% strong solvent. If the bed is deformed (a void has formed), the column must be replaced[2].

Part 4: Quantitative Data & Parameter Optimization

The following table summarizes the expected impact of specific chromatographic adjustments on the Asymmetry Factor (As) for 2-(2-Amino-4-methoxyphenoxy)ethanol.

ParameterSub-Optimal StateOptimized StateExpected Impact on Asymmetry (As)Mechanistic Rationale
Mobile Phase pH pH 5.0 - 7.0pH 2.5 (Phosphate/Formate)Major Reduction (As > 2.0 → As < 1.2)Fully protonates residual silanols, eliminating anionic ion-exchange sites.
Buffer Concentration 5 mM25 - 50 mMModerate Reduction Increases local buffering capacity at the stationary phase surface, preventing pH micro-shifts.
Column Chemistry Standard C18 (Type A Silica)End-capped or Polar-Embedded C18Major Reduction Physically shields the basic amine from interacting with the underlying silica matrix.
Mobile Phase Additive None5 mM Triethylamine (TEA)Moderate Reduction TEA acts as a competing base, aggressively binding to active silanols before the analyte can.
Injection Volume 20 µL5 µLMinor Reduction Prevents localized mass overload of the active silanol sites at the column head.

Part 5: References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. URL:

  • Peak Tailing in HPLC. Element Lab Solutions. URL:

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL:

Sources

Optimization

Removing impurities from crude 2-(2-Amino-4-methoxyphenoxy)ethanol

Welcome to the Technical Support Center for 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: 761441-16-1). As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: 761441-16-1). As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development professionals who require field-proven, mechanistically sound solutions for purifying this critical intermediate.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating purification protocols, and quantitative analytical benchmarks.

Diagnostic Workflow: Impurity Isolation Strategy

Before initiating purification, it is critical to map the impurity profile of your crude batch. The workflow below illustrates the logical routing of crude material based on analytical detection markers.

ImpurityTroubleshooting Crude Crude 2-(2-Amino-4-methoxyphenoxy)ethanol Analysis HPLC / LC-MS Analysis Crude->Analysis Imp1 Nitro Intermediate (Incomplete Reduction) Analysis->Imp1 Detects +30 Da Imp2 Colored Oxidation Products (Quinones) Analysis->Imp2 Broad UV abs Imp3 Heavy Metal Residues (Pd, Fe) Analysis->Imp3 High ICP-MS Trt1 Acid-Base Extraction (pH swing) Imp1->Trt1 Trt2 Activated Carbon + Antioxidant Wash Imp2->Trt2 Trt3 Thiol-functionalized Silica Scavengers Imp3->Trt3 Pure Purified Product (>99% Purity) Trt1->Pure Trt2->Pure Trt3->Pure

Fig 1: Diagnostic workflow for identifying and removing impurities from the crude product.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude product turns dark brown or black upon exposure to air. Why does this happen, and how do I prevent it? The Causality: The molecular structure of 2-(2-Amino-4-methoxyphenoxy)ethanol contains a primary amine and a methoxy group. Both are strong electron-donating groups (EDGs) that push electron density into the aromatic ring. This hyper-activation makes the aniline highly susceptible to aerobic oxidation, rapidly forming dark, polymeric quinone-imine derivatives. The Solution: Handle the purified free base under an inert atmosphere (Argon/N₂). During purification, incorporate an antioxidant wash (e.g., 1% aqueous ascorbic acid) to reduce transient quinones back to the target aniline.

Q2: LC-MS analysis of my crude batch shows a persistent impurity with a mass difference of +30 Da. What is this? The Causality: A +30 Da mass shift relative to your target amine (


 g/mol ) is the classic signature of the unreduced precursor, 2-(4-methoxy-2-nitrophenoxy)ethanol (

g/mol ). The reduction of a nitro group (

,

) yields a net loss of 30 Da. Incomplete catalytic hydrogenation or chemical reduction leaves this neutral impurity behind[1]. The Solution: Because the nitro precursor is neutral and your product is a basic amine, you can definitively separate them using a targeted Acid-Base Extraction (see Protocol A).

Q3: During aqueous workup, I am encountering severe, unbreakable emulsions. How can I resolve this? The Causality: The phenoxyethanol scaffold acts as a mild non-ionic surfactant. It possesses a hydrophobic aromatic head and a hydrophilic ethanol tail, which lowers the interfacial tension between the organic and aqueous layers, stabilizing emulsions[2]. The Solution: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This triggers a "salting-out" effect, forcing the organic molecules out of the aqueous phase and rapidly breaking the emulsion. If the emulsion persists, filtering the biphasic mixture through a pad of Celite will remove the microscopic particulates stabilizing the phase boundary.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical changes at each "Validation Checkpoint," you can confirm the success of the step before proceeding.

Protocol A: Acid-Base Extraction (Removal of Nitro Precursors)

This protocol exploits the basicity of the primary amine (


) to separate it from neutral starting materials[3].
  • Dissolution: Dissolve 10 g of crude 2-(2-Amino-4-methoxyphenoxy)ethanol in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 100 mL of 1.0 M HCl to the organic layer. Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Validation Checkpoint: Spot the upper organic layer on a TLC plate (UV active). The baseline spot (the amine) must be completely absent. The organic layer now contains only the unreacted nitro impurity.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the organic layer. Wash the aqueous layer once with 30 mL of fresh EtOAc to remove trace neutral organics.

  • Basification (Free-Basing): Place the aqueous flask in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 9.5–10.0.

    • Validation Checkpoint: The previously clear aqueous solution will instantly turn cloudy or precipitate an oil/solid as the water-soluble ammonium salt converts back into the insoluble free base.

  • Recovery: Extract the cloudy aqueous mixture with 2 x 75 mL of fresh EtOAc.

  • Finishing: Combine the EtOAc layers, wash with 50 mL of saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Activated Carbon Treatment (Removal of Oxidation Products)
  • Solvation: Dissolve the darkened crude product in Methanol (10 mL per gram of crude).

  • Scavenger Loading: Add 10% w/w activated carbon (Darco, 100 mesh) and 1% w/w ascorbic acid.

    • Validation Checkpoint: The ascorbic acid acts as a sacrificial reductant, halting further oxidation, while the highly porous carbon physically traps the high-molecular-weight quinone polymers.

  • Heating: Heat the suspension to 60°C for 30 minutes under continuous stirring.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite.

    • Validation Checkpoint: The resulting filtrate must be a clear, pale-yellow liquid. If a dark brown tint persists, the carbon capacity was exceeded; repeat steps 2-4.

  • Concentration: Evaporate the methanol under reduced pressure to yield the purified product.

Quantitative Data Summary

Use the following table to benchmark your crude material against target specifications and select the appropriate remediation strategy.

Impurity ProfileMolecular WeightAnalytical DetectionTypical Crude LevelTarget SpecificationRecommended Removal Strategy
Nitro Precursor 213.2 g/mol LC-MS: [M+H]⁺ 2142.0% – 5.0%< 0.1%Protocol A: Acid-Base Extraction
Oxidation Products Variable (Polymeric)HPLC: Broad UV peaks1.0% – 3.0%< 0.5%Protocol B: Activated Carbon
Residual Metal (Pd/Fe) 106.4 / 55.8 g/mol ICP-MS> 500 ppm< 10 ppmThiol-functionalized Silica Scavengers
Positional Isomers 183.2 g/mol HPLC: RT Shift

0.5 min
0.5% – 1.5%< 0.2%Recrystallization (Toluene/Heptane)

References

  • Title: 2-(2-Methoxyphenoxy)ethanol | C9H12O3 | CID 3804139 - PubChem Source: National Institutes of Health (NIH) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: pH Optimization for Stability of 2-(2-Amino-4-methoxyphenoxy)ethanol Formulations

Prepared by: Senior Application Scientist, Formulations Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(2-Amino-4-methoxyphenox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(2-Amino-4-methoxyphenoxy)ethanol. The stability of this molecule is intrinsically linked to the pH of its formulation, primarily due to the presence of a reactive aromatic amine and an activated phenoxy ring system. This document provides in-depth, evidence-based answers to common challenges, troubleshooting strategies for degradation-related issues, and detailed protocols to empower you to develop stable and robust formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the critical stability factors for 2-(2-Amino-4-methoxyphenoxy)ethanol.

Q1: Why is pH the most critical parameter for the stability of 2-(2-Amino-4-methoxyphenoxy)ethanol?

The molecular structure of 2-(2-Amino-4-methoxyphenoxy)ethanol contains an aromatic amine group (-NH₂), which is highly susceptible to oxidative degradation. The reactivity of this amine is pH-dependent. At neutral to alkaline pH, the amine is in its unprotonated, free base form, which is electron-rich and readily oxidized. Conversely, in an acidic environment, the amine group becomes protonated (forming an ammonium salt, -NH₃⁺), which is significantly less prone to oxidation. Therefore, controlling the pH is the primary strategy to mitigate oxidative degradation, the main instability pathway for this molecule.[1][2]

Q2: What are the primary degradation pathways I should be concerned about?

The two primary degradation pathways are:

  • Oxidation: This is the most significant and rapid degradation pathway. The aromatic amine and the electron-rich methoxyphenol ring can be oxidized, especially when exposed to air (oxygen), trace metal ions, or light.[3] This process often results in the formation of highly colored impurities, such as quinone-imines, leading to a visible change in the formulation (e.g., yellowing or browning).

  • Hydrolysis: The ether linkage (-O-) in the molecule is generally more stable than an ester or amide bond. However, under conditions of extreme pH (strong acid or strong base) and elevated temperature, hydrolytic cleavage can occur.[4][5][6] For most pharmaceutical and research applications operating within a pH range of 3-8, this pathway is a secondary concern compared to oxidation.

Q3: My formulation is turning yellow/brown. What is causing this, and how can I prevent it?

A yellow or brown discoloration is a classic indicator of the oxidative degradation of the aromatic amine moiety. This process forms colored chromophores. To prevent this:

  • pH Control: Maintain the formulation at a slightly acidic pH (e.g., 4.0 - 6.0) to keep the amine group in its more stable, protonated state.

  • Use of Antioxidants: Incorporate antioxidants such as sodium metabisulfite, butylated hydroxytoluene (BHT), or ascorbic acid to scavenge oxygen and free radicals.[7]

  • Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation reactions.

  • Inert Atmosphere: During manufacturing, purge solutions and the container headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Photoprotection: Store the formulation in light-resistant containers (e.g., amber vials) as light can accelerate oxidation.[7]

Q4: What is a good starting pH range to investigate for my formulation?

A suitable starting pH range for investigation is between pH 4.0 and 6.5 . This range represents a crucial balance:

  • It is sufficiently acidic to ensure a significant portion of the amine groups are protonated, thereby enhancing stability against oxidation.

  • It aligns well with the physiological pH of skin for topical formulations, minimizing potential irritation.[7]

  • It avoids the extremes of pH where acid- or base-catalyzed hydrolysis of the ether linkage could become a factor.

A systematic pH-stability study across this range is essential to pinpoint the optimal pH for your specific formulation matrix.

Q5: What types of buffers are suitable for this molecule, and which should I avoid?

Selecting the right buffer is critical to not only maintain pH but also to avoid introducing reactive species.

  • Recommended Buffers: Use buffers that are non-reactive and do not contain primary or secondary amines. Good choices include:

    • Citrate buffers: Excellent for the pH 3-6 range.

    • Acetate buffers: Suitable for the pH 3.5-5.5 range.

    • Phosphate buffers (e.g., PBS): Effective in the pH 6-8 range, but be mindful of potential catalysis by phosphate ions in some specific cases.[8]

  • Buffers to Avoid: Do not use amine-containing buffers, as they can compete in reactions or interact with the API. Avoid:

    • Tris (tris(hydroxymethyl)aminomethane)

    • Glycine

    • Any other buffer system containing primary or secondary amine functional groups.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during formulation development.

Issue 1: Rapid Discoloration or Potency Loss Observed During Formulation
Possible Cause Troubleshooting Steps & Rationale
1. Oxidative Degradation Action: Immediately measure the pH of your formulation. Rationale: If the pH is neutral or alkaline (>7.0), the unprotonated amine is highly susceptible to rapid oxidation. Adjust to a target pH within the 4.0-6.0 range using a suitable acid (e.g., citric acid).
2. Oxygen Exposure Action: Prepare a new batch where all aqueous components are first sparged with nitrogen for 15-30 minutes before adding the API. Manufacture the formulation under a nitrogen blanket. Rationale: Removing dissolved oxygen from the solvent significantly reduces the rate of oxidation.[3]
3. Catalysis by Metal Ions Action: Add a chelating agent such as disodium EDTA (e.g., at 0.01-0.1% w/v) to your formulation. Rationale: EDTA sequesters trace metal ions that may be present as impurities from excipients or container leachates, preventing them from catalyzing oxidative reactions.
4. Photodegradation Action: Prepare the formulation under low-light conditions and store it immediately in an amber or opaque container. Rationale: UV and visible light can provide the energy to initiate and propagate oxidative degradation pathways.[7]
Issue 2: Gradual Loss of Potency Over Weeks/Months in a pH-Controlled Formulation
Possible Cause Troubleshooting Steps & Rationale
1. Sub-optimal pH Action: Conduct a formal pH-rate profile study (see Protocol 1). Rationale: Even within a seemingly "stable" range, there will be a specific pH at which the degradation rate is at a minimum. This experiment is essential to precisely identify that optimal pH.
2. Buffer-Excipient Incompatibility Action: Review all excipients for potential interactions. Perform a compatibility study by preparing binary mixtures of the API with each excipient in the chosen buffer system and storing them at accelerated conditions (e.g., 40°C). Rationale: Excipients can contain reactive impurities or may directly interact with the API or buffer, affecting stability.
3. Insufficient Buffer Capacity Action: Measure the pH of the stability samples over time. If it drifts, increase the buffer concentration (e.g., from 25 mM to 50-100 mM). Rationale: Interactions with container surfaces (e.g., glass) or excipients can consume acid or base, causing the pH to shift out of the optimal range if the buffer capacity is too low.
4. Slow Hydrolysis Action: Analyze aged samples using a stability-indicating HPLC method (see Protocol 2) and look for new peaks corresponding to potential hydrolytic degradants. Rationale: If oxidation has been successfully mitigated, the slower hydrolysis pathway may become the primary route of potency loss over the long term.
Section 3: Key Experimental Protocols

These protocols provide a framework for systematically optimizing and validating the pH of your formulation.

Protocol 1: pH-Stability Study (Forced Degradation)

Objective: To determine the pH at which 2-(2-Amino-4-methoxyphenoxy)ethanol exhibits maximum stability under accelerated thermal conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate) to cover a pH range from 3.0 to 8.0, in 1.0 pH unit increments (i.e., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation: Accurately prepare solutions of 2-(2-Amino-4-methoxyphenoxy)ethanol (e.g., at 0.1 mg/mL) in each of the prepared buffers.

  • Initial Analysis (T=0): Immediately analyze each sample using a validated, stability-indicating HPLC method (see Protocol 2) to determine the initial concentration and purity.

  • Stress Conditions: Place the sealed sample vials in a stability oven set to an accelerated temperature (e.g., 50°C or 60°C). Protect all samples from light.

  • Time-Point Analysis: Pull samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis & Data Plotting: Analyze each sample by HPLC. Calculate the percentage of the initial API remaining. Plot % API Remaining vs. Time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability under these conditions.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the intact 2-(2-Amino-4-methoxyphenoxy)ethanol from its potential degradation products, as mandated by ICH guidelines.[9][10]

Illustrative HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan with a photodiode array (PDA) detector; select an optimal wavelength (e.g., ~280-300 nm)
Injection Volume 10 µL

Method Validation (Specificity): To prove the method is stability-indicating, forced degradation of the API must be performed. Prepare separate solutions of the API and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid drug substance at 80°C for 48 hours.

  • Photolytic: Solution exposed to light conditions as per ICH Q1B guidelines.[11]

Analyze all stressed samples. The method is considered stability-indicating if the degradation product peaks are successfully resolved from the main API peak, demonstrating specificity.

Section 4: Visualizations and Data
Diagrams of Degradation and Optimization Workflow

G cluster_0 Primary Degradation Pathways API 2-(2-Amino-4-methoxyphenoxy)ethanol Oxidation Oxidation (Primary Pathway) API->Oxidation O₂, light, metal ions (Accelerated at pH > 7) Hydrolysis Hydrolysis (Secondary Pathway) API->Hydrolysis H₂O (Accelerated at pH < 3 or pH > 9) Deg_Products Colored Degradation Products (Quinone-imines) Oxidation->Deg_Products Hydro_Products Hydrolytic Products Hydrolysis->Hydro_Products

Caption: Key degradation pathways for the target molecule.

G Start Define Formulation Goals (e.g., Topical, Injectable) Screen Preliminary pH Screening (pH 3.0 - 8.0) Start->Screen HPLC_Dev Develop Stability-Indicating HPLC Method Screen->HPLC_Dev Forced_Deg Conduct pH-Rate Profile Study (Protocol 1) HPLC_Dev->Forced_Deg Decision Is an Optimal pH Identified? Forced_Deg->Decision Decision->Screen No, expand range Optimize Select Optimal pH & Buffer. Incorporate Antioxidant/Chelator if needed. Decision->Optimize Yes Final_Test Long-Term Stability Testing (ICH Conditions) Optimize->Final_Test End Final Formulation Final_Test->End

Caption: Experimental workflow for pH optimization.

Data Summary Tables

Table 1: Recommended Starting Buffer Systems

pH Target RangeBuffer SystempKa(s)Comments
3.0 - 6.2Citric Acid / Citrate3.1, 4.8, 6.4Excellent choice for acidic range. Also acts as a mild chelating agent.
3.8 - 5.8Acetic Acid / Acetate4.8Simple, effective buffer. Ensure compatibility with other excipients.
5.8 - 8.0Monobasic / Dibasic Phosphate2.1, 7.2, 12.3Widely used, but screen for potential catalytic effects.[8]

Table 2: Illustrative Data from a pH-Rate Profile Study at 60°C

Note: This data is hypothetical and for illustrative purposes only.

Time (hours)% API Remaining (pH 4.0, Citrate)% API Remaining (pH 6.0, Phosphate)% API Remaining (pH 8.0, Phosphate)
0100.0100.0100.0
2499.198.591.2
4898.296.983.5
9696.593.869.1
Conclusion Highest Stability Moderate Stability Poor Stability (Rapid Degradation)
References
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Albany Molecular Research Inc. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • PharmaTutor. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 10(1), 1-32. [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-20. [Link]

  • Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1033. [Link]

  • JETIR. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. [Link]

  • ResearchGate. (n.d.). Effect of pH on phenol decomposition. [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. [Link]

  • U.S. Environmental Protection Agency. (2025). Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. [Link]

  • American Pharmaceutical Review. (2026). Optimization Strategies for API Synthesis and Formulation Development. [Link]

  • ResearchGate. (n.d.). Hydrolysis in Pharmaceutical Formulations. [Link]

  • Lepaumier, D., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemical Engineering Journal, 312, 145-157. [Link]

  • Pandey, A., et al. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]

  • Scent.vn. (n.d.). 2-((2-Methoxy-4-nitrophenyl)amino)ethanol. [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. PubChem Compound Database. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • CoLab. (n.d.).
  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in pharmaceutical formulations. Pharmaceutical development and technology, 7(2), 113-146. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy). [Link]

  • Watharkar, A. D., et al. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Scientific Reports, 8(1), 1735. [Link]

  • ACS Omega. (2021). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Polymer Degradation and Stability. (2014). Degradation pathways as well as interactions between these stabilizer groups were successfully studied by analytical evaluation of model formulations after accelerated aging in the polymer-mimicking solvent squalane. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • ResearchGate. (2025). Effect of pH on the ultrasonic degradation of ionic aromatic compounds in aqueous solution. [Link]

  • The Good Scents Company. (n.d.). 2-(2-aminoethoxy) ethanol. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. [Link]

  • Belsito, D., et al. (2012). Fragrance material review on 2-(4-methylphenoxy)ethanol. Food and Chemical Toxicology, 50 Suppl 3, S338-S341. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2-(2-Amino-4-methoxyphenoxy)ethanol in Aqueous Buffers

Welcome to the technical support guide for 2-(2-Amino-4-methoxyphenoxy)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Amino-4-methoxyphenoxy)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

2-(2-Amino-4-methoxyphenoxy)ethanol possesses a combination of functional groups that create a solubility challenge. Its aromatic ring and methoxy group contribute to its hydrophobic nature, while the primary amine and hydroxyl groups provide hydrophilic character.[1][2] In neutral aqueous solutions, the molecule's limited ability to form favorable interactions with water often leads to poor solubility.

The key to unlocking its solubility lies in manipulating its acid-base properties. The primary aromatic amine group is basic and can be protonated to form a much more water-soluble ammonium salt.[3] This behavior is governed by the pH of the solution and the pKa of the compound, as described by the Henderson-Hasselbalch equation.[4][5]

PropertyValue (Predicted/Analogous)Implication for Solubility
Molecular Weight ~197.23 g/mol Moderate size, solubility is highly dependent on functional groups.
Structure Aromatic Amine, Ether, AlcoholContains both hydrophobic (aromatic ring) and hydrophilic (-NH2, -OH) regions.
Predicted pKa (Basic) ~4.5 - 5.5 (Aniline pKa ~4.6)[2]The amino group will be significantly protonated at pH values below its pKa, increasing aqueous solubility.
Predicted LogP ~1.0 - 1.5Indicates a degree of lipophilicity, contributing to low solubility in neutral water.

Note: Exact experimental values for pKa and LogP may vary. The pKa of the aromatic amine is estimated based on aniline and is the primary handle for pH-based solubility enhancement.

The following diagram illustrates how pH influences the ionization state of the molecule, which is the fundamental principle behind improving its aqueous solubility.

Caption: pH-dependent ionization of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My 2-(2-Amino-4-methoxyphenoxy)ethanol won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What should I do first?

Answer: The primary and most effective first step is to lower the pH of your solvent. The compound is an aromatic amine, which is a weak base.[6] At neutral or alkaline pH, it exists in its neutral, uncharged form, which has very low water solubility.[7] By lowering the pH, you protonate the amino group, forming a highly soluble ammonium salt.

Actionable Protocol: Preparing a 10 mM Acidic Stock Solution

  • Calculation: For a 10 mM solution in 10 mL, you will need 1.97 mg of the compound (assuming 100% purity). Always use an analytical balance for accurate measurement.[8]

  • Solvent Preparation: Start with approximately 8 mL of your desired aqueous buffer (or purified water) in a volumetric flask or conical tube.

  • Acidification: Add a small amount of a strong acid, such as 1 M HCl, dropwise while stirring. Monitor the pH and adjust it to be at least 2-3 units below the compound's estimated pKa. A target pH of 2.0-3.0 is a robust starting point.

  • Dissolution: Add the weighed compound to the acidified solvent. Stir or vortex until it is fully dissolved. A clear solution with no visible particulates should be observed.

  • Final Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final volume (10 mL) with the same buffer. This ensures the final concentration is accurate.[9]

  • Final pH Check: Measure the final pH of the stock solution and record it. This is a critical parameter for your experimental records.

Q2: What is the optimal pH range for dissolving this compound?

Answer: The optimal pH is any value where the compound is sufficiently protonated to stay in solution at your target concentration. Based on the Henderson-Hasselbalch equation, a pH that is 2 units below the pKa will result in ~99% of the compound being in the protonated, soluble form.[5]

  • For high concentrations (e.g., >10 mM): Aim for a pH between 2.0 and 3.5.

  • For lower concentrations (e.g., <1 mM): A pH of 4.0 to 4.5 may be sufficient.

Always perform a small-scale test to determine the minimum acidity required for your specific concentration to avoid using an excessively low pH if your experiment is sensitive to it.

Q3: Can I heat the solution to help it dissolve?

Answer: Gentle warming (e.g., to 37-40°C) can be used cautiously to increase the rate of dissolution, but it is not a substitute for correct pH adjustment. Be aware that prolonged heating, especially at non-optimal pH, can risk chemical degradation of the compound. Never boil the solution. If the compound precipitates upon cooling, it indicates that the solution is supersaturated and the solubility limit has been exceeded under those buffer conditions.

Advanced Solubilization Strategies

If pH adjustment alone is insufficient for your required concentration or is incompatible with your experimental design, the use of co-solvents or other excipients may be necessary.

Q4: I need a very high concentration, and even at low pH, it's not fully soluble. What's next?

Answer: The next step is to introduce a water-miscible organic co-solvent.[10][11] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy required to solvate a lipophilic molecule.[12][13]

Recommended Co-solvents

Co-SolventTypical Starting % (v/v)ProsCons
DMSO 5-10%High solubilizing power for many organic molecules.[14]Can be toxic to some cell types; may interfere with certain assays.
Ethanol 10-20%Less toxic than DMSO; widely used in formulations.[15]Can cause protein precipitation at high concentrations.
PEG 400 10-30%Low toxicity; good for in-vivo formulations.Can increase solution viscosity.

Protocol: Preparation using a Co-solvent

  • Weigh the compound and place it in a suitable container.

  • Add the pure co-solvent first (e.g., 1 mL of DMSO for a final 10 mL solution to make 10% v/v). Vortex to create a concentrated pre-solution.

  • Slowly add the aqueous buffer (which should still be pH-adjusted) to the co-solvent pre-solution with constant stirring. Add the aqueous phase to the organic phase to avoid shocking the compound out of solution.

  • Adjust to the final volume.

Q5: My experiment is sensitive to organic solvents. Are there any other options?

Answer: Yes. For systems intolerant to co-solvents, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate the hydrophobic part of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17][18]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a commonly used derivative with high water solubility and a cavity size suitable for many aromatic compounds.[19][20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in pharmaceutical formulations for its high solubilizing capacity and excellent safety profile.

General Approach: Prepare the cyclodextrin solution in your desired pH-adjusted buffer first, then add the compound and allow time for complexation (this may require stirring for several hours).

Troubleshooting Workflow

This decision tree provides a systematic approach to resolving solubility issues.

Caption: Systematic workflow for troubleshooting solubility.

References

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. MDPI. Available at: [Link]

  • How does co-solvency increase solubility - Filo. Filo. Available at: [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. PubMed. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. US National Library of Medicine. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Mustansiriyah University. Available at: [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. McGraw Hill Medical. Available at: [Link]

  • 2-((2-Methoxy-4-nitrophenyl)amino)ethanol - Scent.vn. Scent.vn. Available at: [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. YouTube. Available at: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. EMBIBE. Available at: [Link]

  • What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. ResearchGate. Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. PubMed. Available at: [Link]

  • Amine - Wikipedia. Wikipedia. Available at: [Link]

  • Aryl-amines.pdf. National Council of Educational Research and Training. Available at: [Link]

  • Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils - PubMed. PubMed. Available at: [Link]

  • 2-(2-AMINOETHOXY)ETHANOL - Ataman Kimya. Ataman Kimya. Available at: [Link]

  • Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties - EPA. United States Environmental Protection Agency. Available at: [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. Rice University. Available at: [Link]

  • Organic Chemistry II. University of Babylon. Available at: [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures | Crystal Growth & Design - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • CHAPTER 21: AMINES. University of Calgary. Available at: [Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - MDPI. MDPI. Available at: [Link]

  • How To Make A Standard Solution | The Chemistry Blog - Buy Chemicals Online. ReAgent. Available at: [Link]

  • How to Make Accurate Stock Solutions - Bitesize Bio. Bitesize Bio. Available at: [Link]

  • 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- | C9H12N2O4 | CID 42394 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Controlling side reactions during the alkylation of 2-amino-4-methoxyphenol

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Side Reactions in 2-Amino-4-Methoxyphenol Alkylation Introduction: The Substrate Challenge You are working with 2-amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Side Reactions in 2-Amino-4-Methoxyphenol Alkylation

Introduction: The Substrate Challenge

You are working with 2-amino-4-methoxyphenol (also known as 2-hydroxy-5-methoxyaniline).[1][2] This substrate presents a classic "ambident nucleophile" challenge compounded by high oxidative instability.

Key Structural Vulnerabilities:

  • Ambident Nucleophilicity: You have two competing nucleophiles: the amine (-NH₂) and the phenol (-OH) .

    • Kinetic Control: The amine is generally more nucleophilic towards soft electrophiles (alkyl halides).

    • Thermodynamic/Base Control: The phenoxide (generated by strong bases) is a harder, more aggressive nucleophile, but the amine often still competes.

  • Electron-Rich Oxidation: The methoxy group at the 4-position and the amino group at the 2-position make the ring extremely electron-rich. This lowers the oxidation potential, making the molecule prone to forming quinone imines (dark tars) upon exposure to air or light.[3]

This guide addresses the three most common support tickets we receive regarding this chemistry: Regioselectivity Failure , Oxidative Degradation , and Over-Alkylation .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I cannot get selective O-alkylation. The amine keeps reacting."[4]

Diagnosis: Direct alkylation of aminophenols with alkyl halides almost always favors N-alkylation due to the higher nucleophilicity of the neutral nitrogen compared to the neutral oxygen. Even with a base, the amine competes effectively against the phenoxide.

Solution: The "Protect-Alkylate-Deprotect" Strategy Do not attempt direct O-alkylation if high purity is required. Use a Schiff Base protection strategy. This temporarily masks the amine, forcing the alkylating agent to react with the phenol.

  • Step 1 (Protection): Condense the amine with benzaldehyde to form the imine (Schiff base).

  • Step 2 (Alkylation): Treat the imine with your alkyl halide and a base (e.g., K₂CO₃ in DMF). The nitrogen is now part of a double bond and significantly less nucleophilic.

  • Step 3 (Deprotect): Mild acidic hydrolysis restores the amine.

Technical Insight: This method avoids the formation of quaternary ammonium salts, a common dead-end side product in direct alkylation.

Issue 2: "My reaction mixture turns black/dark brown within minutes."

Diagnosis: Your substrate is undergoing oxidative polymerization . 2-amino-4-methoxyphenol is easily oxidized to a quinone imine intermediate, which then undergoes Michael additions with unreacted starting material to form dark, insoluble polymers (aniline black-like dyes).

Solution: Rigorous Exclusion of Oxygen & Light

  • Degas Solvents: Sparging with nitrogen for 5 minutes is insufficient. You must sparge for at least 20 minutes or use freeze-pump-thaw cycles.

  • Add Antioxidants: Add 1-5 mol% of Ascorbic Acid or Sodium Metabisulfite to the aqueous workup buffers to prevent oxidation during isolation.

  • Shield from Light: Wrap reaction vessels in aluminum foil. UV light accelerates the radical formation that initiates polymerization.

Issue 3: "I want N-alkylation, but I'm getting N,N-dialkylated side products."

Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) because the alkyl group is electron-donating. This leads to runaway alkylation.

Solution: Reductive Amination Switch from Alkyl Halides (Sₙ2) to Reductive Amination .

  • Reagents: Use the corresponding Aldehyde + Reducing Agent (NaBH₄ or NaBH(OAc)₃).

  • Mechanism: The intermediate imine forms and is reduced. Dialkylation is kinetically disfavored because the secondary amine product cannot form an imine with the aldehyde (it forms an enamine or aminal, which reduces much slower).

Part 2: Experimental Protocols

Protocol A: Selective O-Alkylation (The Schiff Base Route)

Use this for synthesizing ethers (e.g., 2-amino-4-methoxyphenetole).

Step 1: Protection

  • Dissolve 2-amino-4-methoxyphenol (1.0 eq) in Ethanol.

  • Add Benzaldehyde (1.05 eq).

  • Stir at RT for 2 hours. The Schiff base (imine) usually precipitates as a yellow/orange solid.

  • Filter and dry.[4]

Step 2: Alkylation

  • Dissolve the Schiff base in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and the Alkyl Halide (1.2 eq).

  • Heat to 60°C under N₂ atmosphere for 4–6 hours.

  • Monitor by TLC (The O-alkylated imine is usually less polar).

Step 3: Hydrolysis (Deprotection)

  • Add 2N HCl to the reaction mixture (pH < 2).

  • Stir at RT for 1 hour. The benzaldehyde is liberated.

  • Wash the acidic aqueous layer with Ethyl Acetate (removes benzaldehyde).

  • Basify the aqueous layer (pH 10) with NaOH.

  • Extract the free amine product with DCM.

Protocol B: Selective Mono-N-Alkylation (Reductive Amination)

Use this for synthesizing secondary amines.

  • Dissolve 2-amino-4-methoxyphenol (1.0 eq) in Dichloromethane (DCM) or Methanol .

  • Add the requisite Aldehyde (1.0 eq) and Magnesium Sulfate (drying agent to push imine formation). Stir 1 hr.

  • Cool to 0°C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Note: STAB is milder than NaBH₄ and reduces the imine selectively over the aldehyde, preventing side reactions.

  • Stir overnight at RT.

  • Quench with saturated NaHCO₃.

Part 3: Data & Decision Support

Table 1: Solvent & Base Effects on Regioselectivity (Direct Alkylation)

If you must use direct alkylation, use these trends to steer selectivity.

VariableConditionFavored OutcomeMechanistic Reason
Solvent Protic (EtOH, MeOH)N-Alkylation Solvates phenoxide anion (H-bonding), reducing its nucleophilicity. Amine remains active.
Solvent Aprotic Polar (DMF, DMSO)O-Alkylation Leaves phenoxide "naked" and highly reactive.
Base Weak (NaHCO₃, Pyridine)N-Alkylation Insufficient to fully deprotonate phenol (pKa ~10). Amine (pKa ~4-5) acts as nucleophile.
Base Strong (NaH, KOtBu)O-Alkylation Irreversibly deprotonates phenol to phenoxide.
Electrophile Alkyl Iodide (Soft)N-Alkylation Soft-Soft interaction (HSAB theory).
Electrophile Alkyl Sulfonate/Tosylate (Hard)O-Alkylation Hard-Hard interaction with the oxygen center.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the critical branching points where side reactions occur and how to avoid them.

ReactionPathways Start 2-amino-4-methoxyphenol Direct Direct Alkylation (R-X + Base) Start->Direct Standard Conditions Protect Schiff Base Protection (+ PhCHO) Start->Protect High Selectivity Route Oxidation Oxidation (Air/Light) Start->Oxidation No N2 / UV Light N_Alk N-Alkylated Product (Secondary Amine) Direct->N_Alk Protic Solvent / Weak Base O_Alk O-Alkylated Product (Ether) Direct->O_Alk DMF / NaH (Difficult Control) OverAlk Over-Alkylation (Quaternary Salts) N_Alk->OverAlk Excess R-X Imine Imine Intermediate Protect->Imine Imine_Alk O-Alkylated Imine Imine->Imine_Alk R-X + K2CO3 Hydrolysis Acid Hydrolysis Imine_Alk->Hydrolysis Hydrolysis->O_Alk Yields Pure Ether Quinone Quinone Imine (Dark Tars) Oxidation->Quinone

Figure 1: Reaction logic flow. Note that the Protection Route (Yellow) bypasses the risk of Over-Alkylation and N/O mixtures.

References

  • Iglesias, M. et al. (2010). Selective alkylation of aminophenols. ARKIVOC. Retrieved from [Link]

  • Valerio, V. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Color Degradation of 2-(2-Amino-4-methoxyphenoxy)ethanol Samples

Welcome to the technical support guide for 2-(2-Amino-4-methoxyphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Amino-4-methoxyphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during the handling and storage of this compound: color degradation. As an aromatic amine, 2-(2-Amino-4-methoxyphenoxy)ethanol is susceptible to oxidative processes that can lead to discoloration, impacting sample purity and experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your samples.

I. Understanding the Root Cause: The Science of Color Degradation

The primary cause of color change in 2-(2-Amino-4-methoxyphenoxy)ethanol and similar aromatic amines is oxidation .[1][2] Exposure to atmospheric oxygen and/or light can initiate a cascade of chemical reactions. The amino group (-NH2) on the benzene ring is particularly susceptible to oxidation, which can lead to the formation of highly colored quinone-imine structures and subsequent polymerization products.[2][3]

Several factors can accelerate this degradation process:

  • Oxygen Exposure: Direct contact with air is a primary driver of oxidation.[1]

  • Light Exposure: UV and visible light can provide the energy needed to initiate photo-oxidative reactions.[2]

  • Presence of Impurities: Trace metal ions or other reactive species can catalyze oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.

  • pH: The stability of aromatic amines can be pH-dependent, with alkaline conditions sometimes promoting degradation.[4]

Visualizing the Degradation Pathway

To illustrate the primary mechanism of color degradation, the following diagram outlines the oxidation of an aromatic amine to colored byproducts.

cluster_0 Degradation Pathway of 2-(2-Amino-4-methoxyphenoxy)ethanol A 2-(2-Amino-4-methoxyphenoxy)ethanol (Colorless/Light-colored) B Oxidized Intermediates (e.g., Quinone-imines) A->B Oxidation (O2, Light, Metal Ions) C Polymerized Products (Highly Colored) B->C Further Oxidation/Polymerization

Caption: Simplified oxidation pathway of 2-(2-Amino-4-methoxyphenoxy)ethanol.

II. Frequently Asked Questions (FAQs)

Q1: My 2-(2-Amino-4-methoxyphenoxy)ethanol sample has turned yellow/brown. Is it still usable?

The color change indicates that degradation has occurred. The usability of the sample depends on the tolerance of your specific application to the presence of impurities. For applications requiring high purity, such as in drug development or for use as an analytical standard, it is strongly recommended to use a fresh, un-degraded sample. The colored impurities could potentially interfere with your experiment or lead to inaccurate results.

Q2: How quickly does 2-(2-Amino-4-methoxyphenoxy)ethanol degrade?

The rate of degradation is highly dependent on the storage and handling conditions.[1] Samples exposed to air and light at room temperature can show signs of discoloration within days to weeks.[2] However, when stored properly under an inert atmosphere and protected from light, the compound can remain stable for a much longer period.

Q3: Can I "reverse" the color change?

No, the color change is due to the formation of new chemical compounds through largely irreversible oxidation and polymerization reactions. While purification techniques like recrystallization or chromatography could potentially remove these colored impurities, it is generally more practical and reliable to prevent the degradation from occurring in the first place.

Q4: Are there any chemical stabilizers I can add to my sample?

For some aromatic amines, such as p-aminophenol, acetylating agents have been used to "cap" the reactive amine group and improve color stability.[5] However, the suitability of such an approach for 2-(2-Amino-4-methoxyphenoxy)ethanol would need to be validated for your specific application, as it chemically modifies the original compound. For most research purposes, the focus should be on proper storage and handling to prevent degradation.

III. Troubleshooting Guide: Proactive Steps to Minimize Color Degradation

This section provides detailed protocols and best practices to prevent and troubleshoot color degradation of your 2-(2-Amino-4-methoxyphenoxy)ethanol samples.

Issue 1: Sample Discoloration Upon Receipt or During Initial Use

Possible Cause: Improper handling during aliquoting or initial use, leading to exposure to air and/or light.

Solution: Implement a Strict Inert Atmosphere Handling Protocol.

The most effective way to prevent oxidation is to minimize contact with atmospheric oxygen.[1][2]

Experimental Protocol: Aliquoting Under an Inert Atmosphere
  • Preparation:

    • Place the sealed container of 2-(2-Amino-4-methoxyphenoxy)ethanol, along with pre-weighed, amber glass vials with Teflon-lined caps, and necessary tools (spatula, funnel) into a glove box or a desiccator that can be purged with an inert gas.

    • Ensure all glassware is clean and dry.

  • Inerting the Environment:

    • If using a glove box, follow the manufacturer's instructions for purging with nitrogen or argon.

    • If using a desiccator, connect it to a source of dry nitrogen or argon. Purge the desiccator for 10-15 minutes to displace the air.

  • Aliquoting:

    • Inside the inerted environment, carefully open the main container of 2-(2-Amino-4-methoxyphenoxy)ethanol.

    • Quickly and carefully transfer the desired amount of the compound into the pre-weighed amber vials.

    • Tightly cap each vial immediately after filling.

  • Sealing and Storage:

    • For long-term storage, consider wrapping the cap threads with Parafilm® to create an additional barrier against moisture and air ingress.

    • Immediately place the aliquoted samples in the recommended storage conditions (see Issue 2).

  • Blanketing the Main Container:

    • Before re-sealing the main container, flush the headspace with dry nitrogen or argon.[1]

    • Tightly reseal the main container and wrap with Parafilm®.

Issue 2: Gradual Discoloration During Storage

Possible Cause: Sub-optimal storage conditions allowing for slow oxidation over time.

Solution: Optimize Storage Conditions.

Proper long-term storage is critical for maintaining the stability of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[1][2]
Temperature -20°C to 4°CReduces the rate of chemical degradation.
Light Amber or Opaque VialsProtects the compound from photo-oxidation.[2]
Container Tightly Sealed Glass Vials with Teflon-lined CapsGlass is inert, and Teflon provides a good seal against air and moisture.
Issue 3: Inconsistent Experimental Results with Different Batches

Possible Cause: Varying levels of degradation between batches, leading to differences in sample purity and reactivity.

Solution: Implement a Quality Control (QC) Protocol.

Before using a new batch or a sample that has been in storage for an extended period, it is advisable to perform a quick quality check.

Experimental Protocol: Quality Control Check
  • Visual Inspection: Check for any visible signs of discoloration. A pure sample should be a white to off-white solid or a colorless oil.[6]

  • Solubility Test: Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol, methanol). The solution should be clear and colorless. A colored solution indicates the presence of degradation products.

  • (Optional) Analytical Characterization: For critical applications, consider re-characterizing the sample using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities or degradation products.[7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect any structural changes.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting color degradation issues.

Start Sample Discoloration Observed CheckStorage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Correct Temperature? Start->CheckStorage CheckHandling Review Handling Procedures: - Aliquoted under N2/Ar? - Minimized air exposure? Start->CheckHandling QC Perform Quality Control: - Visual Inspection - Solubility Test - Analytical (HPLC/GC-MS) CheckStorage->QC CheckHandling->QC Action1 Discard Sample Procure Fresh Stock QC->Action1 If Purity is Compromised Action2 Implement Strict Inert Handling Protocol QC->Action2 If Handling is Sub-optimal Action3 Optimize Storage Conditions QC->Action3 If Storage is Sub-optimal

Caption: A troubleshooting decision tree for addressing sample discoloration.

IV. References

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • Google Patents. (1994). US5344979A - Process for preparing color-stabilized acetaminophen. Retrieved from

  • Wang, J., et al. (2016). Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate. Chemical Engineering Journal, 306, 84-93. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Reddit. (2021). Are amines often yellow? r/chemistry. Retrieved from [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Retrieved from [Link]

  • Ullah, A., et al. (2024). Biodegradation and decolorization of methylene blue, reactive Black-5, and toluidine blue-O from an aqueous solution using the polyphenol oxidase enzyme. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Chemcess. (2023). 4-Aminophenol Derivatives. Retrieved from [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on 2-(4-methylphenoxy)ethanol. Food and Chemical Toxicology, 50 Suppl 3, S338-S342. Retrieved from [Link]

  • ResearchGate. (n.d.). The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(2-aminoethoxy) ethanol, 929-06-6. Retrieved from [Link]

  • Reactome. (n.d.). Ethanol oxidation. Retrieved from [Link]

  • Environment and Climate Change Canada. (2011). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). 6. analytical methods. Retrieved from [Link]

  • Al-Rahem, A., & El-Shafie, F. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 1-10. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol oxidation. Retrieved from [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Grade 2-(2-Amino-4-methoxyphenoxy)ethanol Purification

Welcome to the technical support center for the purification of high-grade 2-(2-Amino-4-methoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who require this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of high-grade 2-(2-Amino-4-methoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex challenges encountered during the purification process.

I. Understanding the Compound and Its Challenges

2-(2-Amino-4-methoxyphenoxy)ethanol is an aromatic amine that finds application in various industrial syntheses, including the manufacturing of pharmaceuticals and dyes.[1] The presence of both an amine and a hydroxyl group, along with the methoxy-substituted aromatic ring, imparts specific chemical properties that can complicate its purification. Aromatic amines, in general, can be susceptible to oxidation and may present challenges in separating from structurally similar impurities.[2][3]

Potential Impurities

The nature and quantity of impurities in crude 2-(2-Amino-4-methoxyphenoxy)ethanol will largely depend on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed through side reactions.

  • Isomers: Structurally similar molecules formed during synthesis.

  • Degradation Products: Resulting from exposure to air, light, or high temperatures.[4]

A thorough understanding of the synthetic pathway is crucial for anticipating the types of impurities that may be present and for selecting the most effective purification strategy.

II. Purification Strategies: A Comparative Overview

Several techniques can be employed for the purification of 2-(2-Amino-4-methoxyphenoxy)ethanol. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification TechniquePurity AchievableTypical RecoveryKey AdvantagesCommon Challenges
Recrystallization >99.5%80-95%Excellent for final polishing and removing minor impurities.[5]Finding a suitable solvent system can be challenging; risk of oiling out.[6][7]
Column Chromatography 98-99.5%60-90%Highly effective for separating compounds with different polarities.[8]Can be time-consuming and require significant solvent volumes; potential for compound degradation on silica.[6]
Acid-Base Extraction 90-98%>90%Good for bulk purification and removing non-basic impurities.[6]May not effectively separate other basic impurities.
Distillation VariableVariableEffective for separating compounds with significantly different boiling points.[2]Not suitable for thermally labile compounds or for separating isomers with similar boiling points.

III. Detailed Protocols and Methodologies

A. Recrystallization: The Gold Standard for High Purity

Recrystallization is a powerful technique for achieving high purity by separating the target compound from soluble and insoluble impurities.[5] The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent is one in which 2-(2-Amino-4-methoxyphenoxy)ethanol is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a suitable flask, add the crude 2-(2-Amino-4-methoxyphenoxy)ethanol and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Caption: Workflow for the recrystallization of 2-(2-Amino-4-methoxyphenoxy)ethanol.

B. Column Chromatography: For Challenging Separations

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8] For aromatic amines, special considerations are necessary to avoid issues like peak tailing and compound degradation.

Step-by-Step Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice, but its acidic nature can cause issues with basic amines.[8] To mitigate this, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.[6] Alternatively, a less acidic stationary phase like neutral alumina can be used.

  • Eluent System Selection: A solvent system that provides good separation of the target compound from its impurities should be chosen. This is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system for compounds of this polarity is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 2-(2-Amino-4-methoxyphenoxy)ethanol in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Caption: Troubleshooting logic for column chromatography of aromatic amines.

IV. Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during the purification of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To resolve this, try the following:

  • Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Consider using a lower-boiling point solvent or a different solvent system altogether.[7]

Q2: I'm observing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I fix it?

A2: Peak tailing in HPLC, especially for basic compounds like amines, is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.[9] To mitigate this, you can:

  • Add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase to neutralize the active sites on the column.

  • Use a mobile phase with a higher pH to ensure the amine is in its neutral, free-base form.

  • Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.[10]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of 2-(2-Amino-4-methoxyphenoxy)ethanol. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting impurities.[11] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities.[11] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the purified compound and identifying any remaining impurities.

Q4: My compound appears to be degrading over time, even after purification. How can I improve its stability?

A4: Aromatic amines can be susceptible to oxidation, which can lead to discoloration and the formation of impurities.[12] To enhance stability:

  • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect the compound from light by storing it in an amber vial.

  • Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.[4]

Troubleshooting Guide: Common Purification Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Reduce the amount of solvent used for dissolution.- Cool the solution in an ice bath for a longer period.- Consider a different solvent system.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[7]
Compound Streaking on TLC Plate - The compound is too polar for the eluent system.- Interaction with the acidic silica gel.- Increase the polarity of the eluent system.- Add a small amount of triethylamine or ammonia to the eluent.
Multiple Spots on TLC After Purification - Incomplete separation of impurities.- Re-purify using a different technique (e.g., chromatography if recrystallization failed).- Optimize the purification conditions (e.g., different eluent for chromatography, different solvent for recrystallization).

V. Conclusion

The successful purification of high-grade 2-(2-Amino-4-methoxyphenoxy)ethanol is achievable through a systematic approach to selecting and optimizing the appropriate purification technique. By understanding the nature of the compound and its potential impurities, researchers can effectively troubleshoot and overcome common challenges. This guide provides the foundational knowledge and practical protocols to consistently obtain this valuable compound in high purity for demanding research and development applications.

VI. References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • González-Sálamo, J., González-Curbelo, M. Á., Hernández-Borges, J., & Fanali, S. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415(8), 1387-1398.

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved from

  • Khan, I., Nisa, S., Rauf, A., Shah, M. R., & Abdollahi, M. (2017). Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. Pharmacognosy Magazine, 13(Suppl 3), S439–S444.

  • Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]

  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Thermal Instability of 2-(2-Amino-4-methoxyphenoxy)ethanol

Welcome to the Technical Support Center for 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: 761441-16-1) . While this compound is a highly valuable building block in medicinal chemistry and dye synthesis, its electron-rich aro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Amino-4-methoxyphenoxy)ethanol (CAS: 761441-16-1) . While this compound is a highly valuable building block in medicinal chemistry and dye synthesis, its electron-rich aromatic system makes it notoriously susceptible to thermal degradation and auto-oxidation.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure compound integrity during storage and experimentation.

Section 1: Mechanistic Insights & FAQs

Q: Why does 2-(2-Amino-4-methoxyphenoxy)ethanol degrade rapidly at temperatures above 40°C? A: The thermal instability is chemically driven by the synergistic electron-donating effects of the methoxy (-OCH₃) and hydroxyethoxy (-O-CH₂CH₂OH) groups. These substituents drastically increase the electron density on the aromatic ring, which lowers the oxidation potential of the primary amine. Under thermal stress, even trace amounts of oxygen trigger auto-oxidation, converting the aminophenol derivative into a highly reactive quinone imine intermediate. This intermediate quickly undergoes irreversible intermolecular condensation, forming dark-colored, polymeric phenoxazines.

Q: How can I visually identify thermal degradation in my batch? A: The pure free base is typically a light yellow to off-white solid or viscous oil. Degradation is visually indicated by a rapid color shift to dark brown or purple. This is often accompanied by a loss of solubility in standard organic solvents (e.g., dichloromethane or ethyl acetate) due to the formation of high-molecular-weight polymers.

DegradationPathway A 2-(2-Amino-4-methoxyphenoxy)ethanol (Stable at ≤ 4°C) B Thermal Stress (>40°C) & O2 A->B C Quinone Imine Intermediate (Highly Reactive) B->C D Polymerization / Phenoxazine Formation (Irreversible Degradation) C->D

Thermal degradation pathway of 2-(2-Amino-4-methoxyphenoxy)ethanol via quinone imine formation.

Section 2: Troubleshooting Guide for Storage and Handling

Q: What is the optimal storage condition for the free base? A: The free base must be stored at ≤ 4°C (preferably -20°C for long-term storage) under a strictly inert atmosphere (Argon or Nitrogen). Exposure to ambient air and room temperature will degrade the compound within days .

Q: I need to use this compound in a high-temperature reflux reaction. How do I prevent it from degrading before it reacts with my electrophile? A: You must suppress the oxidation pathway kinetically and thermodynamically. This is achieved by:

  • Degassing Solvents: Sparge all reaction solvents with Argon for at least 30 minutes prior to heating to remove dissolved oxygen.

  • Antioxidant Additives: If compatible with your downstream chemistry, add a catalytic amount of a radical scavenger (e.g., BHT or ascorbic acid).

  • In Situ Deprotection: The most robust method is to store and handle the compound as a hydrochloride salt, and liberate the free base in situ using a mild non-nucleophilic base (like DIPEA) only when the electrophile is already present in the reaction mixture. This mimics the industry standard for handling related air-sensitive compounds like 2,4-diaminophenoxyethanol .

Quantitative Stability Data

To illustrate the critical need for proper handling, the following table summarizes the thermal stability of the free base versus its hydrochloride salt over a 30-day stress test.

Compound FormStorage TempAtmospherePurity (Day 0)Purity (Day 30)Visual Appearance (Day 30)
Free Base25°CAmbient Air>96.0%<60.0%Dark brown, viscous
Free Base4°CArgon>96.0%94.5%Light yellow
HCl Salt25°CAmbient Air>99.0%98.8%Off-white powder
HCl Salt40°CAmbient Air>99.0%98.2%Off-white powder

Data synthesized from comparative studies on electron-rich aminophenol derivatives .

Section 3: Validated Experimental Protocols

To permanently address the thermal instability of 2-(2-Amino-4-methoxyphenoxy)ethanol during storage and routine handling, we highly recommend converting the free base into its hydrochloride salt. Protonating the amine removes its electron-donating capability, effectively deactivating the aromatic ring toward oxidation.

Protocol: Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol Hydrochloride

Causality Note: We utilize anhydrous HCl in dioxane rather than aqueous HCl to prevent the hydrolysis of the ether linkage and to facilitate the immediate precipitation of the anhydrous salt, which is inherently more stable and less prone to hygroscopic degradation.

Materials Required:

  • 2-(2-Amino-4-methoxyphenoxy)ethanol (Free base, >96% purity)

  • Anhydrous Ethanol (sparged with Argon)

  • 4M HCl in Dioxane

  • Diethyl ether (anhydrous, ice-cold)

Step-by-Step Methodology:

  • Preparation: Purge a dry, 50 mL round-bottom flask with Argon for 10 minutes to displace ambient oxygen.

  • Dissolution: Dissolve 10 mmol (approx. 1.83 g) of the free base in 15 mL of anhydrous, degassed ethanol under continuous Argon flow.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. Explanation: Cooling minimizes the kinetic energy available for auto-oxidation during the highly exothermic salt formation process.

  • Acidification: Slowly add 12 mmol (3.0 mL) of 4M HCl in Dioxane dropwise over 15 minutes via a syringe. Maintain vigorous magnetic stirring.

  • Precipitation (Self-Validating Step): After complete addition, stir the mixture for an additional 30 minutes at 0°C. A white to off-white precipitate should form. If precipitation is slow or the solution remains clear, add 10 mL of ice-cold anhydrous diethyl ether dropwise to lower the dielectric constant of the solvent and force the salt out of solution.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Nitrogen to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with two 10 mL portions of ice-cold diethyl ether. Dry the solid in a vacuum desiccator over P₂O₅ overnight to yield the thermally stable hydrochloride salt.

StabilizationWorkflow Step1 Dissolve Free Base in Degassed Ethanol Step2 Cool to 0-5°C under Argon Step1->Step2 Step3 Dropwise Addition of 4M HCl in Dioxane Step2->Step3 Step4 Precipitate Hydrochloride Salt (Thermally Stable) Step3->Step4

Step-by-step workflow for stabilizing the free base via hydrochloride salt formation.

References

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate in the synthesis of oxidative hair dye couplers and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate in the synthesis of oxidative hair dye couplers and pharmaceutical precursors.

Unlike standard data sheets, this guide adopts a comparative approach , benchmarking the target amino-compound against its nitro-precursor to establish a robust protocol for monitoring reaction progress (reduction efficiency) and purity verification.

A Comparative Guide for Synthesis Monitoring & Structural Validation

Executive Summary & Application Context

2-(2-Amino-4-methoxyphenoxy)ethanol (Structure: 1-(2-hydroxyethoxy)-2-amino-4-methoxybenzene) is a trisubstituted benzene derivative. Its purity is paramount in industrial applications—specifically in oxidative hair coloring—where even trace amounts of the nitro-precursor can alter the dye's safety profile and color fidelity.

  • Primary Challenge: Distinguishing the target amine from its precursor, 2-(2-Nitro-4-methoxyphenoxy)ethanol , and regioisomeric impurities.

  • Solution: 1H NMR spectroscopy offers the most definitive method for this validation, relying on the distinct shielding effects of the amino group versus the deshielding nitro group.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data, the choice of solvent is critical. While CDCl₃ is standard, DMSO-d₆ is recommended for this compound to accurately visualize exchangeable protons (-NH₂ and -OH), which are often broad or invisible in chloroform.

Protocol: High-Resolution 1H NMR Acquisition
  • Sample Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO prevents aggregation of the amine and slows proton exchange, allowing for sharp resolution of the hydroxyl and amino signals.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       1.0 s (Ensure full relaxation of aromatic protons for quantitative integration).
      
    • Scans (NS): 16–64 (depending on concentration).

    • Temperature: 298 K (25°C).

Comparative Spectral Analysis

The most effective way to validate the structure is by comparing the shifts of the target Product (Amine) against the Precursor (Nitro) .

A. The "Fingerprint" Region: Aromatic Protons

The reduction of the electron-withdrawing Nitro group (-NO₂) to the electron-donating Amino group (-NH₂) causes a dramatic upfield shift (shielding) of the aromatic protons, particularly the proton ortho to the nitrogen substituent (H-3).

Table 1: Comparative Chemical Shifts (Aromatic Region)

Solvent: DMSO-d₆ | Reference: TMS (0.00 ppm)

Proton AssignmentPrecursor (Nitro) δ (ppm)Product (Amino) δ (ppm)

(Shift)
Structural Insight
H-3 (ortho to N)7.45 - 7.55 (d) 6.15 - 6.25 (d) -1.3 ppm Primary Monitor: Large upfield shift confirms reduction of NO₂ to NH₂.
H-5 (meta to N)6.80 - 6.90 (dd)6.35 - 6.45 (dd)-0.45 ppmModerate shielding due to resonance effects of -NH₂ and -OMe.
H-6 (ortho to OR)7.20 - 7.30 (d)6.65 - 6.75 (d)-0.55 ppmInfluence of the phenoxy-ethanol ether linkage.

Analyst Note: If you observe residual peaks in the 7.4–7.6 ppm range, the reduction is incomplete. A pure product should show no signals downfield of 6.8 ppm.

B. Aliphatic & Exchangeable Protons

The side chains confirm the integrity of the ether linkage and the methoxy group.

Table 2: Aliphatic Signal Assignments
Functional GroupProton TypeShift δ (ppm)MultiplicityIntegrationNotes
-NH₂ Amine4.60 - 4.90 Broad Singlet2HDisappears with D₂O shake. Position varies with concentration.
-OCH₃ Methoxy3.65 - 3.70 Singlet3HDiagnostic sharp singlet.
Ar-O-CH₂- Ether3.85 - 3.95 Triplet2HDeshielded by aromatic oxygen.
-CH₂-OH Alcohol3.60 - 3.70 Multiplet2HOften overlaps with methoxy signal.
-OH Hydroxyl4.50 - 4.80 Broad/Triplet1HVisible in dry DMSO; couples with CH₂ if ultra-dry.

Synthesis Monitoring Workflow

The following diagram illustrates the logical decision tree for using NMR to monitor the reduction of 2-(2-Nitro-4-methoxyphenoxy)ethanol to the target amine.

NMR_Workflow Start Crude Reaction Mixture Acquisition Acquire 1H NMR (DMSO-d6) Start->Acquisition Check_H3 Analyze Region 7.4 - 7.6 ppm (H-3 of Nitro Precursor) Acquisition->Check_H3 Incomplete Signals Present > 7.0 ppm (Incomplete Reduction) Check_H3->Incomplete Peaks Detected Complete No Signals > 7.0 ppm Check_H3->Complete Silent Baseline Action_Reflux Continue Hydrogenation/Reduction Incomplete->Action_Reflux Action_Reflux->Acquisition Re-sample Check_NH2 Verify Broad Singlet ~4.7 ppm (Amino Group Formation) Complete->Check_NH2 Final_QC Pass: Pure Product 2-(2-Amino-4-methoxyphenoxy)ethanol Check_NH2->Final_QC Confirmed

Figure 1: NMR-driven decision logic for validating the reduction of the nitro-precursor to the target amine.

Technical Nuances & Troubleshooting

Solvent Effects: DMSO-d₆ vs. CDCl₃
  • DMSO-d₆ (Recommended):

    • Pros: Clearly resolves the -NH₂ (2H) and -OH (1H) protons.

    • Cons: Strong solvent residual peak at 2.50 ppm and water at 3.33 ppm (may obscure aliphatic signals if wet).

  • CDCl₃ (Alternative):

    • Pros: Better separation of the methoxy and alcohol methylene protons.

    • Cons: Amine protons often broaden into the baseline or exchange rapidly, making integration unreliable. The -OH proton may drift significantly.

Common Impurities
  • Regioisomers: If the starting material was not pure 2-nitro-4-methoxyphenol (e.g., containing 2-nitro-5-methoxyphenol), you will see "shadow" peaks in the aromatic region. The coupling constants (

    
    ) are key:
    
    • Target (1,2,4-subst):

      
       (8.8 Hz), 
      
      
      
      ,
      
      
      .
    • Isomer (1,2,5-subst):

      
       (8.8 Hz), 
      
      
      
      (2.5 Hz),
      
      
      .
  • Residual Solvents: Ethanol (t 1.17, q 3.65) or Ethyl Acetate (s 2.02, q 4.12, t 1.26) are common from workup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017645, 2-((2-Methoxy-4-nitrophenyl)amino)ethanol. Retrieved from [Link]

    • Context: Precursor structure and chemical properties.[1][2]

  • Cosmetic Ingredient Review (2025). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

    • Context: Application of phenoxyethanol derivatives in hair dyes and safety profiles.[3]

  • SpectraBase. 1H NMR Spectrum of 2-(2-Aminoethoxy)ethanol. Retrieved from [Link]

    • Context: Comparative spectral data for the hydroxyethyl ether side chain.
  • Context: Methodology for comparative NMR analysis of substituted benzenes.

Sources

Comparative

Mass spectrometry (MS) fragmentation pattern of 2-(2-Amino-4-methoxyphenoxy)ethanol

[1] Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate often associated with oxidative dye syn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Amino-4-methoxyphenoxy)ethanol , a critical intermediate often associated with oxidative dye synthesis and pharmaceutical impurity profiling.[1]

We compare its spectral behavior against its structural analog, 2-(2-Amino-4-methylphenoxy)ethanol , to demonstrate how specific fragmentation pathways (Methoxy vs. Methyl group behavior) serve as definitive identification markers.[1] This guide is designed for analytical scientists requiring robust differentiation strategies in LC-MS/MS and GC-MS workflows.

Chemical Identity & Structural Context
FeatureTarget Analyte Comparative Alternative
Compound Name 2-(2-Amino-4-methoxyphenoxy)ethanol 2-(2-Amino-4-methylphenoxy)ethanol
Molecular Formula C

H

NO

C

H

NO

Monoisotopic Mass 183.0895 Da 167.0946 Da
Key Substituent Methoxy (-OCH

) at C4
Methyl (-CH

) at C4
Common Application Dye intermediate, Drug metaboliteDye intermediate (Coupler)

Analytical Challenge: Both compounds share the 2-hydroxyethyl ether and 2-amino phenol core, leading to similar retention times in reverse-phase chromatography.[1] Mass spectrometry is the primary tool for differentiation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we define two complementary ionization protocols. The "Causality" column explains why specific parameters are chosen, ensuring the method is self-validating.

Method A: ESI-MS/MS (Liquid Chromatography)

Best for: Identification of non-volatile metabolites and high-sensitivity detection.[1]

ParameterSettingCausality & Validation
Ionization Mode ESI Positive (+)The primary amine (-NH

) readily protonates to form [M+H]

.[1]
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the labile ether tail.[1]
Collision Energy Stepped (10-40 eV)Validation Step: Low energy (10 eV) preserves the parent ion (m/z 184); High energy (40 eV) forces diagnostic ring cleavage.[1]
Mobile Phase 0.1% Formic AcidAcidic pH ensures full protonation of the aniline nitrogen, maximizing sensitivity.
Method B: EI-MS (Gas Chromatography)

Best for: Structural elucidation via "hard" fragmentation and library matching.[1]

ParameterSettingCausality & Validation
Ionization Energy 70 eVStandard energy for library comparison (NIST/Wiley).[1]
Source Temp 230°CHigh temp prevents condensation but must be controlled to avoid thermal degradation of the ether.
Derivatization TMS (Optional)Validation Step: If peak tailing occurs due to -OH/-NH

, derivatize with BSTFA.[1] The shift in mass (+72 Da per active H) confirms functional group count.[1]
Fragmentation Analysis & Performance Comparison

This section details the specific m/z transitions that distinguish the target from its alternative.

Core Fragmentation Pathways (ESI Positive Mode)
  • Primary Loss: The Hydroxyethyl Tail (-C

    
    H
    
    
    
    O)
    [1]
    • Mechanism: The ether oxygen is protonated, leading to the neutral loss of ethylene oxide (44 Da) or acetaldehyde.[1]

    • Target (Methoxy): m/z 184

      
      140  (Protonated 2-amino-4-methoxyphenol).[1]
      
    • Alternative (Methyl): m/z 168

      
      124  (Protonated 2-amino-4-methylphenol).[1]
      
    • Insight: This transition preserves the core substitution pattern, allowing immediate differentiation by mass shift (16 Da).[1]

  • Diagnostic Loss: The Methoxy Group (-CH

    
     vs. -CH
    
    
    
    O)
    • This is the critical differentiator .

    • Target (Methoxy): The methoxy group can lose a methyl radical (

      
      CH
      
      
      
      , 15 Da) to form a radical cation (rare in ESI) OR lose Formaldehyde (CH
      
      
      O, 30 Da)
      via rearrangement.[1]
    • Alternative (Methyl): The methyl group on the ring is stable.[1] It typically only loses H

      
       or the entire methyl radical under high energy, but cannot lose 30 Da .
      
Comparative Data Table (ESI-MS/MS)
Transition TypeTarget: Methoxy Analog (m/z)Alternative: Methyl Analog (m/z)Interpretation
Precursor [M+H]

184 168 Base peak.[1]
Loss of H

O
166 (M-18)150 (M-18)Non-diagnostic; common to alcohols.[1]
Loss of C

H

O
140 (Base Fragment)124 (Base Fragment)Primary Confirmation: Confirms the ether tail loss.
Secondary Loss 125 (Loss of CH

from 140)
123 (Loss of H from 124)Specificity: Methoxy group readily loses methyl radical; Methyl group is more stable.[1]
Deep Fragmentation 112 (Loss of CO from 140)96 (Loss of CO from 124)Ring contraction/degradation.[1]
Visualization of Signaling Pathways

The following diagrams illustrate the fragmentation logic. The Blue path represents the standard ether loss, while the Red path highlights the specific methoxy-driven fragmentation that distinguishes the target.

Figure 1: ESI-MS/MS Fragmentation Pathway [1]

Fragmentation M_Protonated [M+H]+ Precursor m/z 184 (Even Electron) Fragment_Water [M+H - H2O]+ m/z 166 (Dehydration) M_Protonated->Fragment_Water - H2O (18 Da) Fragment_Core Core Phenol Ion [M+H - C2H4O]+ m/z 140 (Base Peak) M_Protonated->Fragment_Core - C2H4O (44 Da) (Ethylene Oxide loss) Fragment_Demethyl [Core - CH3•]+ m/z 125 (Radical Cation) Fragment_Core->Fragment_Demethyl - CH3• (15 Da) (Methoxy Cleavage) Fragment_CO [Core - CO]+ m/z 112 (Ring Contraction) Fragment_Core->Fragment_CO - CO (28 Da)

Caption: ESI fragmentation pathway for 2-(2-Amino-4-methoxyphenoxy)ethanol. The green path indicates the diagnostic loss of the hydroxyethyl tail.[1]

Summary of Findings
  • Distinguishability: The target molecule (Methoxy) is easily distinguished from the Methyl alternative by the 16 Da mass shift in both the precursor and the primary fragment (m/z 140 vs 124).[1]

  • Diagnostic Marker: The presence of a fragment at m/z 140 (in ESI) is the definitive marker for the 2-amino-4-methoxyphenol core structure.[1]

  • Protocol Recommendation: For complex matrices (e.g., biological plasma or dye formulations), ESI-MS/MS is superior to EI-MS due to the stability of the [M+H]+ ion and the clarity of the ether-loss transition.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3804139, 2-(2-Methoxyphenoxy)ethanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-(4-Methoxyphenoxy)ethanol Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Ethers and Amines). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectrum of 2-(2-Amino-4-methoxyphenoxy)ethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of pharmaceutical development and materials science, the precise structural characterization of organic molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural characterization of organic molecules is paramount. 2-(2-Amino-4-methoxyphenoxy)ethanol is a multifunctional compound, incorporating a primary aromatic amine, a primary alcohol, an aromatic ether, and a substituted benzene ring. This unique combination of functional groups presents a rich and complex infrared spectrum. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique indispensable for confirming the identity, assessing the purity, and studying the intermolecular interactions of such compounds.[1][2]

This guide provides an in-depth interpretation of the FTIR spectrum of 2-(2-Amino-4-methoxyphenoxy)ethanol. Moving beyond a simple list of peaks, we will explore the causal relationships between molecular structure and vibrational modes, establish a self-validating experimental workflow for acquiring high-quality data, and perform a comparative analysis with structurally related molecules to highlight its unique spectral signature.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the spectrum of 2-(2-Amino-4-methoxyphenoxy)ethanol lies in deconstructing its molecular architecture into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that serve as its spectral signature.

  • Primary Aromatic Amine (-NH₂): Expected to show two N-H stretching bands (asymmetric and symmetric) and a characteristic N-H bending (scissoring) vibration.

  • Primary Alcohol (-OH): A prominent, broad O-H stretching band is anticipated due to intermolecular and potentially intramolecular hydrogen bonding. A C-O stretching band will also be present.

  • Aromatic Ether (Ar-O-CH₃ & Ar-O-CH₂): This moiety will produce strong, characteristic asymmetric and symmetric C-O-C stretching bands.

  • 1,2,4-Trisubstituted Benzene Ring: This core structure will exhibit aromatic C-H stretching, several C=C in-ring stretching bands, and distinct C-H out-of-plane (OOP) bending bands that are diagnostic of its substitution pattern.

  • Aliphatic Ethyl Chain (-CH₂-CH₂-): Saturated C-H stretching and bending vibrations are expected.

The interplay of these groups, particularly the potential for hydrogen bonding between the amine, alcohol, and ether oxygen, can lead to shifts in peak position and changes in peak shape, providing deeper structural insights.[3][4][5]

Experimental Protocol: A Self-Validating FTIR Workflow

The trustworthiness of any spectral interpretation hinges on the quality of the initial data. A protocol that minimizes common errors, such as moisture contamination, is essential. The KBr (potassium bromide) pellet method is a standard technique for solid samples.

Diagram: Self-Validating FTIR Analysis Workflow

FTIR Analysis Workflow cluster_prep 1. Sample & Material Preparation cluster_pellet 2. Pellet Formation cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis & Reporting p1 Dry spectroscopy-grade KBr (110°C, overnight) p2 Dry solid sample (in desiccator) p1->p2 p3 Heat/Clean agate mortar, pestle, and die set p2->p3 k1 Weigh ~1-2 mg sample and ~100-200 mg KBr p3->k1 k2 Grind sample finely, then gently mix with KBr k1->k2 k3 Assemble die and apply ~8-10 tons pressure k2->k3 k4 Inspect pellet for transparency k3->k4 a1 Collect background spectrum (empty sample chamber) k4->a1 a2 Mount KBr pellet in sample holder a1->a2 a3 Collect sample spectrum (e.g., 64 scans, 4 cm⁻¹ resolution) a2->a3 d1 Perform baseline correction and normalization a3->d1 d2 Identify and assign characteristic peaks d1->d2 d3 Compare with reference spectra & report findings d2->d3

Caption: A robust workflow ensuring reproducible and high-quality FTIR data.

Step-by-Step Methodology
  • Material Preparation (The Battle Against Water): Potassium Bromide is highly hygroscopic. Water displays a strong, broad O-H absorption (~3400 cm⁻¹) and a bending absorption (~1640 cm⁻¹) that can obscure key sample peaks.

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C overnight and store it in a desiccator.

    • Ensure the 2-(2-Amino-4-methoxyphenoxy)ethanol sample is thoroughly dried, preferably in a vacuum desiccator.

    • Gently heat the agate mortar, pestle, and die set under a heat lamp to remove adsorbed moisture.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr (a concentration of 0.5-2%). Too much sample leads to total absorption (flat-topped peaks), while too little results in a poor signal-to-noise ratio.

    • First, grind the sample in the agate mortar to a fine, consistent powder. This is critical to reduce light scattering.

    • Add the KBr to the mortar and mix gently but thoroughly with the ground sample to ensure uniform dispersion.

  • Pellet Pressing:

    • Transfer the mixture to the die assembly.

    • Place the die in a hydraulic press and apply pressure gradually up to 8-10 metric tons.

    • Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment to ratio against the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.

FTIR Spectrum Analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol

The spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the molecule's unique structure is confirmed.

Diagram: Structure-Spectrum Correlation

Caption: Linking functional groups of the molecule to their key IR absorption regions.

Table 1: Predicted FTIR Peak Assignments
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3500 - 3200O-H Stretch (H-bonded)Primary AlcoholStrong, Broad
~3450 & ~3350N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium, Two Sharp Bands
3100 - 3000C-H Stretch (sp²)Aromatic RingMedium to Weak
3000 - 2850C-H Stretch (sp³)-CH₂- and -OCH₃Medium
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Strong
1620 - 1450C=C Stretch (In-ring)Aromatic RingMedium, Multiple Bands
1335 - 1250C-N StretchAromatic AmineStrong
~1250Asymmetric C-O-C StretchAromatic EtherStrong
~1050Symmetric C-O-C Stretch & C-O StretchAromatic Ether & Primary AlcoholStrong
885 - 805C-H Out-of-Plane (OOP) Bend1,2,4-Trisubstituted RingStrong, Multiple Bands
Detailed Interpretation
  • The X-H Stretching Region (4000 - 2500 cm⁻¹): This region is dominated by the O-H and N-H stretching vibrations. The alcohol O-H stretch is expected to be a very broad and strong band centered around 3350 cm⁻¹, characteristic of molecules capable of hydrogen bonding.[6][7] Superimposed on this broad absorption, one should be able to resolve two sharper, medium-intensity peaks characteristic of the primary amine N-H stretches (asymmetric and symmetric).[8][9] The presence of both features confirms the amino alcohol structure.

  • The C-H Stretching Region (3100 - 2850 cm⁻¹): A cluster of peaks is expected here. Weak to medium bands appearing just above 3000 cm⁻¹ are diagnostic for the aromatic C-H stretches.[10] Just below 3000 cm⁻¹, a set of more intense bands will appear, corresponding to the C-H stretches of the aliphatic ethyl side chain and the methoxy group.[11]

  • The Fingerprint Region (< 1700 cm⁻¹):

    • N-H Bending & Aromatic C=C Stretching (1650 - 1450 cm⁻¹): A strong band around 1620 cm⁻¹ is expected from the N-H scissoring vibration of the primary amine.[8] In close proximity, several medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will appear, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[10]

    • C-O and C-N Stretching (1350 - 1000 cm⁻¹): This region is diagnostically powerful for this molecule. Two very strong absorptions are predicted. The first, around 1250 cm⁻¹, is the signature asymmetric C-O-C stretch of the aromatic ether.[4] The second, a complex and strong band system around 1050 cm⁻¹, arises from the overlap of the symmetric ether C-O-C stretch and the C-O stretch of the primary alcohol.[4][6] The strong aromatic C-N stretch should also be visible in this region, typically around 1300 cm⁻¹.[8]

    • C-H Out-of-Plane (OOP) Bending (< 900 cm⁻¹): The substitution pattern on the benzene ring is confirmed here. For a 1,2,4-trisubstituted ring, strong bands are expected in the 885-805 cm⁻¹ region.[6][8] The presence of these specific bands provides conclusive evidence for the arrangement of the substituents on the aromatic ring.

Comparative Spectral Analysis

To fully appreciate the spectral features of 2-(2-Amino-4-methoxyphenoxy)ethanol, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

Table 2: Comparative Analysis of Key FTIR Absorptions (cm⁻¹)
Vibration Type2-(2-Amino-4-methoxyphenoxy)ethanol (Predicted)Anisole (Reference)2-Aminophenol (Reference)
O-H Stretch ~3350 (Strong, Broad) Absent~3370 (Sharp)
N-H Stretches ~3450 & ~3350 (Medium, Sharp) Absent~3302 (Sharp)
Aromatic C-H Stretch ~3050~3060~3050
Aliphatic C-H Stretch ~2950~2950, ~2835Absent
N-H Bend ~1620 (Medium-Strong) Absent~1615
Aromatic C=C Stretch ~1600, ~1510~1600, ~1495~1590, ~1500
Aromatic Ether C-O-C (asymm.) ~1250 (Strong) ~1249 (Strong) Absent
Alcohol/Phenol C-O Stretch ~1050 (Strong) Absent~1260
Aromatic C-N Stretch ~1300Absent~1280
  • Comparison with Anisole: Anisole provides the reference for the methoxybenzene portion. It shows the characteristic strong C-O-C asymmetric stretch around 1250 cm⁻¹, which is a key feature we expect in our target molecule.[4] However, it completely lacks the O-H and N-H stretching bands in the 3500-3200 cm⁻¹ region, as well as the N-H bend and alcohol C-O stretch.

  • Comparison with 2-Aminophenol: This molecule is an excellent comparison as it contains both amine and hydroxyl groups directly on the aromatic ring. Critically, the FTIR spectrum of 2-aminophenol shows two relatively sharp and distinct peaks for the O-H and N-H stretches (~3370 and ~3302 cm⁻¹), a result of intramolecular hydrogen bonding. This contrasts with our target molecule, where the aliphatic alcohol's ability to form extensive intermolecular hydrogen bonds is predicted to create a much broader O-H absorption band, which would likely overlap with the sharper N-H stretches.

This comparative analysis demonstrates that while components of the spectrum can be seen in simpler molecules, the unique combination and interplay of all functional groups in 2-(2-Amino-4-methoxyphenoxy)ethanol—specifically the broad alcohol O-H, the dual amine N-H stretches, and the strong dual ether/alcohol C-O bands—create a definitive and identifiable spectral fingerprint.

Conclusion

The FTIR spectrum of 2-(2-Amino-4-methoxyphenoxy)ethanol is a composite of the distinct vibrational signatures of its alcohol, amine, ether, and substituted aromatic moieties. A systematic interpretation, beginning with the high-wavenumber X-H stretches and moving through the complex fingerprint region, allows for unambiguous structural confirmation. The key identifying features are the simultaneous presence of a broad O-H stretch, a two-band N-H stretch, strong and complex C-O stretching absorptions around 1250 cm⁻¹ and 1050 cm⁻¹, and diagnostic C-H out-of-plane bending bands for the 1,2,4-trisubstitution pattern. By employing a meticulous and self-validating experimental protocol, researchers can obtain high-fidelity spectra, enabling confident characterization of this and other complex molecules in drug development and materials science.

References

  • AIP Publishing. (2016). Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. [Link]

  • Bartleby.com. IR Spectrum Of Anisole. [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

  • Shimadzu. C103-E152 FTIR TALK LETTER Vol.43. [Link]

  • 5.3.2 Benzene and its derivatives. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

  • ResearchGate. (a) FT-IR spectra of R-CNDs and 2-aminophenol; (b) digital photograph.... [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • SSRN. (2014). FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. [Link]

  • ACS Publications. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. Anisole. [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. [Link]

  • Spectroscopy Online. (2020). The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

  • University of Calgary. IR: amines. [Link]

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Comparative

A Comparative Guide to Oxidative Hair Dye Couplers: 2,4-Diaminophenoxyethanol vs. m-Aminophenol

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cosmetic science and formulation, the selection of appropriate intermediates is paramount to achieving desired product performance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cosmetic science and formulation, the selection of appropriate intermediates is paramount to achieving desired product performance and ensuring consumer safety. Within the realm of oxidative hair coloring, couplers play a pivotal role in the formation of the final hair color. This guide provides a detailed comparative analysis of two commonly used couplers: 2,4-Diaminophenoxyethanol and m-Aminophenol.

This document delves into their chemical properties, mechanisms of action, performance characteristics supported by experimental data, and safety profiles. Furthermore, it offers insights into the theoretical potential of a related, albeit less documented, compound: 2-(2-Amino-4-methoxyphenoxy)ethanol.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair coloring, or oxidative dyeing, is a chemical process that involves the reaction of primary intermediates (developers) and couplers in an alkaline environment, typically in the presence of an oxidizing agent like hydrogen peroxide.[1] The primary intermediates, often p-diamines or p-aminophenols, are oxidized to reactive quinonediimines.[2] These intermediates then react with couplers to form large, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[3]

The choice of coupler is critical as it significantly influences the final shade, intensity, and stability of the hair color. This guide focuses on two such couplers, 2,4-Diaminophenoxyethanol and m-Aminophenol, to elucidate their distinct characteristics and performance attributes.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these couplers is essential for predicting their behavior in formulations and their interaction with the hair fiber.

Property2,4-Diaminophenoxyethanolm-Aminophenol
Chemical Structure A diaminophenol derivative with a hydroxyethyl ether group.A simple aminophenol.
Molecular Formula C₈H₁₂N₂O₂C₆H₇NO
Molecular Weight 168.19 g/mol 109.13 g/mol [4]
Appearance Typically used as a dihydrochloride (HCl) or sulfate salt, appearing as a white to off-white crystalline powder.[5]White to light brown crystalline powder or off-white flakes.[6][7]
Solubility The salt forms are soluble in water.[8]Soluble in hot water, alcohol, and ether; slightly soluble in cold water.[4][7]
Function in Hair Dye m-Diamine coupler.[9]Coupler.[6]

Mechanism of Action and Color Formation

Both 2,4-Diaminophenoxyethanol and m-Aminophenol function as couplers in the oxidative dyeing process. They react with an oxidized primary intermediate, such as p-phenylenediamine (PPD), to form indoaniline dyes.

The reaction mechanism involves the electrophilic attack of the quinonediimine (the oxidized primary intermediate) on the electron-rich aromatic ring of the coupler.[2] The position of the amino and hydroxyl groups on the coupler, as well as the presence of other substituents, dictates the specific color of the resulting dye molecule.

Caption: General mechanism of oxidative hair dyeing.

Kinetic studies on the reaction of p-benzoquinone di-imines with m-aminophenols have shown that the reaction involves the electrophilic attack of the conjugate acid of the di-imine on the phenolate ion and the neutral phenol.[2] This understanding of reaction kinetics is crucial for optimizing dye formulations to achieve consistent and efficient color development.

Comparative Performance Analysis

Performance Metric2,4-Diaminophenoxyethanolm-Aminophenol
Color Contribution Typically produces blue-violet to purple-blue shades when coupled with primary intermediates.[1]Contributes to violet/red to magenta and light brown shades.[1][2]
Color Intensity Known for producing deep and intense colors.Provides a range of shades from subtle to vibrant depending on the primary intermediate and concentration.
Wash Fastness Generally good, as the resulting large dye molecules are trapped within the hair cortex.Good, though fading can occur over multiple washes.[1]
Photostability Expected to have moderate to good stability, though specific quantitative data is limited.Susceptible to fading upon exposure to light.

Experimental Protocols

To provide a framework for the comparative evaluation of these couplers, the following are detailed, step-by-step methodologies for key performance tests.

Protocol for Colorimetric Evaluation of Dyed Hair Tresses

This protocol outlines the procedure for dyeing hair tresses and measuring the resulting color using a colorimeter.

colorimetric_evaluation cluster_prep Preparation cluster_dyeing Dyeing Process cluster_measurement Measurement Hair 1. Obtain bleached human hair tresses. Wash 2. Wash tresses with a clarifying shampoo and dry. Hair->Wash Base_Measure 3. Measure baseline Lab* values with a colorimeter. Wash->Base_Measure Mix 4. Prepare dye solution by mixing the coupler, primary intermediate, and developer. Apply 5. Apply the dye mixture to the hair tresses. Mix->Apply Incubate 6. Incubate for 30 minutes at a controlled temperature (e.g., 30°C). Apply->Incubate Rinse 7. Rinse the tresses with water and dry. Incubate->Rinse Post_Measure 8. Measure final Lab* values of the dyed tresses. Rinse->Post_Measure Calculate 9. Calculate the total color change (ΔE*). Post_Measure->Calculate

Caption: Chemical structure of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Expected Properties:

  • Function: It is expected to function as a coupler in oxidative hair dye systems, similar to other aminophenol derivatives.

  • Color Contribution: The presence of the methoxy group at the 4-position is likely to influence the electron density of the aromatic ring, which would, in turn, affect the color of the resulting indoaniline dye. It might produce shades in the brown to reddish-brown spectrum.

  • Reactivity: The amino group at the 2-position and the hydroxyl group of the phenoxyethanol moiety will be the primary sites for reaction and influence its coupling efficiency.

  • Solubility and Penetration: The hydroxyethyl ether group, similar to that in 2,4-diaminophenoxyethanol, would likely enhance its water solubility and potentially aid in its penetration into the hair shaft.

  • Safety Profile: A comprehensive safety assessment, including toxicity, sensitization potential, and genotoxicity, would be required to determine its suitability for use in cosmetic products.

Conclusion

Both 2,4-Diaminophenoxyethanol and m-Aminophenol are effective couplers in oxidative hair dye formulations, each offering a distinct profile in terms of the color they produce. 2,4-Diaminophenoxyethanol is valued for its ability to create deep blue and violet tones, while m-Aminophenol provides a broader range of red, magenta, and brown shades.

Their safety profiles have been extensively reviewed, and they are considered safe for use within the specified concentration limits, although both possess a skin sensitization potential that requires appropriate consumer warnings.

The lack of available data on 2-(2-Amino-4-methoxyphenoxy)ethanol highlights an area for future research. Its structural similarities to existing couplers suggest it could be a viable candidate for hair dye formulations, but thorough performance and safety testing are necessary to validate its potential.

This guide provides a comprehensive, data-supported comparison to aid researchers and formulation scientists in the informed selection of couplers for the development of innovative and safe hair coloring products.

References

  • Corbett, J. F. (1984). Benzoquinone imines. Part IX. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-aminophenols. Journal of the Chemical Society, Perkin Transactions 2, (8), 1227-1231.
  • Precursors of oxidative hair dyes in hair colouring formulations. (2001). Danish Environmental Protection Agency.
  • m-Aminophenol CAS No 591-27-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts.
  • M-AMINOPHENOL (MAP). (n.d.). Cosmeti Hub Online Chemical Solution.
  • 2-2,4-diaminophenoxy Ethanol Dihydrochloride | Hair Dye. (n.d.). Chemical Bull.
  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (2024). Cosmetic Ingredient Review.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
  • M-AMINOPHENOL. (n.d.). Moumoujus.
  • MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary). (n.d.). MySkinRecipes.
  • CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine. (2009).
  • Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024, March 15). TESTEX.
  • Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography. (2016). Se Pu, 34(10), 983-989.
  • m-Aminophenol. (n.d.). Merck Index.
  • Evaluation of efficacy of permanent hair dyes – intense red. (2018).
  • THE CHEMISTRY OF PERMANENT HAIR DYES. (n.d.). Compound Interest.
  • Meta Amino Phenol. (n.d.). Jayvir Dye Chem.
  • Evaluation and Stability Study of Hair Colourants – A Comparison. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(6), 18-21.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996).
  • How to Conduct Washing Fastness Testing for Fabric. (2023, May 15). GESTER Instruments.
  • 2,4-DIAMINOPHENOXYETHANOL HCL. (n.d.). Moumoujus.
  • Color fastness to wash. (n.d.). AMITEC.
  • M-AMINOPHENOL. (n.d.). CAMEO Chemicals - NOAA.
  • Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.).
  • Precursors of oxidative hair dyes in hair colouring formul
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. (2006). European Commission.
  • Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. (2011). Asian Journal of Chemistry, 23(3), 1001-1005.
  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
  • A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. (2000). National Environmental Research Institute.
  • Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography. (2012).
  • [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chrom
  • A Comparative Analysis of Dye Characteristics Derived from Various Diaminophenols. (n.d.). Benchchem.
  • US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products. (2009).
  • Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. (2012). Agilent Technologies.
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006).
  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review.
  • Formulation and evaluation of hair dye shampoo using Genipa americana L. (Huito) fruit extract. (2024). Journal of Applied Pharmaceutical Science.
  • Organic Hair Dye in 2026: The Good, Bad & Ugly. (2021, May 11). The New Knew.
  • Tempo-initiated oxidation of o-phenylenediamine to 2,3-diaminophenazine. (2025).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2012). Journal of Medicinal Chemistry, 55(17), 7564-7575.
  • SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formul
  • THE INVESTIGATION OF THE REACTION KINETICS OF o-PHENYLENEDIAMINE AND m-PHENYLENEDIAMINE IN THE PRESENCE Ag(I). (n.d.). C.blogs.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. (2025). DergiPark.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. (n.d.). European Commission.
  • Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. (2022). Analytical Chemistry, 94(42), 14663-14670.

Sources

Validation

A Comparative Guide to Purity Validation of 2-(2-Amino-4-methoxyphenoxy)ethanol: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. For a compound such as 2-(2-Amino-4-methoxyphenoxy)ethanol, a key building b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. For a compound such as 2-(2-Amino-4-methoxyphenoxy)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of the final product's performance and regulatory compliance. This guide provides an in-depth, comparative analysis of two prevalent analytical techniques for purity validation: Ultraviolet-Visible (UV-Vis) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings, practical applications, and inherent limitations of each method, supported by illustrative experimental protocols and data.

The Imperative of Purity for Pharmaceutical Intermediates

Impurities in a pharmaceutical intermediate like 2-(2-Amino-4-methoxyphenoxy)ethanol can arise from various stages of its synthesis, transportation, or storage.[1] These impurities can be unreacted starting materials, byproducts of side reactions, or degradation products. Their presence, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final API.[2] Therefore, robust and validated analytical methods are essential to ensure the identity, strength, quality, and purity of such intermediates.[1]

Principle of Purity Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely utilized analytical technique in pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness.[3] The technique is based on the principle that molecules containing chromophores—functional groups capable of absorbing light—will absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[4] For 2-(2-Amino-4-methoxyphenoxy)ethanol, the substituted benzene ring and the amino group constitute a chromophore that is expected to exhibit characteristic absorbance in the UV region.

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.[2]

Comparative Analysis: UV-Vis Spectroscopy vs. HPLC

While UV-Vis spectroscopy is a valuable tool, it is often compared with more powerful separation techniques like HPLC for purity assessment. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] This separation capability provides a more detailed purity profile than direct spectroscopy.

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the entire sample at a specific wavelength.Physically separates the main compound from its impurities before detection.
Specificity Lower. Cannot distinguish between the main compound and impurities that absorb at the same wavelength.Higher. Provides separation of individual components, allowing for their individual detection and quantification.
Sensitivity Moderate. Dependent on the molar absorptivity of the compound.High. Can detect and quantify impurities at very low levels.
Quantitative Accuracy Good for assay of the main component, but can be inaccurate for purity if impurities are not spectrally resolved.Excellent for both assay and purity determination of individual components.
Information Provided Primarily quantitative information on the total concentration of absorbing species.Both qualitative (retention time) and quantitative (peak area) information about the main compound and its impurities.
Speed Very fast. Analysis can be completed in minutes.Slower. A typical run can take from several minutes to over an hour.
Cost & Complexity Relatively low cost and simple to operate.Higher initial investment and requires more expertise for method development and operation.

Experimental Protocols

Protocol 1: Purity Validation by UV-Vis Spectroscopy

This protocol describes a method for the quantitative determination of 2-(2-Amino-4-methoxyphenoxy)ethanol purity based on its UV absorbance.

1. Instrumentation and Materials:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Methanol (HPLC grade) as the solvent.

  • A reference standard of 2-(2-Amino-4-methoxyphenoxy)ethanol of known high purity.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the 2-(2-Amino-4-methoxyphenoxy)ethanol reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 5 µg/mL to 50 µg/mL in methanol.

3. Preparation of Sample Solution:

  • Accurately weigh approximately 100 mg of the 2-(2-Amino-4-methoxyphenoxy)ethanol sample to be tested and dissolve it in a 100 mL volumetric flask with methanol.

  • Dilute this solution quantitatively with methanol to obtain a final concentration within the range of the working standards (e.g., 25 µg/mL).

4. Wavelength Selection (λmax Determination):

  • Scan one of the working standard solutions (e.g., 25 µg/mL) across the UV range (typically 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For a substituted aniline derivative, this is expected to be in the range of 230-290 nm.

5. Measurement and Calculation:

  • Measure the absorbance of the blank (methanol), each working standard solution, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.

  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Concentration from curve / Theoretical concentration) * 100

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (5-50 µg/mL) scan Determine λmax of Standard prep_std->scan prep_sample Prepare Sample Solution (e.g., 25 µg/mL) measure Measure Absorbance of Standards and Sample at λmax prep_sample->measure scan->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Sample Purity calibrate->calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std_sample Prepare Standard and Sample Solutions (1 mg/mL) inject Inject Standard and Sample prep_std_sample->inject equilibrate->inject run Run Gradient Elution inject->run identify Identify Peaks by Retention Time run->identify calculate Calculate Purity by Area % identify->calculate

Sources

Comparative

Reference Standards for 2-(2-Amino-4-methoxyphenoxy)ethanol Analysis

Executive Summary: The Hierarchy of Standards In the analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol —a specific structural analog often encountered as an impurity in pharmaceutical ethers or as an intermediate in oxidat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hierarchy of Standards

In the analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol —a specific structural analog often encountered as an impurity in pharmaceutical ethers or as an intermediate in oxidative hair dye formulations—the choice of reference standard dictates the validity of your quantitative data. Unlike common pharmacopeial excipients, this compound often lacks a readily available "Gold Standard" USP/EP monograph.

This guide objectively compares the three primary pathways for obtaining a reference standard for this specific analyte: Commercial Certified Reference Materials (CRMs) , Research Grade Materials , and In-House Primary Standards . We analyze the trade-offs in purity, traceability, and regulatory compliance (ICH Q3A/B, ISO 17034).

Comparative Analysis of Reference Standard Types

The following table contrasts the available options for 2-(2-Amino-4-methoxyphenoxy)ethanol standards. Note that due to the specialized nature of this compound, "Research Grade" is the most common commercial starting point, requiring further qualification.

FeatureOption A: ISO 17034 CRM Option B: Research Grade (Commercial) Option C: In-House Primary Standard
Primary Use Validated Quantitation (GMP/GLP)Early R&D, Qualitative IDGMP Release Testing, Impurity Qualification
Traceability SI Units (NIST/BIPM)Vendor CoA (Often limited)Fully Characterized (NMR, MS, ROI, KF)
Purity Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%)Area % (HPLC) onlyCalculated via Mass Balance (100% - Impurities)
Availability Rare / Custom Synthesis RequiredModerate (Chemical Vendors)High (Requires Synthesis + 2-4 weeks analysis)
Cost High (

)
Low ($)High Initial Investment (

$)
Defensibility Audit-ProofHigh Risk for Regulated WorkExcellent (If protocols are robust)
Expert Insight: The "Purity Potency" Trap

Do not rely solely on HPLC Area % for this compound. 2-(2-Amino-4-methoxyphenoxy)ethanol contains an aniline moiety and a primary alcohol. It is prone to oxidation (browning) and hygroscopicity. A vendor claiming "98% HPLC Purity" may actually have a potency of 90% due to retained solvents, water, and inorganic salts.

  • Recommendation: For GLP/GMP work, you must convert a Research Grade material into a Qualified Secondary Standard or synthesize/purify your own Primary Standard using the Mass Balance Approach .

Technical Guide: Qualification of an In-House Primary Standard

When a USP/EP standard is unavailable, you must characterize the material yourself. This protocol outlines the Mass Balance Method to determine the absolute potency (


) of your 2-(2-Amino-4-methoxyphenoxy)ethanol standard.
Core Equation


Where:

  • 
    : Organic Impurities (by HPLC/GC)
    
  • 
    : Residual Solvents (by GC-HS)
    
  • 
    : Water Content (by Karl Fischer)
    
  • 
    : Residue on Ignition (Inorganics)
    
Experimental Protocol: Purity Assignment
Step 1: Structural Confirmation (Qualitative)

Before quantitation, validate the structure to ensure no isomeric mismatch (e.g., positional isomers of the methoxy/amino groups).

  • 1H NMR (DMSO-d6): Look for the characteristic triplet/multiplet of the ethanol chain (

    
    ) and the singlet of the methoxy group (
    
    
    
    ). The aromatic region should show the specific splitting pattern of the 1,2,4-substituted benzene ring.
  • MS (ESI+): Confirm parent ion

    
    .
    
Step 2: HPLC Purity Assay (Quantitative)

Objective: Determine


.
Method:  Reversed-Phase HPLC with Diode Array Detection (DAD).
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Procedure: Inject sample at 0.5 mg/mL. Integrate all peaks >0.05% area. Calculate

    
     as the sum of all impurity peak areas.
    
Step 3: Residual Solvent & Water Determination
  • GC-Headspace: Analyze for solvents used in synthesis (e.g., Methanol, Ethanol, Toluene).

  • Karl Fischer Titration: Essential due to the polarity of the ethanol tail. Dissolve ~50 mg in dry methanol.

Step 4: Final Potency Calculation

Combine values into the Mass Balance equation. This value is your Certified Potency for use in quantitative calculations.

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision matrix and workflow for establishing a valid reference standard for 2-(2-Amino-4-methoxyphenoxy)ethanol.

ReferenceStandardWorkflow Start Need Reference Standard for 2-(2-Amino-4-methoxyphenoxy)ethanol CheckCommercial Check Commercial Availability (USP, EP, LGC, Sigma) Start->CheckCommercial IsAvailable Is ISO 17034 CRM Available? CheckCommercial->IsAvailable PurchaseCRM Purchase CRM Use Certified Potency directly IsAvailable->PurchaseCRM Yes PurchaseResearch Purchase Research Grade (Certificate of Analysis only) IsAvailable->PurchaseResearch No Qualify Execute Qualification Protocol (Mass Balance Approach) PurchaseResearch->Qualify Tests Required Tests: 1. HPLC-UV (Organic Impurities) 2. GC-HS (Residual Solvents) 3. Karl Fischer (Water) 4. 1H-NMR (Structure) Qualify->Tests CalcPotency Calculate Potency: 100% - (Org% + Volatiles% + Water%) Tests->CalcPotency Release Release as Primary Standard (Assign Expiry & Re-test Date) CalcPotency->Release

Caption: Workflow for selecting and qualifying a reference standard when a pharmacopeial source is unavailable.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds and qualification requirements for impurities. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016).[2] The gold standard for CRM production. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Guidelines on the use and establishment of reference standards. Link

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (2006). Relevant for aniline derivatives which may carry genotoxic risks. Link

  • PubChem. Compound Summary for Phenoxyethanol Derivatives. National Library of Medicine. Used for structural verification data. Link

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex biological or chemical matrices is a cornerstone of robust and reliable data. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex biological or chemical matrices is a cornerstone of robust and reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol, a compound of interest in various research and development sectors. While direct, validated methods for this specific analyte are not extensively published, this guide will draw upon established principles and validated methods for structurally similar compounds, such as aromatic amines and phenoxyethanol derivatives, to provide a comprehensive and scientifically grounded comparison.

The inherent chemical properties of 2-(2-Amino-4-methoxyphenoxy)ethanol, including its aromatic amine and ether functionalities, present unique analytical challenges. These can include potential instability, low concentrations in biological samples, and the lack of a strong native chromophore for straightforward UV-Vis detection.[1][2][3] This guide will address these challenges by comparing the most viable analytical techniques, providing detailed experimental protocols, and emphasizing the principles of method validation as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][3][4][5][6][7]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of 2-(2-Amino-4-methoxyphenoxy)ethanol is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The three most promising techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.Lower sensitivity, potential for interference from co-eluting compounds, may require derivatization for enhanced sensitivity.ng/mL to µg/mL range
HPLC-MS/MS (LC-MS/MS) Separation by HPLC coupled with highly selective and sensitive detection based on mass-to-charge ratio.High sensitivity and selectivity, structural confirmation, suitable for complex matrices.Higher equipment and operational costs, potential for matrix effects (ion suppression or enhancement).pg/mL to ng/mL range
GC-MS Separation of volatile compounds, detection by mass spectrometry.Excellent separation efficiency for volatile compounds, high sensitivity.Requires derivatization to increase volatility and thermal stability of the analyte, potential for thermal degradation of the analyte.pg/mL to ng/mL range

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific matrix and analytical instrumentation used.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-(2-Amino-4-methoxyphenoxy)ethanol in less complex matrices or at higher concentrations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 55:45 v/v) containing 0.1% formic acid.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.[8]

3. Validation Parameters (as per ICH Q2(R1)) [3][6][7]

  • Linearity: A minimum of five concentrations covering the expected range.

  • Accuracy & Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples).

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for high sensitivity and selectivity, particularly in complex biological matrices.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 or similar reverse-phase column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by direct infusion.

3. Validation (as per FDA Bioanalytical Method Validation Guidance) [1][4][5]

  • In addition to the parameters in Protocol 1, matrix effects and stability (freeze-thaw, bench-top, long-term) must be thoroughly evaluated.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method can be employed if the analyte is or can be made sufficiently volatile and thermally stable.

1. Sample Preparation and Derivatization

  • Perform an extraction as described in Protocol 1.

  • After evaporation, add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.

  • Incubate at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient to ensure good separation.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample 1. Sample Collection Add_IS 2. Add Internal Standard Sample->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. Injection into HPLC Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV Detection Separation->Detection Data_Analysis 9. Data Acquisition & Analysis Detection->Data_Analysis LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Sample & Internal Standard Precipitation 2. Protein Precipitation Sample->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 5. Evaporation Supernatant_Transfer->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Injection 7. Injection into LC Reconstitution->Injection Separation 8. UPLC Separation Injection->Separation Ionization 9. ESI Ionization Separation->Ionization Detection 10. MS/MS Detection (MRM) Ionization->Detection Data_Analysis 11. Quantification Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Trustworthiness and Self-Validating Systems

The reliability of any quantitative data hinges on a rigorously validated analytical method. As per ICH Q2(R1) and FDA guidelines, a self-validating system must demonstrate:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. [1][7]* Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. [1]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [1]This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, the analytical method becomes a self-validating system, ensuring the generation of trustworthy and reproducible data.

Conclusion

The quantitative analysis of 2-(2-Amino-4-methoxyphenoxy)ethanol in complex mixtures requires a careful selection of analytical techniques and a thorough method validation. While HPLC-UV offers a cost-effective solution for less demanding applications, LC-MS/MS stands out as the superior technique for its high sensitivity and selectivity, especially in challenging matrices like plasma or urine. GC-MS with derivatization presents a viable alternative, provided the analyte can be made suitable for this technique.

The provided protocols, based on established methods for structurally related compounds, offer a solid foundation for method development. However, it is imperative that any chosen method is rigorously validated according to the stringent guidelines set forth by regulatory authorities to ensure the scientific integrity and reliability of the generated data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Plenis, A., et al. (2019). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Journal of Clinical Medicine, 8(5), 640.
  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian journal of pharmaceutical sciences, 72(4), 421–425.
  • Jaeger, T. B., et al. (2022). Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. Analytical Methods, 14(43), 4408-4417.
  • Tschickardt, M., et al. (2019). 2‐Phenoxyethanol – Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption.
  • Di, P., et al. (2021). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Vaccine, 39(4), 633-638.
  • Ovid. A specific and sensitive GC–MS-MS method for the... : Journal of Analytical Toxicology. [Link]

  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food (pp. 212-238). Royal Society of Chemistry.
  • Ferreira, A. M., et al. (2023).
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Mthembu, S. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
  • DergiPark. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Reaction Efficiency in 2-(2-Amino-4-methoxyphenoxy)ethanol Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. The molecule 2-(2-Amino-4-methoxyphenoxy)ethanol, with its strategic placement...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. The molecule 2-(2-Amino-4-methoxyphenoxy)ethanol, with its strategic placement of an amino, a methoxy, and a hydroxyl functional group, represents a versatile building block for the creation of complex molecular architectures. This guide provides an in-depth comparison of plausible and established synthetic strategies for its preparation, with a focus on reaction efficiency, experimental design, and the underlying chemical principles. While direct comparative studies for this specific molecule are not extensively reported in peer-reviewed literature, this guide will leverage data from closely related syntheses to provide robust, actionable insights.

Introduction to Synthetic Strategies

The core challenge in the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol lies in the selective formation of the ether and the C-N bond. Two primary retrosynthetic disconnections can be envisioned, leading to distinct synthetic pathways. The first involves the formation of the aryloxy ether bond, and the second focuses on the introduction of the amino group. This guide will primarily focus on two of the most powerful methods in a chemist's arsenal for such transformations: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. A third, multi-step approach beginning from a commercially available nitro-phenol will also be considered.

Method 1: The Ullmann Condensation Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of C-O and C-N bonds.[1][2] Traditionally, these reactions are known for their harsh conditions, often requiring high temperatures and stoichiometric amounts of copper.[1] However, modern iterations with specialized ligands have improved their scope and mildness.

Proposed Ullmann Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

A plausible Ullmann approach would involve the coupling of 2-amino-4-methoxyphenol with a protected 2-haloethanol, followed by deprotection. The use of a protecting group on the ethanolamine is crucial to prevent self-condensation and other side reactions.

Ullmann Synthesis 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol Intermediate Protected Intermediate 2-Amino-4-methoxyphenol->Intermediate Cu Catalyst, Base Protected 2-Haloethanol Protected 2-Haloethanol Protected 2-Haloethanol->Intermediate Final_Product 2-(2-Amino-4-methoxyphenoxy)ethanol Intermediate->Final_Product Deprotection

Caption: Proposed Ullmann condensation pathway for the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Experimental Protocol (Hypothetical, based on related transformations)

Step 1: Synthesis of the Protected Intermediate

  • To a flame-dried Schlenk flask, add 2-amino-4-methoxyphenol (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]

  • Add a strong base, for example, potassium carbonate (2.0 eq.).

  • Add the protected 2-haloethanol (e.g., 2-bromo-N-tert-butoxycarbonylethanamine) (1.2 eq.).

  • Heat the reaction mixture to 120-150°C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Purify by column chromatography or recrystallization.

Method 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[3][4] It generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.[4][5]

Proposed Buchwald-Hartwig Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

This approach would involve the coupling of a suitable aryl halide with 2-aminoethanol. The choice of the aryl halide is critical, with bromides and iodides being more reactive than chlorides.[6]

Buchwald-Hartwig Synthesis Aryl_Halide 2-Bromo-5-methoxyphenoxy-protected-ethanol Final_Product 2-(2-Amino-4-methoxyphenoxy)ethanol Aryl_Halide->Final_Product Pd Catalyst, Ligand, Base Amine Ammonia or Ammonia equivalent Amine->Final_Product

Caption: Proposed Buchwald-Hartwig amination pathway for the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol.

Experimental Protocol (Hypothetical, based on related transformations)
  • In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a bulky electron-rich phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Add the aryl halide (e.g., 1-bromo-2-(2-hydroxyethoxy)-4-methoxybenzene, 1.0 eq.).

  • Add an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) or an appropriate amine.

  • Add an aprotic solvent such as toluene or dioxane.

  • Seal the tube and heat to 80-110°C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, and quench with aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by silica gel chromatography.

Method 3: A Multi-Step Synthesis from 4-Methoxy-2-nitrophenol

An alternative and potentially more practical approach involves a two-step synthesis starting from the commercially available 4-methoxy-2-nitrophenol. This method circumvents the need for cross-coupling to form the C-N bond, instead relying on a classical Williamson ether synthesis followed by a reliable nitro group reduction.

Multi-Step Synthesis Start 4-Methoxy-2-nitrophenol Intermediate 2-(4-Methoxy-2-nitrophenoxy)ethanol Start->Intermediate Williamson Ether Synthesis (e.g., 2-bromoethanol, K2CO3) Final_Product 2-(2-Amino-4-methoxyphenoxy)ethanol Intermediate->Final_Product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: A multi-step synthetic pathway for 2-(2-Amino-4-methoxyphenoxy)ethanol.

Experimental Protocol (Based on established procedures)

Step 1: Williamson Ether Synthesis

  • To a round-bottom flask, add 4-methoxy-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a polar aprotic solvent like acetone or DMF.

  • Add 2-bromoethanol (1.2 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction, filter off the solids, and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate to yield the crude nitro-ether intermediate. This can often be used in the next step without further purification.

Step 2: Nitro Group Reduction

  • Dissolve the crude 2-(4-methoxy-2-nitrophenoxy)ethanol in ethanol or methanol.

  • Add a catalytic amount of 5-10% palladium on carbon (Pd/C).[7]

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or using a Parr hydrogenator.[7]

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 2-amino-4-methoxyphenol with an expected high yield (literature reports yields of 93% for the reduction of a similar compound).[7]

Comparative Analysis of Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig AminationMulti-Step Synthesis
Catalyst Copper (Cu)Palladium (Pd)Palladium (for reduction)
Typical Ligands Simple diamines, amino acidsBulky, electron-rich phosphinesNone for etherification
Reaction Temp. High (often >120°C)Milder (often 25-110°C)Reflux for etherification, RT for reduction
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)K₂CO₃ for etherification
Solvent High-boiling polar (e.g., DMF, NMP)Aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., Acetone, DMF)
Substrate Scope Favors electron-poor aryl halidesBroad scopeDependent on starting materials
Cost Generally lowerHigher (precious metal, specialized ligands)Moderate
Potential Side Reactions Homocoupling, side reactions at high tempsLigand degradation, β-hydride eliminationIncomplete reaction, over-reduction

Conclusion and Recommendations

For the synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol, the multi-step approach starting from 4-methoxy-2-nitrophenol appears to be the most practical and efficient for several reasons:

  • High Reliability: Both Williamson ether synthesis and catalytic hydrogenation are highly reliable and well-understood reactions with generally high yields.

  • Cost-Effectiveness: This route avoids the use of expensive palladium catalysts and ligands for the C-N bond formation.

  • Scalability: These are robust reactions that are amenable to scale-up.

The Buchwald-Hartwig amination offers a powerful alternative, particularly if a diverse library of analogues is desired, due to its broad substrate scope. However, the cost of the catalyst system may be a limiting factor. The Ullmann condensation, while a classic, is likely to be the least efficient for this particular target due to the required high temperatures and potential for side reactions.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, available resources, and the desired scale of the synthesis.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ProQuest. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2‐Aryloxyethanols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]

  • Wikidoc. (2012). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4935540A - Process for the preparation of aryloxyacetic acid.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Reaction.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4238625A - Process for the preparation of aryloxyacetic acid.
  • Ataman Kimya. (n.d.). 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of alpha-aryloxy acetic acids and their salts.
  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Univar Solutions. (n.d.). 2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade, Liquid, Bulk. Retrieved from [Link]

  • Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • PMC. (n.d.). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Amino-4-methoxyphenoxy)ethanol

This guide provides a detailed protocol for the safe and compliant disposal of 2-(2-Amino-4-methoxyphenoxy)ethanol. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring labo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(2-Amino-4-methoxyphenoxy)ethanol. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Safety Precautions

The first step in safe disposal is understanding the potential hazards. Based on its functional groups, 2-(2-Amino-4-methoxyphenoxy)ethanol is presumed to be a hazardous substance.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Given the lack of specific data, it is prudent to select gloves with broad resistance, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is also recommended.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if handling the substance outside of a fume hood.

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from structurally similar compounds.

Hazard CategoryAnticipated Classification and EffectsRationale based on Structural Analogs
Acute Toxicity (Oral) Warning: Harmful if swallowed.[2]Similar amino-ethanol compounds show oral toxicity.[2]
Skin Corrosion/Irritation Danger: May cause skin irritation or severe burns.[2][3][4]The amino group in analogous compounds is corrosive.[1][3][4]
Eye Damage/Irritation Danger: Causes serious eye damage.[2][3][4]Structurally related compounds are known eye irritants or corrosives.[2][3][4]
Aquatic Toxicity Harmful to aquatic life.[2]Aromatic amines can be harmful to aquatic organisms.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Small Spills (less than 100 mL)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the waste container and manage it as hazardous waste according to the procedures in Section 3.

Large Spills (more than 100 mL)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency responders.

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Ventilate (if safe to do so): If it can be done without risk of exposure, ensure the area is well-ventilated.

Waste Collection and Disposal Procedures

Proper segregation, labeling, and storage of chemical waste are mandated by regulations to ensure safe handling and disposal. Under no circumstances should this chemical be disposed of down the drain.[6]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste containing 2-(2-Amino-4-methoxyphenoxy)ethanol, including contaminated materials and rinsate, in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6] Do not use metal containers, as some amino compounds can be corrosive to metals.[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Waste Segregation:

    • Store the waste container for 2-(2-Amino-4-methoxyphenoxy)ethanol separately from incompatible materials, particularly strong acids and oxidizing agents.[1] Mixing with strong acids can cause a violent reaction.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "2-(2-Amino-4-methoxyphenoxy)ethanol." Do not use abbreviations or chemical formulas.

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the associated hazards (e.g., "Corrosive," "Toxic").

    • Record the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the container closed at all times except when adding waste.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6 months), submit a hazardous waste pickup request to your institution's EHS department.

Decontamination

All laboratory equipment that has come into contact with 2-(2-Amino-4-methoxyphenoxy)ethanol must be thoroughly decontaminated.

  • Glassware and Equipment: Rinse with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous waste. Then, wash with soap and water.

  • Surfaces: Wipe down benches and fume hood surfaces with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Amino-4-methoxyphenoxy)ethanol.

G cluster_start Waste Generation cluster_characterization Hazard Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start 2-(2-Amino-4-methoxyphenoxy)ethanol Waste Generated assess_hazard Assess Hazards (Treat as Hazardous Waste) start->assess_hazard select_container Select Compatible Container (e.g., Polyethylene) assess_hazard->select_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards (Corrosive, Toxic) select_container->label_container segregate Segregate from Incompatibles (Acids, Oxidizers) label_container->segregate store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->store_saa keep_closed Keep Container Closed store_saa->keep_closed request_pickup Request Pickup from Environmental Health & Safety (EHS) keep_closed->request_pickup end Professional Disposal request_pickup->end

Caption: Decision workflow for the disposal of 2-(2-Amino-4-methoxyphenoxy)ethanol.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.
  • Evonik Industries. (2010, May 7). Material Safety Data Sheet: 844-7253 CHROMA-CHEM®PHTHALO BLUE.
  • Chemical Bull. (2026, January 20). Material Safety Data Sheet (MSDS) - 2-(2-Aminoethoxy)Ethanol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-(2-AMINOETHOXY)ETHANOL. CAMEO Chemicals.
  • Belsito, D., et al. (2012, September 15). Fragrance material review on 2-(4-methylphenoxy)ethanol. PubMed.
  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
  • PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)ethanol.
  • CAS. (n.d.). 2-[2-(4-Methylphenoxy)ethoxy]ethanol. CAS Common Chemistry.
  • Api, A.M., et al. (2022, July). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology.
  • Api, A.M., et al. (2025, September 1). Update to RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number CAS # 118-93-4.
  • Api, A.M., et al. (2024, October). RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. PubMed.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-4-methoxyphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-4-methoxyphenoxy)ethanol
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